Product packaging for 24(28)-Dehydroergosterol(Cat. No.:)

24(28)-Dehydroergosterol

Cat. No.: B045619
M. Wt: 394.6 g/mol
InChI Key: SQFQJKZSFOZDJY-CVGLIYDESA-N
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Description

24(28)-Dehydroergosterol is a significant sterol derivative and a key biosynthetic precursor in the ergosterol pathway, serving as a vital research tool for studying sterol metabolism and function in fungi and other organisms. Its primary research value lies in its role as an immediate precursor to ergosterol, the major membrane sterol in fungi, making it an essential compound for investigating the mechanism of action of azole and other antifungal agents that target the enzyme sterol C-24(28) reductase (ERG4). Researchers utilize this compound to study membrane fluidity, structure, and integrity, as its accumulation disrupts proper membrane function. Furthermore, its inherent fluorescent properties make it an excellent non-perturbing probe for real-time monitoring of sterol trafficking and distribution in live cells using fluorescence microscopy. This compound is indispensable in biochemical and cell biology research focused on understanding fungal pathogenesis, developing novel antifungal strategies, and exploring fundamental sterol biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O B045619 24(28)-Dehydroergosterol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFQJKZSFOZDJY-CVGLIYDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of 24(28)-Dehydroergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24(28)-dehydroergosterol (DHE) is a pivotal, yet often overlooked, sterol intermediate in the fungal ergosterol biosynthesis pathway. While its primary role is that of a precursor to the essential membrane component ergosterol, recent research has unveiled its more complex biological functions, particularly when it accumulates under conditions of genetic mutation or antifungal drug pressure. This technical guide provides a comprehensive overview of the multifaceted biological functions of DHE, with a focus on its impact on fungal cell membrane properties, its role in modulating signaling pathways, and its implications for antifungal drug development and resistance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The ergosterol biosynthesis pathway, a complex multi-enzyme process, is a primary target for many clinically important antifungal drugs.[2] this compound (DHE) is a late-stage intermediate in this pathway, formed from episterol and subsequently converted to ergosterol.[3][4] Under normal physiological conditions, the cellular concentration of DHE is low. However, mutations in the genes of the ergosterol biosynthesis pathway, such as ERG4 which encodes the sterol C-24(28) reductase, or the application of antifungal agents that inhibit downstream enzymatic steps, can lead to the significant accumulation of DHE.[5][6] This accumulation is not a passive event; DHE can actively participate in and interfere with crucial cellular processes, making it a molecule of significant interest in the study of fungal physiology and the development of novel antifungal strategies.

Role in the Ergosterol Biosynthesis Pathway

DHE is a C28 sterol that occupies a critical juncture in the final steps of ergosterol synthesis. It is the substrate for the enzyme sterol C-24(28) reductase, encoded by the ERG4 gene, which catalyzes the reduction of the C-24(28) double bond to yield ergosterol.[7]

Ergosterol_Biosynthesis_Pathway cluster_late_steps Late Steps of Ergosterol Biosynthesis Episterol Episterol This compound This compound Episterol->this compound ERG3 (C-5 desaturase) Ergosterol Ergosterol This compound->Ergosterol ERG4 (Sterol C-24(28) reductase)

Ergosterol Biosynthesis: DHE to Ergosterol Conversion.

Quantitative Data on this compound

The accumulation of DHE can be quantified and has been shown to vary under different conditions. The following tables summarize key quantitative data related to DHE.

Table 1: Quantification of this compound (DHE) and Ergosterol under Antifungal Stress

Fungal SpeciesCondition% DHE of Mycelial Dry Weight% Ergosterol of Mycelial Dry WeightReference
Aspergillus nigerControl~0.05%~0.4%[8]
Aspergillus niger4 µg/ml Voriconazole (8h)~0.15%~0.1%[8]

Table 2: Enzyme Kinetics of a Related Sterol Reductase

EnzymeSubstrateKmOrganismReference
Sterol 24(28) Methylene ReductaseNot specified, likely a 24(28)-methylene sterol10.8 µMSaccharomyces cerevisiae[7]

Impact on Fungal Cell Membrane Properties

The substitution of ergosterol with DHE in the fungal cell membrane has significant consequences for membrane biophysics. While ergosterol is crucial for maintaining optimal membrane fluidity, the accumulation of DHE can lead to a more rigid membrane.[9] This altered fluidity can, in turn, affect the function of membrane-embedded proteins, such as transporters and signaling receptors.[10]

Membrane_Fluidity_Effect Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Maintains DHE_Accumulation DHE Accumulation DHE_Accumulation->Membrane Incorporated into Optimal_Fluidity Optimal Fluidity Membrane->Optimal_Fluidity Exhibits Decreased_Fluidity Decreased Fluidity (Rigidity) Membrane->Decreased_Fluidity Leads to Proper_Protein_Function Proper Protein Function Optimal_Fluidity->Proper_Protein_Function Allows for Altered_Protein_Function Altered Protein Function Decreased_Fluidity->Altered_Protein_Function Causes

Impact of DHE Accumulation on Membrane Fluidity.

Interference with Cellular Signaling

One of the most significant discoveries regarding DHE's biological function is its ability to interfere with specific signaling pathways. In the filamentous fungus Neurospora crassa, the accumulation of ergosterol precursors with a conjugated double bond system, a feature of DHE, has been shown to specifically disrupt the MAK-1 Mitogen-Activated Protein (MAP) kinase cascade.[5] This pathway is crucial for cell-cell communication and fusion.

The MAK-1 pathway in Neurospora crassa is homologous to the cell wall integrity pathway in Saccharomyces cerevisiae. It consists of a cascade of three kinases: MIK-1 (a MAPKKK), MEK-1 (a MAPKK), and MAK-1 (a MAPK).[11][12]

MAK1_Signaling_Pathway cluster_mak1_cascade MAK-1 MAP Kinase Cascade MIK-1 MIK-1 (MAPKKK) MEK-1 MEK-1 (MAPKK) MIK-1->MEK-1 Phosphorylates MAK-1 MAK-1 (MAPK) MEK-1->MAK-1 Phosphorylates Cell_Communication Cell-Cell Communication & Fusion MAK-1->Cell_Communication Regulates DHE_Accumulation This compound Accumulation DHE_Accumulation->MAK-1 Disrupts

DHE's Disruption of the MAK-1 Signaling Pathway.

Implications for Drug Development and Antifungal Resistance

The accumulation of DHE is a hallmark of the mode of action of several antifungal drugs, particularly azoles, which inhibit lanosterol 14α-demethylase (Erg11p), an upstream enzyme in the pathway.[2][13] The buildup of DHE and other toxic sterol precursors contributes to the fungistatic or fungicidal effects of these drugs.

However, some fungal species can adapt to an altered sterol profile, surviving with high levels of DHE and reduced ergosterol. This adaptation can be a mechanism of antifungal resistance, as the primary target of polyene antifungals, ergosterol, is depleted. Therefore, monitoring the DHE-to-ergosterol ratio can be a valuable tool in assessing antifungal susceptibility and understanding resistance mechanisms.

Experimental Protocols

Extraction and Quantification of Sterols by UV-Spectrophotometry

This protocol is adapted from the method described by Arthington-Skaggs et al.[14]

Materials:

  • Yeast or fungal culture

  • Sterile distilled water

  • 25% Alcoholic potassium hydroxide solution (25g KOH in 35ml sterile distilled water, brought to 100ml with 100% ethanol)

  • n-heptane

  • 100% ethanol

  • Glass screw-cap tubes (16 x 125 mm)

  • Water bath or heat block

  • Vortex mixer

  • Spectrophotometer with UV capabilities

Procedure:

  • Harvest fungal cells from a liquid culture by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Wash the cell pellet with sterile distilled water and resuspend in 1 ml of water.

  • Transfer the cell suspension to a glass screw-cap tube.

  • Add 3 ml of 25% alcoholic KOH solution to the cell suspension.

  • Vortex for 1 minute.

  • Incubate the tubes in an 80°C water bath for 1 hour.

  • Allow the tubes to cool to room temperature.

  • Add 1 ml of sterile distilled water and 3 ml of n-heptane.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.

  • Allow the layers to separate (centrifugation at 1,000 x g for 5 minutes can aid separation).

  • Carefully transfer the upper n-heptane layer to a new glass tube.

  • Dilute an aliquot of the n-heptane extract in 100% ethanol for spectrophotometric analysis.

  • Scan the absorbance of the diluted extract from 230 nm to 300 nm.

  • Calculate the percentage of ergosterol and DHE using the following equations:

    • % Ergosterol + % 24(28)DHE = [(A281.5/290) × F] / pellet weight

    • % 24(28)DHE = [(A230/518) × F] / pellet weight

    • % Ergosterol = [% Ergosterol + % 24(28)DHE] - % 24(28)DHE

    • Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percentages per centimeter) for crystalline ergosterol and 24(28)DHE, respectively.[14]

Analysis of Sterols by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for HPLC analysis of fungal sterols.[15][16][17]

Materials:

  • Sterol extract (from Protocol 7.1, dried under nitrogen and redissolved in mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., methanol:water 95:5)

  • Sterol standards (ergosterol, this compound)

Procedure:

  • Prepare a calibration curve using known concentrations of ergosterol and DHE standards.

  • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 ml/min).

  • Inject the redissolved sterol extract onto the column.

  • Monitor the elution of sterols using a UV detector at 282 nm (for ergosterol) and 230 nm (for DHE).

  • Identify the peaks corresponding to ergosterol and DHE by comparing their retention times with those of the standards.

  • Quantify the amount of each sterol by integrating the peak areas and comparing them to the calibration curve.

Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for sterol identification and quantification.[18][19][20][21]

Materials:

  • Sterol extract (from Protocol 7.1, dried under nitrogen)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Helium carrier gas

Procedure:

  • Derivatize the dried sterol extract to form trimethylsilyl (TMS) ethers by adding the derivatization agent and incubating at an elevated temperature (e.g., 60°C for 30 minutes).

  • Inject the derivatized sample into the GC-MS.

  • Use a temperature program to separate the different sterol derivatives on the column.

  • Identify the sterols based on their retention times and the fragmentation patterns in their mass spectra.

  • Quantify the sterols by comparing their peak areas to those of derivatized standards.

Conclusion

This compound is more than a mere intermediate in the ergosterol biosynthesis pathway. Its accumulation in fungi, whether through genetic defects or as a consequence of antifungal drug action, has profound effects on the cell membrane and key signaling cascades. For researchers, understanding the multifaceted roles of DHE provides deeper insights into fungal physiology and the mechanisms of antifungal action and resistance. For professionals in drug development, the pathways and enzymes related to DHE metabolism, as well as the downstream consequences of its accumulation, present potential new targets for the development of novel and more effective antifungal therapies. The experimental protocols provided in this guide offer a practical toolkit for the further investigation of this important molecule.

References

A Technical Guide to the Discovery and Isolation of 24(28)-Dehydroergosterol in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24(28)-dehydroergosterol (ergosta-5,7,22,24(28)-tetraen-3β-ol) is a key sterol intermediate in the latter stages of the ergosterol biosynthesis pathway in fungi, including the model organism Saccharomyces cerevisiae. As the direct precursor to ergosterol, its study offers significant insights into fungal physiology, membrane biology, and the mechanisms of antifungal drug action. Furthermore, the targeted production and isolation of this compound are of growing interest for the semi-synthesis of valuable steroid compounds. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methods for the isolation and quantification of this compound in yeast.

The Ergosterol Biosynthesis Pathway and the Role of this compound

The biosynthesis of ergosterol is a complex, multi-step process that is essential for fungal viability. It plays a crucial role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane. The pathway is a common target for antifungal drugs.

This compound is the substrate for the enzyme C-24(28) sterol reductase, which is encoded by the ERG4 gene. This enzyme catalyzes the reduction of the C-24(28) double bond in the sterol side chain, the final step in the biosynthesis of ergosterol.

Below is a diagram illustrating the late stages of the ergosterol biosynthesis pathway, highlighting the position of this compound.

Ergosterol_Pathway Fecosterol Fecosterol Episterol Episterol Fecosterol->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 24(28)-DHE Ergosta-5,7,22,24(28)-tetraenol (this compound) Ergosta-5,7,24(28)-trienol->24(28)-DHE ERG5 Ergosterol Ergosterol 24(28)-DHE->Ergosterol ERG4

Caption: Late stages of the ergosterol biosynthesis pathway in Saccharomyces cerevisiae.

Isolation of this compound through Genetic Manipulation

The most effective method for isolating significant quantities of this compound is to use a yeast strain with a targeted deletion of the ERG4 gene (erg4Δ). In the absence of a functional C-24(28) sterol reductase, the ergosterol biosynthesis pathway is blocked at the final step, leading to the accumulation of this compound as the predominant sterol.[1][2]

Quantitative Data: Sterol Composition in Wild-Type vs. erg4Δ Yeast

The following table summarizes the relative abundance of major sterols in a wild-type yeast strain compared to an erg4Δ mutant, demonstrating the significant accumulation of this compound in the mutant. The data is based on studies in Xanthophyllomyces dendrorhous.[1]

SterolWild-Type (% of Total Sterols)erg4Δ Mutant (% of Total Sterols)
Ergosterol> 90%Not Detected
This compound < 1%> 85%
Episterol< 1%< 5%
Fecosterol< 1%< 5%
Other Intermediates< 5%< 5%

Experimental Protocols

Yeast Strain and Cultivation
  • Yeast Strain: Saccharomyces cerevisiae strain with a complete deletion of the ERG4 gene (e.g., BY4741 erg4Δ).

  • Media: Grow the yeast in a standard rich medium such as YPD (1% yeast extract, 2% peptone, 2% dextrose) to ensure robust growth and sterol production.

  • Cultivation Conditions: Inoculate a liquid YPD culture and grow aerobically with shaking (e.g., 200 rpm) at 30°C until the late logarithmic or early stationary phase of growth is reached. Harvest the cells by centrifugation.

Isolation and Extraction of this compound

The following protocol is a standard method for the extraction of total non-saponifiable lipids, which will be enriched in this compound in an erg4Δ strain.

  • Saponification:

    • To the harvested yeast cell pellet, add a solution of alcoholic potassium hydroxide (e.g., 10% KOH in 80% ethanol).

    • Incubate the mixture in a water bath at 80-90°C for 1-2 hours to hydrolyze interfering lipids and release the sterols.

  • Extraction:

    • Allow the mixture to cool to room temperature.

    • Add an equal volume of a non-polar organic solvent such as n-heptane or hexane.

    • Vortex vigorously for 3-5 minutes to extract the non-saponifiable lipids, including this compound, into the organic phase.

    • Centrifuge the mixture to separate the phases.

    • Carefully collect the upper organic phase containing the sterols.

    • Repeat the extraction of the aqueous phase with the organic solvent to maximize the yield.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Evaporate the organic solvent to dryness under a stream of nitrogen or using a rotary evaporator.

    • The resulting lipid residue contains the crude this compound.

Purification and Analysis
  • Purification (Optional): For higher purity, the crude extract can be further purified using techniques such as silica gel column chromatography or preparative thin-layer chromatography (TLC).

  • Analysis and Quantification:

    • UV-Vis Spectrophotometry: Redissolve the sterol extract in a suitable solvent like ethanol. This compound, like ergosterol, exhibits a characteristic four-peaked absorbance spectrum between 230 and 300 nm. This method can be used for rapid quantification.[3]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a powerful technique for separating and quantifying different sterols in the extract. Detection is typically performed using a UV detector.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For definitive identification and structural confirmation, the sterol extract can be derivatized (e.g., silylation) and analyzed by GC-MS. The fragmentation pattern in the mass spectrum provides a unique fingerprint for this compound.

The following diagram outlines the experimental workflow for the isolation and analysis of this compound.

Experimental_Workflow cluster_cultivation Yeast Cultivation cluster_extraction Extraction cluster_analysis Analysis Culture Culture of erg4Δ yeast Saponification Saponification with Alcoholic KOH Culture->Saponification Solvent_Extraction Solvent Extraction (n-heptane) Saponification->Solvent_Extraction UV_Vis UV-Vis Spectrophotometry Solvent_Extraction->UV_Vis Crude Extract HPLC HPLC Solvent_Extraction->HPLC Crude Extract GC_MS GC-MS Solvent_Extraction->GC_MS Crude Extract Regulation_Pathway Low_Sterols Low Intracellular Sterols Upc2_Ecm22 Upc2/Ecm22 Activation Low_Sterols->Upc2_Ecm22 SRE Sterol Regulatory Element (in ERG4 promoter) Upc2_Ecm22->SRE Binds to ERG4_Expression Increased ERG4 Gene Expression SRE->ERG4_Expression

References

The 24(28)-Dehydroergosterol Biosynthesis Pathway in Fungi: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ergosterol is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol, particularly the steps involving the formation and reduction of 24(28)-dehydroergosterol, presents a unique and compelling target for the development of novel antifungal therapeutics. This is due to the absence of this pathway in humans, offering a window for selective toxicity. This technical guide provides an in-depth exploration of the core of the this compound biosynthesis pathway in fungi. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key enzymes, intermediates, and regulatory mechanisms. The guide includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding of this critical fungal metabolic route.

Introduction to the Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a complex, multi-step process that is vital for the survival and proliferation of fungi.[1][2] This pathway can be broadly divided into three main stages: the synthesis of the precursor farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (formed from FPP) to lanosterol, and the subsequent conversion of lanosterol to ergosterol. The final stages of this pathway, which involve a series of desaturation, demethylation, and reduction reactions, are of particular interest for antifungal drug development as they are catalyzed by enzymes unique to fungi.[2][3]

One of the pivotal intermediates in the late stages of ergosterol biosynthesis is this compound. The formation and subsequent reduction of this molecule are critical steps that lead to the final ergosterol structure. These reactions are catalyzed by two key enzymes: S-adenosylmethionine:sterol C-24 methyltransferase (Erg6p) and C-24(28) sterol reductase (Erg4p).[2][3][4] Given their essential role and their absence in mammalian cells, Erg6p and Erg4p are considered promising targets for the development of new antifungal agents.[2][3]

This guide will focus specifically on the biosynthesis of this compound, detailing the enzymatic reactions, the chemical structures of the intermediates, and the methods used to study this segment of the ergosterol pathway.

The Core Pathway: From Zymosterol to Ergosterol

The biosynthesis of this compound is a critical juncture in the overall ergosterol pathway. The immediate precursor to this section of the pathway is zymosterol. The key transformations are catalyzed by the enzymes Erg6p and Erg4p.

Key Intermediates and Their Chemical Structures

The core of this pathway involves the conversion of zymosterol through a series of intermediates to the final product, ergosterol. The chemical structures of these key molecules are presented below.

  • Zymosterol: The substrate for the initial reaction in this pathway segment.

  • Fecosterol: The product of the Erg6p-catalyzed methylation of zymosterol.

  • Episterol: Formed from fecosterol through the action of a C-8 sterol isomerase (Erg2p).

  • This compound (Ergosta-5,7,22,24(28)-tetraen-3β-ol): The key intermediate, which is the substrate for the final reduction step.

  • Ergosterol: The final product of the pathway, a vital component of the fungal cell membrane.[1]

Enzymatic Conversions

Erg6p is a crucial enzyme that introduces a methyl group at the C-24 position of the sterol side chain.[3][5] This methylation step is a hallmark of fungal sterol biosynthesis and is absent in the cholesterol synthesis pathway of mammals. The enzyme utilizes S-adenosylmethionine (SAM) as the methyl donor.[3] The reaction catalyzed by Erg6p converts zymosterol to fecosterol.[5]

Erg4p catalyzes the final step in the biosynthesis of ergosterol by reducing the C-24(28) double bond of this compound.[4][6] This saturation of the side chain is essential for the proper function of ergosterol in the fungal membrane. Deletion of the ERG4 gene leads to the accumulation of ergosta-5,7,22,24(28)-tetraen-3β-ol and results in a complete lack of ergosterol.[4]

Quantitative Data

A comprehensive understanding of the this compound biosynthesis pathway requires quantitative data on enzyme kinetics and sterol composition. While specific kinetic parameters for Erg6p and Erg4p are not extensively documented in readily accessible literature, the available data on sterol composition in various fungal species and mutants provide valuable insights into the pathway's dynamics.

Table 1: Sterol Composition in Wild-Type and Mutant Fungi

Fungal SpeciesGenotypeErgosterol (% of total sterols)This compound (% of total sterols)Other Major SterolsReference
Saccharomyces cerevisiaeWild-type~75-85%~5-15%Zymosterol, Episterol[4]
Saccharomyces cerevisiaeerg4Δ0%High accumulationErgosta-5,7,22,24(28)-tetraen-3β-ol[4]
Candida albicansWild-typeMajor componentPresent-[2]
Aspergillus fumigatusWild-typeMajor componentPresent-[2]

Note: The exact percentages can vary depending on the growth conditions and analytical methods used.

Experimental Protocols

The study of the this compound biosynthesis pathway relies on a variety of experimental techniques. This section provides an overview of the key protocols for sterol extraction and analysis, as well as for assaying the activity of the key enzymes, Erg6p and Erg4p.

Fungal Sterol Extraction and Analysis

A common method for the extraction and analysis of fungal sterols involves saponification followed by chromatographic separation and detection.

  • Cell Harvesting: Grow fungal cells to the desired density in an appropriate liquid medium. Harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellet in alcoholic potassium hydroxide solution. Incubate at a high temperature (e.g., 80-90°C) for 1-2 hours to break open the cells and hydrolyze sterol esters.

  • Extraction: After cooling, extract the non-saponifiable lipids (including sterols) with an organic solvent such as n-hexane or petroleum ether. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol, acetonitrile).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of sterols. The extracted sterols are often derivatized (e.g., silylated) to increase their volatility before injection into the GC. The mass spectrometer provides detailed structural information, allowing for the identification of different sterol intermediates.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is another widely used method for sterol analysis. Reversed-phase HPLC with a C18 column is commonly employed to separate different sterols. Ergosterol and other conjugated diene sterols can be detected by their characteristic UV absorbance at around 280 nm.

Enzyme Assays

This assay measures the transfer of a radiolabeled methyl group from S-adenosylmethionine to the sterol substrate.

  • Preparation of Microsomes: Prepare a microsomal fraction from fungal cells, as Erg6p is a membrane-bound enzyme.

  • Reaction Mixture: Set up a reaction mixture containing the microsomal preparation, the sterol substrate (e.g., zymosterol), and radiolabeled S-adenosyl-[methyl-³H]methionine in a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific period.

  • Extraction and Analysis: Stop the reaction and extract the sterols. Separate the radiolabeled product (fecosterol) from the unreacted substrate and S-adenosylmethionine using thin-layer chromatography (TLC) or HPLC.

  • Quantification: Quantify the amount of radiolabeled product formed using liquid scintillation counting.

This assay can be performed by monitoring the conversion of the substrate to the product using chromatography.

  • Preparation of Cell Lysate/Microsomes: Prepare a cell-free extract or a microsomal fraction containing the Erg4p enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, the substrate this compound, and the cofactor NADPH in a suitable buffer.

  • Incubation: Incubate the reaction at the optimal temperature for a defined time.

  • Extraction and Analysis: Stop the reaction and extract the sterols. Analyze the reaction mixture by HPLC or GC-MS to separate and quantify the substrate (this compound) and the product (ergosterol).

  • Calculation of Activity: Determine the enzyme activity by calculating the amount of product formed per unit of time.

Visualizations

Diagrams are essential for understanding the complex relationships within metabolic pathways and experimental workflows. The following diagrams were generated using the Graphviz (DOT language) to visually represent the core concepts discussed in this guide.

This compound Biosynthesis Pathway Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Erg6p (SAM) Episterol Episterol Fecosterol->Episterol Erg2p Dehydroergosterol This compound Episterol->Dehydroergosterol Erg3p, Erg5p Ergosterol Ergosterol Dehydroergosterol->Ergosterol Erg4p (NADPH)

Caption: The core enzymatic steps in the conversion of zymosterol to ergosterol.

digraph "Sterol_Extraction_Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", penwidth=2, color="#4285F4"];
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subgraph "cluster_0" { label = "Sample Preparation"; bgcolor="#FFFFFF"; "Fungal_Culture" [label="Fungal Culture"]; "Harvest_Cells" [label="Harvest Cells by Centrifugation"]; }

subgraph "cluster_1" { label = "Extraction"; bgcolor="#FFFFFF"; "Saponification" [label="Saponification (Alcoholic KOH)"]; "Solvent_Extraction" [label="Solvent Extraction (n-Hexane)"]; "Evaporation" [label="Evaporation to Dryness"]; "Reconstitution" [label="Reconstitution in Solvent"]; }

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"Fungal_Culture" -> "Harvest_Cells"; "Harvest_Cells" -> "Saponification"; "Saponification" -> "Solvent_Extraction"; "Solvent_Extraction" -> "Evaporation"; "Evaporation" -> "Reconstitution"; "Reconstitution" -> "GC_MS"; "Reconstitution" -> "HPLC_UV"; }

Caption: A typical workflow for the extraction and analysis of fungal sterols.

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subgraph "cluster_2" { label = "Analysis"; bgcolor="#FFFFFF"; "Sterol_Extraction" [label="Extract Sterols"]; "TLC_HPLC" [label="Separate by TLC/HPLC"]; "Scintillation_Counting" [label="Quantify by Scintillation Counting"]; }

"Prepare_Microsomes" -> "Prepare_Reaction_Mix"; "Prepare_Reaction_Mix" -> "Incubation"; "Incubation" -> "Stop_Reaction"; "Stop_Reaction" -> "Sterol_Extraction"; "Sterol_Extraction" -> "TLC_HPLC"; "TLC_HPLC" -> "Scintillation_Counting"; }

Caption: Workflow for the Erg6p (S-adenosylmethionine:sterol C-24 methyltransferase) enzyme assay.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a validated and highly promising area for the discovery and development of novel antifungal drugs. The key enzymes in this pathway, Erg6p and Erg4p, are essential for the production of ergosterol and are absent in humans, making them ideal targets for selective inhibition. This technical guide has provided a comprehensive overview of this critical pathway, including the key intermediates, enzymatic reactions, available quantitative data, and detailed experimental protocols.

Future research in this area should focus on several key aspects. Firstly, there is a need for more detailed kinetic characterization of Erg6p and Erg4p from a wider range of pathogenic fungi to aid in the design of potent and specific inhibitors. Secondly, the development and validation of high-throughput screening assays for these enzymes will be crucial for identifying new lead compounds. Finally, a deeper understanding of the regulation of this pathway and its interplay with other metabolic processes in fungi could reveal novel strategies for disrupting fungal growth and viability. Continued investigation into the this compound biosynthesis pathway holds significant promise for addressing the growing challenge of fungal infections and antifungal resistance.

References

The Pivotal Role of 24(28)-Dehydroergosterol in Fungal Cell Membrane Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fungal cell membrane, a critical barrier and signaling hub, is a primary target for antifungal drug development. Its unique sterol composition, dominated by ergosterol, distinguishes it from mammalian cells and presents a key vulnerability. This technical guide delves into the significance of 24(28)-dehydroergosterol (DHE), a late-stage precursor in the ergosterol biosynthesis pathway. Accumulation of DHE, often a consequence of azole-based antifungal action, significantly alters the biophysical properties of the fungal membrane, impacting its fluidity, permeability, and the function of integral membrane proteins. Understanding the precise role of DHE is paramount for the development of novel antifungal strategies and for overcoming emerging drug resistance. This document provides a comprehensive overview of DHE's impact on membrane structure, detailed experimental protocols for its analysis, and a review of the signaling pathways that respond to its accumulation.

Introduction: The Fungal Cell Membrane and the Primacy of Ergosterol

The fungal plasma membrane is a dynamic and complex structure, essential for maintaining cellular integrity, regulating the passage of molecules, and sensing environmental cues.[1][2] Unlike mammalian cells which utilize cholesterol, the predominant sterol in fungal membranes is ergosterol.[1] This structural difference is a cornerstone of modern antifungal therapy. Ergosterol plays a crucial role in modulating membrane fluidity, permeability, and thickness, thereby ensuring the proper function of membrane-associated enzymes and transport proteins.[3][4][5] The biosynthesis of ergosterol is a complex, multi-step process, and its disruption is the mechanism of action for several classes of antifungal drugs.[4]

This compound: An Aberrant Sterol with Significant Consequences

This compound (DHE) is the immediate precursor to ergosterol in the biosynthetic pathway. The final step involves the reduction of the C24(28) double bond by the enzyme Erg4 (sterol C-24 reductase). Inhibition of this or earlier enzymes in the late stages of the pathway can lead to the accumulation of DHE and its integration into the fungal cell membrane in place of ergosterol.

Impact on Membrane Physical Properties

The structural differences between ergosterol and DHE, specifically the presence of the double bond in the sterol side chain of DHE, are predicted to have significant consequences for the biophysical properties of the fungal membrane. While direct experimental quantification of these effects is an active area of research, molecular dynamics simulations and studies on other ergosterol precursors provide valuable insights.

Membrane Fluidity: The presence of the rigid sterol ring system in both ergosterol and DHE influences the ordering of phospholipid acyl chains. However, the altered side chain in DHE is expected to disrupt the tight packing of lipids that is characteristic of ergosterol-containing membranes. This disruption leads to an increase in membrane fluidity.[6]

Membrane Permeability: A more fluid membrane is generally more permeable to water and small solutes. The accumulation of DHE is therefore predicted to increase passive diffusion across the fungal membrane, potentially leading to a loss of essential ions and metabolites.[4][6]

Membrane Thickness: Sterols are known to influence the thickness of the lipid bilayer. Molecular dynamics simulations suggest that ergosterol has a greater ordering effect on phospholipid acyl chains compared to cholesterol, leading to a thicker membrane.[7] The less efficient packing induced by DHE may result in a thinner membrane, which could impair the function of embedded proteins.

Table 1: Comparative Effects of Ergosterol and this compound on Fungal Membrane Properties (Qualitative)

PropertyEffect of ErgosterolPredicted Effect of this compoundReference
Membrane Fluidity Decreases (promotes ordering)Increases (disrupts packing)[6]
Membrane Permeability DecreasesIncreases[4][6]
Membrane Thickness IncreasesDecreases[7]
Lipid Packing Promotes tight packingDisrupts tight packing[6]

Experimental Protocols

Fungal Sterol Extraction and Analysis by GC-MS

This protocol outlines the extraction of non-saponifiable lipids, including sterols, from fungal cells and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

1. Cell Harvesting and Saponification:

  • Harvest fungal cells from liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).
  • Wash the cell pellet with sterile distilled water.
  • Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide solution (w/v).
  • Incubate in a water bath at 80°C for 1 hour to saponify the lipids.

2. Extraction of Non-Saponifiable Lipids:

  • After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane.
  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids into the n-heptane layer.
  • Allow the phases to separate and carefully transfer the upper n-heptane layer to a clean glass tube.
  • Repeat the extraction with another 3 mL of n-heptane and pool the extracts.
  • Evaporate the n-heptane to dryness under a stream of nitrogen gas.

3. Derivatization (Optional but Recommended):

  • To improve volatility for GC analysis, sterols can be derivatized to their trimethylsilyl (TMS) ethers.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine to the dried lipid extract.
  • Incubate at 60°C for 30 minutes.
  • Evaporate the derivatization reagents under nitrogen gas.
  • Re-dissolve the derivatized sterols in a suitable solvent (e.g., hexane) for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph Conditions (Example):
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Initial temperature of 150°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 15 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-600.
  • Source Temperature: 230°C.
  • Identification: Identify sterols based on their retention times and comparison of their mass spectra with a library of known compounds (e.g., NIST).

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess the rotational mobility of the probe within the hydrophobic core of the membrane, which is inversely related to membrane fluidity.[11][12][13][14]

1. Cell Preparation and Labeling:

  • Harvest fungal cells and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
  • Resuspend the cells to a defined optical density (e.g., OD600 of 0.5) in the same buffer.
  • Prepare a stock solution of DPH (e.g., 2 mM in tetrahydrofuran).
  • Add the DPH stock solution to the cell suspension to a final concentration of 1 µM.
  • Incubate in the dark at room temperature for 30 minutes to allow the probe to incorporate into the cell membranes.

2. Fluorescence Anisotropy Measurement:

  • Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.
  • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
  • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
  • Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).
  • Calculate the grating correction factor (G factor): G = I_HV / I_HH.
  • Calculate the fluorescence anisotropy (r) using the following formula:
  • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

3. Data Interpretation:

  • A higher anisotropy value (r) indicates lower rotational mobility of the probe and therefore, lower membrane fluidity (a more ordered membrane).
  • A lower anisotropy value indicates higher membrane fluidity (a more disordered membrane).

Assessment of Membrane Permeability using SYTOX Green Assay

SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane permeabilization, it enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[15][16][17][18][19]

1. Cell Preparation:

  • Harvest and wash fungal cells as described for the fluidity assay.
  • Resuspend the cells in a suitable buffer (e.g., PBS) to a desired concentration.

2. Staining and Measurement:

  • Prepare a working solution of SYTOX Green (e.g., 5 µM in DMSO).
  • Add SYTOX Green to the cell suspension to a final concentration of 1 µM.
  • Incubate in the dark at room temperature for 15-30 minutes.
  • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.
  • Excitation: ~488 nm
  • Emission: ~523 nm

3. Data Analysis:

  • An increase in fluorescence intensity directly correlates with an increase in membrane permeability.
  • Compare the fluorescence of treated cells to that of untreated (control) cells and positive control cells (e.g., heat-killed cells) to quantify the degree of permeabilization.

Signaling Pathways and Regulatory Networks

The accumulation of DHE and the depletion of ergosterol trigger specific cellular stress responses, primarily through the activation of transcription factors that regulate sterol homeostasis.

The Upc2/Ecm22 Pathway

In Saccharomyces cerevisiae and other fungi, the transcription factors Upc2 and Ecm22 are key regulators of ergosterol biosynthesis and uptake.[20][21][22][23][24] Under normal conditions, these transcription factors are either inactive or maintained at a basal level of activity. Upon sterol depletion, which can be induced by the accumulation of precursors like DHE, Upc2 and Ecm22 are activated.[22] They then bind to sterol response elements (SREs) in the promoter regions of ERG genes, upregulating their transcription in an attempt to restore ergosterol levels.[23]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergosterol Ergosterol DHE This compound (Accumulation) Upc2_inactive Inactive Upc2/Ecm22 DHE->Upc2_inactive Depletes Ergosterol Pool Upc2_active Active Upc2/Ecm22 Upc2_inactive->Upc2_active Activation SRE Sterol Response Element (SRE) Upc2_active->SRE Binds to Transcription Increased Transcription ERG_genes ERG Genes (Biosynthesis) SRE->Transcription Transcription->ERG_genes Upregulation of Biosynthesis

Upc2/Ecm22 signaling in response to DHE accumulation.
The SREBP Pathway

In some fungi, particularly pathogenic species, the Sterol Regulatory Element-Binding Protein (SREBP) pathway plays a crucial role in sensing and responding to low sterol levels. Similar to the Upc2/Ecm22 system, depletion of ergosterol and the accumulation of precursors activate SREBPs, leading to the upregulation of genes involved in ergosterol biosynthesis and adaptation to hypoxic conditions.

Experimental and Analytical Workflow

A typical workflow for investigating the role of DHE in fungal cell membranes involves a combination of genetic manipulation, biochemical analysis, and biophysical measurements.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Biochemical & Biophysical Analysis cluster_data Data Interpretation Strain Fungal Strain (e.g., erg4Δ mutant) Culture Cultivation Strain->Culture Harvest Cell Harvesting Culture->Harvest Sterol_Extraction Sterol Extraction Harvest->Sterol_Extraction Fluidity Membrane Fluidity Assay (Fluorescence Anisotropy) Harvest->Fluidity Permeability Membrane Permeability Assay (SYTOX Green) Harvest->Permeability GCMS GC-MS Analysis Sterol_Extraction->GCMS Quantification Sterol Quantification (Ergosterol vs. DHE) GCMS->Quantification Comparison Comparison of Membrane Properties Fluidity->Comparison Permeability->Comparison Quantification->Comparison Conclusion Conclusion on DHE Role Comparison->Conclusion

Workflow for analyzing the impact of DHE on fungal membranes.

Conclusion and Future Directions

The accumulation of this compound in fungal cell membranes represents a significant departure from the homeostatic state, leading to profound alterations in membrane structure and function. These changes, including increased fluidity and permeability, can compromise the fitness of the fungus and render it more susceptible to other stresses. For drug development professionals, understanding the downstream consequences of DHE accumulation is critical for designing more effective antifungal therapies that can exploit this induced vulnerability. Future research should focus on obtaining precise quantitative data on the biophysical effects of DHE and elucidating the full spectrum of cellular signaling pathways that are activated in response to its presence. Such knowledge will be invaluable in the ongoing battle against fungal pathogens.

References

24(28)-Dehydroergosterol: A Technical Guide to its Role as a Precursor in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 24(28)-dehydroergosterol (DHE), a pivotal intermediate in the biosynthesis of steroids. Primarily recognized for its role in the ergosterol pathway of fungi, DHE's metabolic fate and potential as a precursor in other steroidogenic pathways are of increasing interest to researchers in drug development and metabolic engineering. This document details the enzymatic conversion of DHE, presents quantitative data on its metabolism, outlines experimental protocols for its analysis, and visualizes the key metabolic and signaling pathways in which it participates.

Introduction

This compound is a C28 sterol characterized by a double bond at the C24(28) position of the side chain. It is a late-stage precursor in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[1][2] The structural integrity and fluidity of fungal membranes are highly dependent on ergosterol, making its biosynthetic pathway a key target for antifungal drug development. DHE is also found in some algae and plants, where it can serve as a precursor to other phytosterols, such as brassicasterol. While its role in fungal and plant systems is relatively well-characterized, its metabolic processing in vertebrate systems and its broader implications in steroid synthesis are areas of active investigation.

The Metabolic Pathway of this compound

The primary metabolic fate of this compound is its conversion to other sterols through the action of specific enzymes. The key enzymatic step involves the reduction of the C24(28) double bond.

Fungal Ergosterol Biosynthesis

In fungi, DHE is a direct precursor to ergosterol. The conversion is catalyzed by the enzyme C-24(28) sterol reductase , encoded by the ERG4 gene. This enzyme utilizes NADPH to reduce the exocyclic methylene group at C-24.

The ergosterol biosynthesis pathway, highlighting the position of DHE, is a complex process involving multiple enzymatic steps that primarily occur in the endoplasmic reticulum.[3] A simplified representation of the late-stage pathway is depicted below.

Ergosterol_Biosynthesis Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Erg6p (C-24 Sterol Methyltransferase) Episterol Episterol Fecosterol->Episterol Erg2p (C-8 Sterol Isomerase) DHE This compound Episterol->DHE Erg3p (C-5 Sterol Desaturase) Ergosterol Ergosterol DHE->Ergosterol Erg4p (C-24(28) Sterol Reductase)

Caption: Late-stage ergosterol biosynthesis pathway in fungi.

Vertebrate Steroidogenesis

In vertebrates, the enzyme 24-dehydrocholesterol reductase (DHCR24) is responsible for the final step of cholesterol biosynthesis, catalyzing the reduction of the C24 double bond in desmosterol to form cholesterol.[4][5] Given the structural similarity of the side chain, it is hypothesized that DHCR24 can also metabolize this compound. However, the substrate specificity and kinetic efficiency of DHCR24 for DHE are not as well-characterized as for its natural substrate, desmosterol. Inhibition of DHCR24 leads to the accumulation of desmosterol, which has been shown to act as an endogenous agonist for the Liver X Receptor (LXR), a key regulator of lipid metabolism.[6] This suggests that DHE or its metabolites could potentially modulate LXR activity.

Vertebrate_Steroid_Metabolism DHE This compound Brassicasterol Brassicasterol DHE->Brassicasterol DHCR24 (putative)

Caption: Putative metabolism of DHE in vertebrates.

Quantitative Data

Quantitative analysis of DHE and its metabolites is crucial for understanding the efficiency of the biosynthetic pathways and the effects of potential inhibitors. The following table summarizes key quantitative parameters related to DHE metabolism.

ParameterOrganism/SystemValueReference
Ergosterol content (% of wet cell weight)Candida albicans (untreated)0.1 - 0.3%[7]
24(28)-DHE content (% of wet cell weight)Candida albicans (untreated)Variable, typically lower than ergosterol[7]
Inhibition of ergosterol biosynthesis by fluconazole (IC50)Candida albicansVaries with strain susceptibility (e.g., ≤ 2 µg/ml for susceptible strains)[7]

Experimental Protocols

Accurate quantification and characterization of this compound and related sterols require robust experimental protocols.

Sterol Extraction from Fungal Cells

This protocol is adapted from Arthington-Skaggs et al. (1999).[7]

  • Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation. Wash the cell pellet with sterile distilled water.

  • Saponification: Resuspend the cell pellet in a freshly prepared solution of 25% alcoholic potassium hydroxide (w/v). Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, add a mixture of sterile distilled water and n-heptane (1:3 v/v) and vortex vigorously.

  • Phase Separation: Centrifuge to separate the phases. The upper n-heptane layer contains the non-saponifiable lipids, including sterols.

  • Collection: Carefully transfer the n-heptane layer to a clean tube for analysis.

Sterol_Extraction_Workflow Start Fungal Cell Pellet Saponification Saponification (25% Alcoholic KOH, 85°C, 1h) Start->Saponification Extraction Sterol Extraction (Water + n-heptane) Saponification->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Collection Collect n-heptane layer (Contains Sterols) Centrifugation->Collection

Caption: Workflow for sterol extraction from fungal cells.

Quantification of this compound by UV-Vis Spectrophotometry

This method relies on the distinct absorbance spectra of ergosterol and DHE.[7]

  • Sample Preparation: Dilute the sterol extract in 100% ethanol.

  • Spectrophotometric Scan: Scan the absorbance of the diluted extract from 230 nm to 300 nm.

  • Quantification:

    • Both ergosterol and DHE absorb at 281.5 nm.

    • Only DHE has a significant absorbance peak at 230 nm.

    • The percentage of ergosterol and DHE can be calculated using the following formulas:

      • % Ergosterol + % 24(28)DHE = [(A281.5 / 290) x F] / pellet weight

      • % 24(28)DHE = [(A230 / 518) x F] / pellet weight

      • % Ergosterol = (% Ergosterol + % 24(28)DHE) - % 24(28)DHE

    • Where F is the dilution factor, and 290 and 518 are the E values (in percent per centimeter) for crystalline ergosterol and 24(28)DHE, respectively.[7]

Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a more detailed analysis of the sterol composition.[8]

  • Derivatization: Evaporate the sterol extract to dryness under a stream of nitrogen. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat to convert the sterols to their trimethylsilyl (TMS) ethers.

  • GC Separation: Inject the derivatized sample onto a GC equipped with a capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program that effectively separates the different sterol TMS ethers.

  • MS Detection: Use a mass spectrometer to detect the eluting compounds. Sterol TMS ethers will produce characteristic fragmentation patterns that can be used for identification and quantification by comparing with known standards and library spectra.

GCMS_Analysis_Workflow Start Sterol Extract Derivatization Derivatization (Silylation) Start->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Analysis Data Analysis (Identification & Quantification) MS_Detection->Analysis

Caption: Workflow for GC-MS analysis of sterols.

Signaling Pathways

Recent research has indicated that intermediates in the ergosterol biosynthesis pathway, including those structurally similar to DHE, can have significant effects on cellular signaling.

Disruption of MAP Kinase Signaling in Fungi

Studies in the fungus Neurospora crassa have shown that the accumulation of ergosterol precursors with a conjugated double bond in their side chain can specifically disrupt a mitogen-activated protein (MAP) kinase signaling cascade.[8][9] This disruption has been linked to defects in cell-cell communication and fusion. The accumulation of these specific sterol precursors targets a single ERK-like MAP kinase (MAK-1) pathway, while another MAP kinase pathway (MAK-2) involved in cell fusion remains unaffected.[8][9] This highlights the potential for specific sterol intermediates to act as signaling molecules or to perturb membrane domains that are critical for the spatial organization of signaling components.

MAPK_Signaling_Disruption cluster_membrane Cell Membrane DHE_Accumulation Accumulation of Ergosterol Precursors (e.g., DHE) Membrane_Domains Altered Membrane Microdomains DHE_Accumulation->Membrane_Domains MAK1_Complex MAK-1 Signaling Complex Membrane_Domains->MAK1_Complex Disrupts MAK1_Pathway MAK-1 Pathway Activation MAK1_Complex->MAK1_Pathway Inhibits No_Fusion Inhibited Cell Fusion MAK1_Complex->No_Fusion Cell_Fusion_Stimulus Cell Fusion Stimulus Cell_Fusion_Stimulus->MAK1_Pathway Cell_Fusion Successful Cell Fusion MAK1_Pathway->Cell_Fusion

Caption: Disruption of MAK-1 signaling by ergosterol precursors.

Conclusion

This compound is a critical intermediate in steroid biosynthesis, particularly in the well-studied ergosterol pathway of fungi. Its role as a direct precursor to ergosterol makes the enzymes involved in its metabolism attractive targets for the development of novel antifungal agents. Furthermore, the potential for DHE and its metabolites to be processed by vertebrate enzymes such as DHCR24 and to modulate signaling pathways like the LXR and MAP kinase cascades opens up new avenues for research in metabolic regulation and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of this important sterol precursor.

References

The Physiological Ramifications of 24(28)-Dehydroergosterol Accumulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biochemical and cellular consequences of accumulating 24(28)-dehydroergosterol (DHE), a key intermediate in the ergosterol biosynthesis pathway. This guide is intended for researchers, scientists, and drug development professionals investigating fungal physiology and seeking novel antifungal targets.

The accumulation of this compound (DHE), also known as fecosterol, marks a critical metabolic bottleneck in the ergosterol biosynthesis pathway, primarily resulting from the dysfunction of the ERG4 gene product, sterol C-24(28) reductase. This terminal enzyme in the pathway is responsible for the reduction of the C-24(28) double bond to form ergosterol, the principal sterol in fungal cell membranes. Consequently, the absence or inhibition of Erg4p leads to the complete depletion of ergosterol and the stoichiometric accumulation of its immediate precursor, DHE. This profound shift in sterol composition has pleiotropic effects on fungal cell physiology, impacting membrane integrity, stress response, and susceptibility to antifungal agents.

Quantitative Impact of DHE Accumulation on Cellular Sterol Profiles

The most direct consequence of ERG4 deletion is a dramatic alteration of the cellular sterol landscape. In Saccharomyces cerevisiae and other fungi, ergosterol is the predominant sterol, essential for maintaining the physical properties and functions of cellular membranes. In erg4Δ mutants, ergosterol is virtually absent and is replaced by DHE and other upstream intermediates.

Sterol SpeciesWild-Type (% of total sterols)erg4Δ Mutant (% of total sterols)
Ergosterol~85-95%Not Detected
This compound (DHE)Trace amountsPrimarily accumulated sterol
ZymosterolTrace amountsMinor accumulation
LanosterolTrace amountsMinor accumulation
EpisterolTrace amountsPrimarily accumulated in erg3Δ mutants

Table 1: Comparative sterol composition in wild-type and erg4Δ yeast strains. Data compiled from multiple studies.[1][2][3]

Altered Membrane Properties and Cellular Stress

The substitution of ergosterol with DHE significantly impacts the biophysical properties of the plasma membrane. Ergosterol is crucial for maintaining membrane fluidity, permeability, and the formation of lipid rafts—specialized microdomains that are important for signaling and protein trafficking.[4] The accumulation of DHE leads to a more rigid and less fluid membrane, which in turn triggers a cascade of cellular stress responses.

One of the key pathways activated is the High Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) cascade that responds to various cell wall and membrane stresses.[4][5][6][7] The altered membrane mechanics in DHE-accumulating cells are thought to be sensed by transmembrane proteins such as Sln1p and Sho1p, which initiate the HOG signaling cascade.

HOG_Pathway_Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Altered Membrane DHE Accumulation (Increased Rigidity) Sln1 Sln1p Altered Membrane->Sln1 Senses Rigidity Sho1 Sho1p Altered Membrane->Sho1 Senses Stress Ypd1 Ypd1p Sln1->Ypd1 Ste11 Ste11p (MAPKKK) Sho1->Ste11 Ssk1 Ssk1p Ypd1->Ssk1 Ssk2_22 Ssk2/22p (MAPKKK) Ssk1->Ssk2_22 Pbs2 Pbs2p (MAPKK) Ssk2_22->Pbs2 Ste11->Pbs2 Hog1 Hog1p (MAPK) Pbs2->Hog1 Stress Response Genes Stress Response Gene Expression Hog1->Stress Response Genes Translocates Upc2_Ecm22_Pathway cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Upc2_Ecm22_inactive Upc2p/Ecm22p (Inactive) Upc2_Ecm22_active Upc2p/Ecm22p (Active) Upc2_Ecm22_inactive->Upc2_Ecm22_active Translocation ERG_genes ERG Gene Promoters (SRE) Upc2_Ecm22_active->ERG_genes Binds to SRE Transcription Upregulation of ERG Genes ERG_genes->Transcription Ergosterol_depletion Ergosterol Depletion & DHE Accumulation Ergosterol_depletion->Upc2_Ecm22_inactive Relieves Inhibition Sterol_Extraction_Workflow Yeast_Culture Yeast Culture (Mid-log phase) Harvesting Harvesting & Washing Yeast_Culture->Harvesting Saponification Saponification (Alcoholic KOH, 80°C) Harvesting->Saponification Extraction n-Heptane Extraction Saponification->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Quantification & Identification GCMS_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Enzymatic Conversion of 24(28)-Dehydroergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 24(28)-dehydroergosterol, a critical step in the biosynthesis of ergosterol. The information presented herein is intended to support research and development efforts targeting this pathway, particularly in the context of antifungal drug discovery.

Introduction

The enzymatic conversion of this compound is the terminal step in the ergosterol biosynthetic pathway in fungi, such as the model organism Saccharomyces cerevisiae. This reaction is catalyzed by the enzyme sterol C-24(28) reductase, encoded by the ERG4 gene. Ergosterol is an essential component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. Due to its absence in humans, the ergosterol biosynthesis pathway is a well-established target for antifungal therapies. A thorough understanding of the enzymes within this pathway, such as Erg4p, is paramount for the development of novel and effective antifungal agents.

The Core Enzymatic Reaction

The conversion of this compound, more formally known as ergosta-5,7,22,24(28)-tetraen-3β-ol, to ergosterol is a reduction reaction. This process resolves the double bond at the C-24(28) position in the sterol's side chain.

Key Components of the Reaction:

ComponentDescription
Enzyme Sterol C-24(28) reductase (EC 1.3.1.71), encoded by the ERG4 gene in S. cerevisiae.[1]
Substrate Ergosta-5,7,22,24(28)-tetraen-3β-ol.
Product Ergosterol.
Cofactor The reaction is dependent on Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a reducing agent.
Cellular Location The reaction takes place in the endoplasmic reticulum.[2]

Signaling and Regulatory Pathways

The expression of the ERG4 gene, along with other genes in the ergosterol biosynthesis pathway, is tightly regulated in response to cellular needs and environmental conditions. This regulation ensures a homeostatic balance of ergosterol and prevents the accumulation of potentially toxic intermediates.

Transcriptional Regulation of Ergosterol Biosynthesis

The transcriptional control of ergosterol biosynthesis genes involves a network of transcription factors that respond to sterol levels and oxygen availability.

cluster_conditions Cellular Conditions cluster_tfs Transcription Factors cluster_genes Target Genes LowSterols Low Sterol Levels Upc2 Upc2 LowSterols->Upc2 Ecm22 Ecm22 LowSterols->Ecm22 LowOxygen Low Oxygen Hap1 Hap1 LowOxygen->Hap1 ERG_Genes Ergosterol Biosynthesis Genes (including ERG4) Upc2->ERG_Genes Activation Ecm22->ERG_Genes Activation Hap1->ERG_Genes Activation

Caption: Transcriptional regulation of ergosterol biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the investigation of the enzymatic conversion of this compound.

In Vivo Analysis of Sterol Composition

This protocol is designed to analyze the sterol composition of yeast cells, which is particularly useful for comparing wild-type strains with erg4 deletion mutants or strains where Erg4p is inhibited.

4.1.1 Materials

  • Yeast culture medium (e.g., YPD)

  • Glass beads (0.5 mm diameter)

  • Chloroform:Methanol solution (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Saponification reagent (60% KOH in distilled water)

  • n-Heptane

  • Sterol standards (ergosterol, this compound)

4.1.2 Equipment

  • Incubator shaker

  • Centrifuge

  • Bead beater/vortexer

  • Rotary evaporator or nitrogen stream evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) with a UV detector.

4.1.3 Procedure

  • Cell Culture and Harvest: Grow yeast cells to the desired optical density in the appropriate medium. Harvest cells by centrifugation at 3,000 x g for 5 minutes. Wash the cell pellet with sterile distilled water and re-centrifuge.

  • Cell Lysis: Resuspend the cell pellet in a suitable volume of methanol. Add an equal volume of glass beads and vortex vigorously for 10-15 minutes to disrupt the cells.

  • Lipid Extraction: Add two volumes of chloroform to the cell lysate and continue to vortex for another 5 minutes. Centrifuge at 2,000 x g for 5 minutes to separate the phases. Collect the lower chloroform phase containing the lipids.

  • Washing: Wash the chloroform extract with 0.25 volumes of 0.9% NaCl solution. Centrifuge and remove the upper aqueous phase.

  • Drying and Saponification: Dry the chloroform extract over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Add saponification reagent to the dried lipid extract and heat at 80°C for 1 hour.

  • Non-saponifiable Lipid Extraction: After cooling, add an equal volume of distilled water and extract the non-saponifiable lipids (containing sterols) three times with n-heptane.

  • Sample Preparation for Analysis: Pool the n-heptane extracts and evaporate to dryness. Re-dissolve the sterol extract in a known volume of a suitable solvent (e.g., hexane for GC-MS, mobile phase for HPLC) for analysis.

4.1.4 Analysis by GC-MS or HPLC

  • GC-MS: Sterols are often derivatized (e.g., silylated) before GC-MS analysis to improve their volatility and chromatographic behavior. Identification is based on retention time and comparison of mass spectra with known standards.

  • HPLC: Sterols can be separated and quantified by reverse-phase HPLC with UV detection. Ergosterol and this compound have characteristic UV absorbance spectra that allow for their quantification.[3]

In Vitro Enzyme Assay for Sterol C-24(28) Reductase (Erg4p)

This assay measures the activity of Erg4p in isolated microsomal fractions.

4.2.1 Materials

  • Yeast strain overexpressing Erg4p (optional, for higher activity)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, protease inhibitors)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Substrate: Ergosta-5,7,22,24(28)-tetraen-3β-ol

  • Cofactor: NADPH

  • Detergent (e.g., Triton X-100, for substrate solubilization)

  • Quenching solution (e.g., methanolic KOH)

  • Hexane

4.2.2 Equipment

  • High-pressure homogenizer or bead beater

  • Ultracentrifuge

  • Spectrophotometer or HPLC

4.2.3 Procedure

  • Microsome Preparation: Grow and harvest yeast cells as described above. Resuspend the cell pellet in lysis buffer and disrupt the cells using a high-pressure homogenizer or bead beater. Perform a low-speed centrifugation (e.g., 10,000 x g) to remove cell debris. Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the microsomal pellet in a minimal volume of lysis buffer. Determine the total protein concentration.

  • Substrate Preparation: Solubilize the substrate in the assay buffer containing a detergent to form micelles.

  • Enzymatic Reaction: In a reaction tube, combine the assay buffer, solubilized substrate, and NADPH. Pre-warm the mixture to the desired reaction temperature (e.g., 37°C). Initiate the reaction by adding a known amount of microsomal protein.

  • Incubation: Incubate the reaction mixture for a defined period, ensuring the reaction remains in the linear range.

  • Reaction Quenching and Extraction: Stop the reaction by adding a quenching solution. Extract the sterols with hexane.

  • Analysis: Evaporate the hexane and redissolve the sterols in a suitable solvent for analysis by HPLC or GC-MS to quantify the amount of ergosterol produced.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for investigating the enzymatic conversion of this compound, from initial cell culture to final data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Yeast Cell Culture Harvest Cell Harvesting & Washing Culture->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Lipid Extraction Lysis->Extraction Saponification Saponification Extraction->Saponification Sterol_Extract Sterol Extraction Saponification->Sterol_Extract Derivatization Derivatization (for GC-MS) Sterol_Extract->Derivatization GCMS_HPLC GC-MS or HPLC Analysis Sterol_Extract->GCMS_HPLC Derivatization->GCMS_HPLC Identification Peak Identification GCMS_HPLC->Identification Quantification Quantification Identification->Quantification Kinetics Kinetic Parameter Calculation (Km, Vmax) Quantification->Kinetics

Caption: Workflow for fungal sterol analysis.

Quantitative Data

Quantitative analysis is essential for characterizing the enzymatic conversion of this compound. This includes determining the kinetic parameters of Erg4p and assessing the impact of genetic modifications or inhibitors.

Enzyme Kinetics

The kinetic parameters of Erg4p, such as the Michaelis constant (K_m) and maximum velocity (V_max), can be determined using the in vitro enzyme assay described in section 4.2. By varying the substrate concentration and measuring the initial reaction velocity, a Michaelis-Menten plot can be generated. Linearized plots, such as the Lineweaver-Burk plot, are commonly used to accurately determine K_m and V_max.[4][5][6]

Table of Key Kinetic Parameters:

ParameterDescriptionMethod of Determination
K_m Michaelis constant; the substrate concentration at which the reaction velocity is half of V_max. It is an inverse measure of the enzyme's affinity for its substrate.Michaelis-Menten kinetics, Lineweaver-Burk plot
V_max Maximum reaction velocity when the enzyme is saturated with the substrate.Michaelis-Menten kinetics, Lineweaver-Burk plot
k_cat Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time.V_max / [E]_total
k_cat/K_m Catalytic efficiency; reflects the enzyme's overall ability to convert substrate to product.Ratio of k_cat to K_m
Impact of ERG4 Overexpression

Genetic engineering to increase the expression of ERG4 has been shown to enhance the production of ergosterol.

Table of Ergosterol Production Enhancement:

StrainPromoterFold Increase in ErgosterolReference
YEH56(pHX4)Native ERG4 promoter1.2[7]
YEH56(pHXA4)ADH1 promoter1.4[7]
YEH56(pHXC4)CUP1 promoter1.5[7]
Inhibition of Sterol C-24(28) Reductase

Several compounds have been identified as inhibitors of sterol C-24(28) reductase, which can be valuable tools for studying the enzyme and as potential antifungal leads.

Table of Known Inhibitors:

InhibitorTarget EnzymeType of InhibitionNotesReference
Azasterols (e.g., 23-azacholesterol)Yeast Erg4pBlocks reductase activityLeads to accumulation of 24(28)-unsaturated precursors.[8][8]
Amphotericin BBinds to ergosterolNot a direct enzyme inhibitorIts effectiveness is dependent on the presence of ergosterol in the membrane.[9][9]

Conclusion

The enzymatic conversion of this compound to ergosterol by sterol C-24(28) reductase (Erg4p) is a well-defined and critical step in fungal physiology. This guide has provided a detailed overview of the reaction, its regulation, and comprehensive experimental protocols for its investigation. The information and methodologies presented here offer a solid foundation for researchers and drug development professionals seeking to further explore this enzyme as a target for novel antifungal therapies. Future research focused on the detailed kinetic characterization of Erg4p and the screening for potent and specific inhibitors will be instrumental in advancing this field.

References

24(28)-Dehydroergosterol: A Key Modulator of Fungal Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol is an indispensable component of fungal cell membranes, playing a pivotal role in maintaining membrane fluidity, integrity, and the function of membrane-associated proteins. The biosynthesis of ergosterol is a complex, multi-step process, and disruptions in this pathway can have profound effects on fungal physiology, including the response to environmental stressors. This technical guide focuses on 24(28)-dehydroergosterol (DHE), a late-stage precursor to ergosterol, and its critical role in the fungal stress response. Accumulation of DHE, typically resulting from the genetic or chemical inhibition of the C-24(28) sterol reductase (encoded by the ERG4 gene), serves as a significant cellular stressor, altering membrane properties and activating specific signaling cascades. This document provides a comprehensive overview of DHE's role in fungal stress, detailed experimental protocols for its study, and quantitative data on its impact, with the aim of equipping researchers and drug development professionals with the knowledge to explore this pathway for novel antifungal strategies.

Introduction: The Ergosterol Biosynthesis Pathway and the Significance of this compound

The fungal ergosterol biosynthesis pathway is a vital metabolic route and a primary target for many antifungal drugs. Ergosterol's functions are multifaceted, contributing to membrane fluidity, permeability, and the formation of lipid rafts, which are crucial for the proper localization and function of membrane proteins.[1][2][3] The final step in this pathway is the conversion of ergosta-5,7,22,24(28)-tetraenol, a form of this compound, to ergosterol by the enzyme C-24(28) sterol reductase, encoded by the ERG4 gene.

Inhibition or genetic deletion of ERG4 leads to the accumulation of DHE within the fungal cell membrane. This accumulation is not a passive event; it actively alters the biophysical properties of the membrane and triggers a cascade of cellular responses, impacting the fungus's ability to cope with a variety of environmental stresses, including oxidative, osmotic, and cell wall stress.[1][4] Understanding the role of DHE in these processes offers a unique window into fungal stress response mechanisms and presents opportunities for the development of novel antifungal therapies that exploit this metabolic vulnerability.

The Role of this compound in Fungal Stress Response

The accumulation of DHE in the fungal membrane is a significant deviation from the normal sterol composition and has been shown to render fungi more susceptible to various environmental stressors.

Altered Membrane Properties

Ergosterol is crucial for maintaining the optimal fluidity and permeability of the fungal membrane. The presence of DHE, with its additional double bond in the sterol side chain, is thought to disrupt the ordered packing of phospholipids, leading to altered membrane fluidity and increased permeability. This can compromise the cell's ability to maintain ion homeostasis and withstand osmotic stress. While direct quantitative data on the specific impact of DHE on membrane fluidity is an active area of research, studies on ergosterol-deficient mutants consistently show changes in membrane biophysical properties.[1][2]

Increased Sensitivity to Oxidative and Cell Wall Stress

A key consequence of DHE accumulation is a heightened sensitivity to oxidative and cell wall-damaging agents. This has been quantitatively demonstrated in studies of erg4 deletion mutants. The compromised membrane integrity resulting from DHE accumulation likely contributes to an impaired ability to withstand the damaging effects of reactive oxygen species (ROS) and cell wall perturbing agents.

Quantitative Data on Stress Sensitivity

The following table summarizes quantitative data from studies on fungal mutants with disrupted ERG4 function, leading to the accumulation of this compound precursors.

Fungal SpeciesGenotypeStress ConditionObserved EffectReference
Penicillium expansumΔerg4BCell Wall Stress (Congo Red)Smaller colony diameter compared to wild type[5]
Penicillium expansumΔerg4CCell Wall Stress (Congo Red)Smaller colony diameter compared to wild type[5]
Penicillium expansumΔerg4BOxidative Stress (H₂O₂)Reduced colony diameter compared to wild type[5]
Penicillium expansumΔerg4COxidative Stress (H₂O₂)Reduced colony diameter compared to wild type[5]
Saccharomyces cerevisiaeerg4ΔMultiple StressesReduced resistance to various stress conditions[6]

Signaling Pathways Modulated by this compound Accumulation

The accumulation of specific ergosterol precursors, including those structurally similar to DHE, has been shown to disrupt cellular signaling. A notable example is the targeting of the MAK-1 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell-cell communication and fusion.

Diagram of the MAK-1 Signaling Pathway Disruption

MAK1_Pathway Stress Cell Stress Sensor Membrane Sensor Stress->Sensor DHE This compound Accumulation MAK1 MAK-1 (MAPK) DHE->MAK1 MAPKKK MAPKKK Sensor->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPKK->MAK1 TF Transcription Factor MAK1->TF Disruption Disruption Response Cellular Response (e.g., Cell Fusion, Stress Adaptation) TF->Response

Caption: Disruption of the MAK-1 MAP kinase cascade by DHE accumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of this compound in fungal stress response.

Fungal Strain and Culture Conditions
  • Strains: Use a wild-type fungal strain and a corresponding erg4 deletion mutant (erg4Δ).

  • Media: Grow fungal cultures in a standard rich medium (e.g., YPD for yeast) or a defined minimal medium, depending on the experimental requirements.

Sterol Extraction and Analysis by GC-MS

This protocol outlines the extraction and analysis of fungal sterols, including DHE and ergosterol.

Workflow for Fungal Sterol Analysis

Sterol_Analysis_Workflow Start Fungal Cell Culture (Wild-Type and erg4Δ) Harvest Harvest Cells (Centrifugation) Start->Harvest Saponification Saponification (Alcoholic KOH) Harvest->Saponification Extraction Non-saponifiable Lipid Extraction (n-Hexane) Saponification->Extraction Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Analysis Data Analysis (Quantification and Identification) GCMS->Analysis Genotype_to_Phenotype Genotype Genotype: Mutation in ERG4 gene Protein Non-functional or absent C-24(28) sterol reductase Genotype->Protein Leads to Biochemical Block in ergosterol synthesis; Accumulation of this compound Protein->Biochemical Results in Cellular Altered membrane fluidity and integrity; Disrupted signaling (e.g., MAK-1 pathway) Biochemical->Cellular Causes Phenotype Phenotype: Increased sensitivity to oxidative, osmotic, and cell wall stress Cellular->Phenotype Manifests as

References

The Natural Occurrence of 24(28)-Dehydroergosterol: A Technical Guide for Fungal Sterol Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 24(28)-dehydroergosterol in various fungal species. As a key intermediate in the ergosterol biosynthesis pathway, the presence and concentration of this compound can offer significant insights into fungal metabolism, physiology, and response to antifungal agents. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug development efforts in mycology.

Quantitative Analysis of this compound and Other Sterols

The sterol composition of fungi is predominantly characterized by the end-product ergosterol. However, precursor sterols, including this compound, are present in varying, typically minor, quantities in wild-type fungal strains under normal physiological conditions. The relative abundance of these intermediates can fluctuate based on the fungal species, growth conditions, and the presence of external stressors, such as antifungal compounds that target the ergosterol biosynthesis pathway.

Below is a summary of the sterol composition in the wild-type Aspergillus fumigatus strain CM-237, providing a quantitative snapshot of the natural sterol profile.

SterolRelative Amount (% of Total Sterols) in Aspergillus fumigatus CM-237[1]
Ergosterol (24-methylcholesta-5,7,22-trien-3β-ol)78.12
24-Ethylcholesta-5,7,22-trien-3β-ol7.48
24-methylcholesta-7,22 (28)-dien-3β-ol2.62
Episterol (24-methylcholesta-7,24(28)-dien-3β-ol)1.51
Lanosterol (4,4,14-trimethylcholesta-8,24-dien-3β-ol)1.06
24-methylcholesta-5,7,9(11),22-tetraen-3β-ol1.09
4α,24-dimethylcholesta-8,24(28)-dien-3β-ol0.99
24-methylcholesta-5,8,22-trien-3β-ol0.91
24-methylcholesta-5,7,24(28)-trien-3β-ol0.91
24-methylcholesta-5,7,9,22-tetraen-3β-ol0.71
24-methylcholesta-7,22,24(28)-trien-3β-ol0.66
24-methylcholesta-5,7,22,24(28)-tetraen-3β-ol0.48
Eburicol (4,4,14,24-tetramethylcholesta-8,24(28)-dien-3β-ol)1.14

Note: The data presented is derived from a specific study on Aspergillus fumigatus and the relative abundance of sterols can vary between different fungal species and strains.

Ergosterol Biosynthesis Pathway and its Regulation

This compound is a critical intermediate in the late stages of the ergosterol biosynthesis pathway. This pathway is a key target for many antifungal drugs. The diagram below illustrates a simplified overview of the ergosterol biosynthesis pathway, highlighting the position of this compound.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate fpp Farnesyl pyrophosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol dehydroergosterol This compound episterol->dehydroergosterol ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraenol ergosterol Ergosterol ergosta_tetraenol->ergosterol dehydroergosterol->ergosta_tetraenol

A simplified schematic of the fungal ergosterol biosynthesis pathway.

The regulation of the ergosterol biosynthesis pathway is a complex process involving feedback mechanisms and transcriptional control. Key transcription factors, such as Upc2 and Ndt80 in Saccharomyces cerevisiae, and SrbA in Aspergillus fumigatus, play a crucial role in modulating the expression of ERG genes in response to cellular sterol levels and environmental cues like hypoxia.

Ergosterol_Pathway_Regulation cluster_sensing Cellular Sensing cluster_activation Transcriptional Activation cluster_response Cellular Response low_ergosterol Low Ergosterol Levels upc2_srba Activation of Upc2/SrbA low_ergosterol->upc2_srba activates hypoxia Hypoxia hypoxia->upc2_srba activates erg_genes Increased Expression of ERG Genes upc2_srba->erg_genes leads to ergosterol_synthesis Increased Ergosterol Biosynthesis erg_genes->ergosterol_synthesis

Regulatory signaling in response to low ergosterol and hypoxia.

Experimental Protocols

Accurate quantification of this compound and other fungal sterols requires meticulous experimental procedures. The following sections detail the key methodologies for the extraction, separation, and analysis of these compounds.

Fungal Culture and Biomass Collection
  • Culture Conditions: Grow the fungal species of interest in an appropriate liquid medium (e.g., Yeast Peptone Dextrose (YPD) for yeasts, Potato Dextrose Broth (PDB) for filamentous fungi) under controlled conditions of temperature and agitation.

  • Harvesting: Collect the fungal biomass during the desired growth phase (typically mid- to late-exponential phase) by centrifugation or filtration.

  • Washing: Wash the collected biomass with sterile distilled water to remove residual media components.

  • Lyophilization: Freeze-dry the washed biomass to obtain a consistent dry weight for subsequent analysis.

Sterol Extraction and Saponification

This protocol is adapted from established methods for fungal sterol analysis.[2][3][4]

  • Sample Preparation: Weigh a precise amount of lyophilized fungal biomass (e.g., 50-100 mg) into a glass tube with a Teflon-lined screw cap.

  • Saponification:

    • Add 2 ml of 25% (w/v) potassium hydroxide in ethanol to the biomass.

    • Incubate the mixture in a water bath at 80°C for 1 hour, with vortexing every 15-20 minutes. This step hydrolyzes steryl esters, releasing free sterols.

  • Extraction:

    • Allow the mixture to cool to room temperature.

    • Add 1 ml of sterile distilled water and 3 ml of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols) into the n-heptane layer.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper n-heptane layer to a new glass tube.

  • Drying: Evaporate the n-heptane to dryness under a stream of nitrogen.

Sterol_Extraction_Workflow start Lyophilized Fungal Biomass saponification Saponification (Alcoholic KOH, 80°C) start->saponification extraction Liquid-Liquid Extraction (n-Heptane) saponification->extraction separation Phase Separation (Centrifugation) extraction->separation collection Collect n-Heptane Layer separation->collection drying Evaporation to Dryness collection->drying analysis GC-MS Analysis drying->analysis

Workflow for the extraction of fungal sterols for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of different sterol compounds.[2][3][4]

  • Derivatization:

    • To improve volatility and thermal stability, the dried sterol extract is derivatized.

    • Add 50 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µl of anhydrous pyridine to the dried extract.

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of the sterols.

  • GC-MS Parameters (Example):

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

    • Injection: 1 µl of the derivatized sample in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

      • Ramp to 300°C at 5°C/min, hold for 10 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Data Analysis:

    • Identify sterols based on their retention times and comparison of their mass spectra with reference spectra from a library (e.g., NIST).

    • Quantify the relative abundance of each sterol by integrating the peak area of its corresponding total ion chromatogram.

Conclusion

The study of this compound and other ergosterol precursors provides a valuable window into the metabolic state of fungi. As an essential intermediate, its levels can be indicative of the flux through the ergosterol biosynthesis pathway and can be a sensitive biomarker for the effects of antifungal compounds. The methodologies and data presented in this guide are intended to serve as a comprehensive resource for researchers in mycology and drug development, facilitating further investigations into the intricate world of fungal sterols. The continued exploration of these pathways will undoubtedly uncover new targets and strategies for combating fungal diseases.

References

An In-depth Technical Guide on the Genetic Regulation of 24(28)-Dehydroergosterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24(28)-dehydroergosterol (DHE) is a key sterol intermediate in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals. The metabolism of this compound is tightly regulated by a network of genes and signaling pathways that ensure cellular homeostasis. Dysregulation of DHE metabolism has been implicated in various human diseases and is a key target for antifungal drug development. This technical guide provides a comprehensive overview of the genetic regulation of this compound metabolism, including data on gene expression, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Genetic Regulators and Enzymes

The metabolism of this compound is primarily governed by two key enzymes, depending on the organism:

  • DHCR24 (24-dehydrocholesterol reductase) : In mammals, DHCR24, also known as seladin-1, is a crucial enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the reduction of the C24-C25 double bond in various sterol intermediates, including the conversion of desmosterol to cholesterol.[3][4] Mutations in the DHCR24 gene can lead to desmosterolosis, a severe developmental disorder characterized by elevated desmosterol levels.[1][4] The expression of DHCR24 is transcriptionally regulated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[3]

  • ERG4 (C-24(28) sterol reductase) : In fungi, such as Saccharomyces cerevisiae, the ERG4 gene encodes the C-24(28) sterol reductase. This enzyme is responsible for the final step in the ergosterol biosynthesis pathway, catalyzing the reduction of the double bond in the side chain of this compound to produce ergosterol.[5][6] The expression of ERG4 and other ERG genes is regulated by a complex network of transcription factors, including Upc2 and Ecm22, in response to cellular sterol levels, oxygen availability, and iron.[7][8]

Quantitative Data on Gene Expression

The expression of genes involved in this compound metabolism is dynamically regulated. While comprehensive quantitative data tables are often presented in supplementary materials of research articles, the following table summarizes representative changes in gene expression observed under different conditions.

GeneOrganismConditionFold Change in ExpressionReference
DHCR24Human (HepG2 cells)Cholesterol Depletion (Lovastatin)~1.8[9]
DHCR24Human (HepG2 cells)High Cholesterol (LDL)~ -1.6[9]
ERG4Saccharomyces cerevisiaeOverexpression of ERG4~1.2-1.5 (in ergosterol content)[10]
ERG3Xanthophyllomyces dendrorhouscyp61 deletionIncreased[5]
ERG11Candida albicansFluconazole Treatment (Susceptible)Decreased[11]
ERG11Candida albicansFluconazole Treatment (Resistant)No Significant Change[11]

Note: This table provides illustrative examples of gene expression changes. Actual fold changes can vary depending on the specific experimental conditions and quantification methods used.

Signaling Pathways

The genetic regulation of this compound metabolism is controlled by intricate signaling pathways. These pathways sense cellular sterol levels and other environmental cues to modulate the expression of key metabolic genes.

SREBP-2 Pathway in Mammals

In mammalian cells, the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master regulator of cholesterol biosynthesis. When cellular cholesterol levels are low, SREBP-2 is activated through a proteolytic cleavage process and translocates to the nucleus. In the nucleus, it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, including DHCR24, to upregulate their transcription.[3][12]

SREBP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP SREBP-2/SCAP Complex INSIG INSIG SREBP2_SCAP->INSIG High Cholesterol (Inactive) S1P S1P SREBP2_SCAP->S1P Low Cholesterol S2P S2P S1P->S2P Cleavage nSREBP2 nSREBP-2 S2P->nSREBP2 Release SRE SRE nSREBP2->SRE DHCR24_gene DHCR24 Gene SRE->DHCR24_gene Activation DHCR24_protein DHCR24 DHCR24_gene->DHCR24_protein Transcription & Translation Desmosterol Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24

Caption: SREBP-2 signaling pathway regulating DHCR24 expression.

Upc2/Ecm22 Pathway in Fungi

In fungi, the transcription factors Upc2 and Ecm22 are key regulators of ergosterol biosynthesis.[2][7] In response to low sterol levels or hypoxic conditions, Upc2 and Ecm22 bind to Sterol Regulatory Elements (SREs) in the promoters of ERG genes, including ERG4, to activate their transcription.[4][7]

Upc2_Ecm22_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Upc2_inactive Upc2 (Inactive) Ergosterol_high High Ergosterol Ergosterol_high->Upc2_inactive Upc2_active Upc2 (Active) SRE SRE Upc2_active->SRE Ecm22 Ecm22 Ecm22->SRE ERG4_gene ERG4 Gene SRE->ERG4_gene Activation ERG4_protein Erg4p ERG4_gene->ERG4_protein Transcription & Translation Low_Ergosterol Low Ergosterol / Hypoxia Low_Ergosterol->Upc2_active DHE This compound Ergosterol Ergosterol DHE->Ergosterol Erg4p

Caption: Upc2/Ecm22 regulatory pathway for ERG gene expression.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for ERG Gene Expression in Saccharomyces cerevisiae

This protocol outlines the steps for quantifying the expression of ERG genes in yeast.[13][14]

1. RNA Extraction: a. Grow yeast cells to the mid-log phase in appropriate media. b. Harvest cells by centrifugation and wash with nuclease-free water. c. Extract total RNA using a hot acidic phenol method or a commercial yeast RNA extraction kit. d. Treat the RNA with DNase I to remove any contaminating genomic DNA. e. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. b. Inactivate the reverse transcriptase according to the manufacturer's protocol.

3. qRT-PCR: a. Prepare a reaction mix containing cDNA template, forward and reverse primers for the target ERG gene and a reference gene (e.g., ACT1, TFC1), and a SYBR Green-based qPCR master mix.[14][15] b. Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions: i. Initial denaturation at 95°C for 5-10 minutes. ii. 40 cycles of:

  • Denaturation at 95°C for 15 seconds.
  • Annealing/Extension at 60°C for 1 minute. c. Perform a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using the 2-ΔΔCt method.

qRTPCR_Workflow Yeast_Culture Yeast Culture RNA_Extraction Total RNA Extraction Yeast_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for qRT-PCR analysis of ERG gene expression.

Enzyme Kinetic Assay for a Membrane-Bound Sterol Reductase

This protocol provides a general framework for determining the kinetic parameters (Km and Vmax) of a membrane-bound sterol reductase like DHCR24 or Erg4p.[16][17]

1. Enzyme Preparation: a. Isolate microsomes from cells or tissues expressing the enzyme of interest. b. Determine the protein concentration of the microsomal preparation.

2. Substrate Preparation: a. Prepare a stock solution of the substrate (e.g., this compound or desmosterol) in a suitable solvent (e.g., ethanol or a detergent solution). b. Prepare a series of substrate dilutions at various concentrations.

3. Enzyme Reaction: a. Prepare a reaction buffer containing a suitable pH buffer, cofactors (e.g., NADPH), and the microsomal enzyme preparation. b. Pre-incubate the reaction mixture at the desired temperature. c. Initiate the reaction by adding the substrate. d. Stop the reaction at various time points by adding a quenching solution (e.g., a strong acid or organic solvent).

4. Product Quantification: a. Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane). b. Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of product formed.

5. Data Analysis: a. Calculate the initial reaction velocity (v) for each substrate concentration. b. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.[18][19]

Enzyme_Kinetics_Workflow Enzyme_Prep Enzyme Preparation (Microsomes) Enzyme_Reaction Enzyme Reaction (Varying [S]) Enzyme_Prep->Enzyme_Reaction Substrate_Prep Substrate Dilutions Substrate_Prep->Enzyme_Reaction Product_Quant Product Quantification (GC-MS or HPLC) Enzyme_Reaction->Product_Quant Data_Analysis Data Analysis (Michaelis-Menten Plot) Product_Quant->Data_Analysis Km_Vmax Determine Km & Vmax Data_Analysis->Km_Vmax

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

The genetic regulation of this compound metabolism is a complex and highly orchestrated process involving a suite of genes, enzymes, and signaling pathways. Understanding these regulatory networks is critical for the development of novel therapeutics targeting fungal infections and for elucidating the pathophysiology of human diseases related to cholesterol metabolism. This guide provides a foundational overview for researchers and professionals in the field, offering a starting point for more in-depth investigation and experimental design. Further research is needed to fully delineate the quantitative aspects of these regulatory networks and to identify novel targets for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 24(28)-Dehydroergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24(28)-Dehydroergosterol (DHE) is a key intermediate in the ergosterol biosynthesis pathway, which is essential for the integrity and function of fungal cell membranes. As many antifungal drugs target this pathway, the quantitative analysis of DHE and other sterol intermediates is crucial for understanding drug efficacy, mechanisms of resistance, and for the development of new therapeutic agents. This application note provides a detailed protocol for the sensitive and specific quantification of DHE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a complex series of enzymatic reactions that convert acetyl-CoA to ergosterol. DHE is a late-stage intermediate in this pathway. The inhibition of enzymes in this pathway by antifungal drugs can lead to the accumulation of upstream intermediates, including DHE, and a depletion of ergosterol, ultimately disrupting fungal cell membrane integrity and inhibiting growth.

Ergosterol_Biosynthesis_Pathway cluster_drugs Antifungal Drug Targets acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate mevalonate->ipp fpp Farnesyl Pyrophosphate ipp->fpp squalene Squalene fpp->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol lanosterol->zymosterol Azoles fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol fecosterol->episterol Morpholines dhe This compound episterol->dhe episterol->dhe Allylamines ergosterol Ergosterol dhe->ergosterol erg11 ERG11 (CYP51A1) erg24 ERG24 erg6 ERG6

Caption: Simplified Ergosterol Biosynthesis Pathway and Targets of Antifungal Drugs.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of this compound from fungal cell cultures.

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Toluene (HPLC grade), Hexane (HPLC grade), Isopropanol (HPLC grade), Water (LC-MS grade)

  • Reagents: Ammonium acetate, Potassium hydroxide, Butylated hydroxytoluene (BHT)

  • Standards: this compound, Ergosterol-d7 (or other suitable internal standard)

  • Solid-Phase Extraction (SPE): Silica SPE columns (100 mg)

  • Glassware: 16x100 mm glass tubes with Teflon-lined caps, 4 mL and 8 mL glass vials

Sample Preparation: Lipid Extraction and Saponification
  • Cell Harvesting: Harvest fungal cells (e.g., 5x10^6 to 1x10^7 cells) into a 16x100 mm glass tube.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 3 mL of PBS to the cell pellet.

    • Add 6.6 mL of a 1:1 (v/v) chloroform:methanol solution.[1][2]

    • Add an appropriate amount of internal standard (e.g., Ergosterol-d7).

    • Vortex thoroughly and centrifuge at 1360 x g for 5 minutes to separate the phases.[1]

    • Carefully transfer the lower organic phase to a clean 4 mL glass vial.

    • Dry the organic extract under a gentle stream of nitrogen at 37°C.[1][2]

  • Saponification (Optional, for analysis of total DHE including esters):

    • To the dried lipid extract, add 2 mL of 1 M methanolic KOH containing 0.2% BHT.

    • Incubate at 60°C for 1 hour to hydrolyze sterol esters.

    • Allow the sample to cool to room temperature.

    • Add 2 mL of water and 3 mL of hexane. Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the non-saponifiable lipids (including DHE) to a clean vial.

    • Repeat the hexane extraction and combine the extracts.

    • Dry the hexane extract under a stream of nitrogen.

Sample Cleanup: Solid-Phase Extraction (SPE)
  • Sample Reconstitution: Dissolve the dried lipid extract in 1 mL of toluene.[1]

  • SPE Column Conditioning: Condition a 100 mg silica SPE column with 2 mL of hexane.[1]

  • Sample Loading: Apply the reconstituted sample to the conditioned SPE column.[1]

  • Washing: Wash the column with 1 mL of hexane to remove non-polar lipids. Discard the eluate.[1]

  • Elution: Elute the sterols with 8 mL of 30% isopropanol in hexane into a clean 8 mL glass vial.[1]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen at 37°C. Reconstitute the dried sterols in 400 µL of 5% water in methanol for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate.[3]

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 80% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 80% B and equilibrate.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (DHE): The precursor ion for DHE (molecular weight 394.6 g/mol ) is typically the dehydrated ion [M+H-H₂O]⁺ at m/z 377.3. A characteristic product ion is m/z 69, resulting from the fragmentation of the sterol side chain.

      • Internal Standard (Ergosterol-d7): Monitor the appropriate precursor and product ions for the chosen internal standard.

Experimental_Workflow start Fungal Cell Culture harvest Cell Harvesting start->harvest extraction Lipid Extraction (Bligh-Dyer) harvest->extraction saponification Saponification (Optional) extraction->saponification cleanup Solid-Phase Extraction (Silica SPE) saponification->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Analysis and Quantification analysis->quantification

References

Application Notes and Protocols for the Extraction of 24(28)-Dehydroergosterol from Fungal Mycelium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and various cellular functions.[1] The biosynthesis of ergosterol involves a complex enzymatic pathway with numerous sterol intermediates.[2][3] One such key intermediate is 24(28)-dehydroergosterol (24(28)-DHE), a C28 sterol that is a direct precursor to ergosterol.[4][5][6] The accumulation of 24(28)-DHE can be indicative of disruptions in the later stages of the ergosterol biosynthesis pathway, often as a result of the action of antifungal agents, particularly azoles, which target the enzyme lanosterol 14α-demethylase.[7][8] Therefore, the extraction and quantification of 24(28)-DHE from fungal mycelium are critical for studying fungal physiology, understanding antifungal resistance mechanisms, and for the development of new antifungal drugs.

These application notes provide detailed protocols for the extraction of this compound from fungal mycelium, along with methods for its quantification.

Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a multi-step process that is highly conserved among fungi.[3] It can be broadly divided into three main stages: the mevalonate pathway, the late pathway, and an alternative pathway.[2] this compound is a key intermediate in the late pathway, formed from episterol and subsequently converted to ergosterol. The inhibition of enzymes downstream of 24(28)-DHE can lead to its accumulation.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps fpp Farnesyl Diphosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene Erg9p lanosterol Lanosterol squalene->lanosterol Erg1p 14_demethyl_lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol lanosterol->14_demethyl_lanosterol Erg11p (Azole Target) zymosterol Zymosterol 14_demethyl_lanosterol->zymosterol Multiple Steps fecosterol Fecosterol zymosterol->fecosterol Erg6p episterol Episterol fecosterol->episterol Erg2p 24_28_dhe This compound episterol->24_28_dhe Erg5p ergosterol Ergosterol 24_28_dhe->ergosterol Erg4p

Figure 1: Simplified Ergosterol Biosynthesis Pathway.

Extraction Protocols

The extraction of sterols from fungal mycelium typically involves saponification followed by liquid-liquid extraction.[9] Saponification with an alcoholic solution of potassium hydroxide (KOH) is a crucial step to hydrolyze sterol esters and break down complex lipids, thereby releasing free sterols.[1][10][11] The subsequent extraction with a non-polar solvent separates the non-saponifiable fraction, which contains the sterols.

Protocol 1: Standard Saponification and Hexane Extraction

This is a widely used and robust method for the extraction of total sterols, including this compound.

Materials:

  • Fungal mycelium (fresh or lyophilized)

  • 25% Alcoholic potassium hydroxide (KOH) solution (25g KOH in 100mL of 95% ethanol)

  • n-Hexane (HPLC grade)

  • Ethanol (absolute)

  • Vortex mixer

  • Water bath or heating block

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Harvest fungal mycelium by filtration and determine the wet weight. A typical starting amount is 100-500 mg.

  • Transfer the mycelium to a glass test tube.

  • Add 3 mL of 25% alcoholic KOH solution to the mycelium.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Incubate the mixture in a water bath at 85°C for 1 hour.[10] Vortex every 20 minutes during incubation.

  • Allow the mixture to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-hexane.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable fraction.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper n-hexane layer to a new clean glass tube.

  • Evaporate the n-hexane to dryness under a stream of nitrogen or in a fume hood.

  • Resuspend the dried sterol extract in 1 mL of absolute ethanol for spectrophotometric analysis.

Protocol 2: Chloroform-Methanol Extraction

This method can be used for the extraction of free sterols without the saponification step, or can be combined with saponification for total sterols.

Materials:

  • Fungal mycelium (fresh or lyophilized)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Homogenize a known weight of fungal mycelium.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the mycelium.

  • Vortex vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform layer containing the lipids and sterols.

  • Evaporate the chloroform to dryness.

  • Resuspend the extract in a known volume of ethanol for analysis.

Extraction_Workflow start Start: Fungal Mycelium harvest Harvest & Weigh Mycelium start->harvest saponification Saponification (Alcoholic KOH, 85°C) harvest->saponification extraction Liquid-Liquid Extraction (e.g., n-Hexane) saponification->extraction separation Phase Separation (Centrifugation) extraction->separation collection Collect Supernatant (Hexane Layer) separation->collection evaporation Evaporate Solvent collection->evaporation resuspension Resuspend in Ethanol evaporation->resuspension analysis Spectrophotometric Analysis resuspension->analysis

Figure 2: General Workflow for Sterol Extraction.

Quantification of this compound and Ergosterol

A spectrophotometric method can be used for the simultaneous quantification of ergosterol and 24(28)-DHE.[4] This method takes advantage of the distinct UV absorption spectra of the two sterols. Both ergosterol and 24(28)-DHE absorb light at 281.5 nm, while only 24(28)-DHE has a significant absorbance peak at 230 nm.[4]

Procedure:

  • Take the ethanolic sterol extract and measure the absorbance at 281.5 nm and 230 nm using a UV-Vis spectrophotometer. Use absolute ethanol as a blank.

  • Calculate the percentage of ergosterol and 24(28)-DHE relative to the wet weight of the mycelium using the following equations[4]:

    • % Total Sterols (Ergosterol + 24(28)-DHE) = [(A281.5 / 290) x F] / pellet weight

    • % 24(28)-DHE = [(A230 / 518) x F] / pellet weight

    • % Ergosterol = % Total Sterols - % 24(28)-DHE

    Where:

    • A281.5 is the absorbance at 281.5 nm.

    • A230 is the absorbance at 230 nm.

    • 290 and 518 are the E values (in percentages per centimeter) for crystalline ergosterol and 24(28)-DHE, respectively.[4]

    • F is the dilution factor of the extract in ethanol.

    • Pellet weight is the wet weight of the fungal mycelium in grams.

Data Presentation

Table 1: Spectrophotometric Properties of Ergosterol and this compound

SterolMolar Mass ( g/mol )Absorbance Maximum (nm)E value (%/cm)
Ergosterol396.65281.5290
This compound394.63230 and 281.5518 (at 230 nm)

Table 2: Comparison of Solvents for Sterol Extraction

SolventPolarityAdvantagesDisadvantages
n-HexaneNon-polarHigh selectivity for sterols, easy to evaporate.[12]Flammable.
Petroleum EtherNon-polarSimilar to hexane, good for sterol extraction.[1]Flammable, less pure than hexane.
ChloroformPolarCan extract a broader range of lipids.[13]Toxic, can extract more impurities.
Ethanol/MethanolPolarCan be used for initial extraction and as a solvent for saponification.[13][14]May not be as selective for sterols as non-polar solvents.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling volatile organic solvents like n-hexane, chloroform, and ethanol.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • All organic solvents are flammable. Keep away from open flames and heat sources.

  • Dispose of all chemical waste according to your institution's safety guidelines.

References

Application Notes and Protocols: Synthesis of 24(28)-Dehydroergosterol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and potential research applications of 24(28)-dehydroergosterol, a key intermediate in the ergosterol biosynthesis pathway. The protocols detailed below are intended for research purposes and should be carried out by trained professionals in a laboratory setting.

Introduction

This compound is a crucial sterol intermediate in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes. Its unique structure, featuring a methylene group at the C24(28) position, makes it a valuable tool for studying the enzymes involved in sterol metabolism, particularly those targeted by antifungal drugs. Furthermore, emerging research highlights the role of sterols and their derivatives in modulating critical cellular signaling pathways, such as the Hedgehog signaling pathway, which is implicated in both developmental processes and cancer. The availability of pure this compound is essential for elucidating its precise biological functions and for the development of novel therapeutic agents.

Synthesis of this compound

The following is a proposed multi-step chemical synthesis for this compound, commencing from the commercially available precursor, ergosterol. This protocol is based on established organic chemistry reactions, including a Wittig reaction to introduce the key methylene group.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Ergosterol Ergosterol Protection Protection of 3-OH group (TBDMSCl) Ergosterol->Protection Ozonolysis Ozonolysis of C22-C23 double bond Protection->Ozonolysis Ketone 24-Keto intermediate Ozonolysis->Ketone Wittig Wittig Reaction (Ph3P=CH2) Ketone->Wittig Deprotection Deprotection of 3-OH group (TBAF) Wittig->Deprotection Purification Purification (Chromatography) Deprotection->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound from ergosterol.

Experimental Protocol: Synthesis

Step 1: Protection of the 3-hydroxyl group of Ergosterol

  • Dissolve ergosterol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole (2.5 equivalents) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected ergosterol.

Step 2: Oxidative Cleavage of the C22-C23 Double Bond

  • Dissolve the protected ergosterol from Step 1 in a mixture of DCM and methanol (e.g., 9:1 v/v) at -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), and allow the mixture to slowly warm to room temperature.

  • Stir for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel to obtain the C22-aldehyde intermediate.

Step 3: Wittig Reaction to Introduce the Methylene Group

  • Prepare the Wittig reagent: Suspend methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi, 1.4 equivalents), dropwise. The solution should turn a characteristic ylide color (often orange or deep red).

  • Stir the ylide solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Dissolve the C22-aldehyde from Step 2 in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Deprotection of the 3-hydroxyl group

  • Dissolve the crude product from Step 3 in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M solution in THF) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture and purify by column chromatography to yield crude this compound.

Quantitative Data (Expected)
StepReactionReagentsTypical YieldPurity (Post-purification)
1ProtectionTBDMSCl, Imidazole>95%>98%
2OzonolysisO₃, DMS70-85%>95%
3Wittig ReactionPh₃P=CH₂50-70%>90%
4DeprotectionTBAF>90%>98%
Overall30-50%

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Purification and Characterization

Experimental Protocol: Purification
  • Column Chromatography (Initial Purification):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Fractions containing the product are identified by TLC, pooled, and concentrated.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Normal-Phase HPLC:

      • Column: Silica-based column.

      • Mobile Phase: Isocratic mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).

    • Reverse-Phase HPLC:

      • Column: C18 column.

      • Mobile Phase: Isocratic mixture of methanol and water or acetonitrile and water.

    • Detection: UV detector at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD).

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any sterol isomers.[1][2][3]

Research Applications

Antifungal Drug Development

The ergosterol biosynthesis pathway is a well-established target for antifungal drugs.[4][5][6] this compound can be used as a substrate in enzymatic assays to screen for inhibitors of downstream enzymes in the pathway, such as C24-sterol reductase (ERG4).

Quantitative Data: Antifungal Activity of Ergosterol Biosynthesis Inhibitors

Compound ClassTarget EnzymeExample DrugTypical MIC Range (against Candida albicans)
AzolesLanosterol 14α-demethylase (ERG11)Fluconazole0.25 - 64 µg/mL[7]
AllylaminesSqualene epoxidase (ERG1)Terbinafine0.03 - 8 µg/mL
MorpholinesΔ14-reductase (ERG24) and Δ8-Δ7 isomerase (ERG2)Amorolfine0.03 - 1 µg/mL

MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific fungal strain and testing conditions.

Elucidating the Hedgehog Signaling Pathway

Recent studies have implicated sterols and their oxidized derivatives (oxysterols) as modulators of the Hedgehog (Hh) signaling pathway.[8][9][10] The Hh pathway is crucial for embryonic development and its dysregulation is linked to various cancers. Sterols are thought to bind to the Smoothened (SMO) receptor, a key component of the Hh pathway, thereby activating downstream signaling.[11] this compound can be used to investigate the structural requirements for sterol-mediated SMO activation.

Hedgehog Signaling Pathway Activation by Sterols

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibition of SUFU-GLI complex Hh Hedgehog Ligand (Hh) Hh->PTCH1 Binding GLI GLI Proteins SUFU->GLI Inhibition GLI_act GLI (Active) GLI->GLI_act Activation Target_Genes Target Gene Expression GLI_act->Target_Genes Transcription Sterols Sterols / Oxysterols (e.g., this compound) Sterols->SMO Binding & Activation

Caption: Role of sterols in the activation of the Hedgehog signaling pathway.

By providing a reliable synthetic route and outlining its key research applications, these notes aim to facilitate further investigation into the multifaceted roles of this compound in both fungal biology and mammalian cell signaling.

References

Application Notes and Protocols for Utilizing 24(28)-Dehydroergosterol as a Fungal Biomass Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fungal biomass is critical in various fields, including environmental monitoring, food safety, and the development of antifungal therapeutics. Ergosterol has long been the gold standard biomarker for estimating fungal biomass due to its abundance in fungal cell membranes and its relative absence in other organisms. However, its precursor, 24(28)-dehydroergosterol (DHE), presents a valuable and, in some contexts, more informative biomarker. DHE is a late-stage intermediate in the ergosterol biosynthesis pathway and its levels can fluctuate in response to genetic and chemical perturbations, such as exposure to azole antifungals. This document provides detailed application notes and experimental protocols for the use of this compound as a biomarker for fungal biomass.

Principle of the Method

This compound is a sterol unique to the fungal kingdom, serving as the immediate precursor to ergosterol in the final steps of the ergosterol biosynthesis pathway. Its concentration in fungal cells can be stoichiometrically related to the total fungal biomass. Furthermore, the ratio of DHE to ergosterol can serve as a sensitive indicator of the metabolic state of the fungus and the potential inhibitory effects of antifungal compounds targeting the ergosterol synthesis pathway. Quantification of DHE is typically achieved through spectrophotometric methods or chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after extraction from the fungal material.

Advantages and Disadvantages of Using DHE as a Biomarker

FeatureAdvantages of Using DHEDisadvantages of Using DHE
Specificity Highly specific to fungi.May not be present in all fungal species or may be at very low, undetectable levels.
Sensitivity to Antifungals Accumulates in response to azole antifungals, providing a sensitive measure of drug efficacy.[1]Basal levels might be too low for accurate quantification in the absence of pathway inhibitors.
Metabolic Insight The DHE/ergosterol ratio offers insights into the metabolic activity of the ergosterol biosynthesis pathway.The relationship between DHE content and fungal biomass may be more variable across species and growth conditions compared to ergosterol.
Quantification Can be quantified simultaneously with ergosterol using spectrophotometry, providing a more comprehensive analysis.[2]Requires specific analytical methods to differentiate from ergosterol and other sterols.

Data Presentation

The following tables summarize quantitative data on the content of this compound and ergosterol in various fungal species under different conditions.

Table 1: Sterol Content in Aspergillus Species in Response to Voriconazole Treatment [3]

Fungal SpeciesTreatmentErgosterol (% of mycelial dry weight)This compound (% of mycelial dry weight)
Aspergillus fumigatusControl~0.25~0.01
Aspergillus fumigatus4 µg/ml Voriconazole~0.05~0.15
Aspergillus flavusControl~0.30~0.02
Aspergillus flavus4 µg/ml Voriconazole~0.08~0.20
Aspergillus nigerControl~0.20~0.01
Aspergillus niger4 µg/ml Voriconazole~0.04~0.12
Aspergillus terreusControl~0.28~0.01
Aspergillus terreus4 µg/ml Voriconazole~0.06~0.18

Table 2: Accumulation of Ergosterol Precursors in Neurospora crassa Gene Deletion Mutants

Neurospora crassa StrainAccumulated Sterols
Δerg4 (sterol C-24(28) reductase deletion)ergosta-5,7,22,24(28)-tetraenol
Δerg5 (C-22 sterol desaturase deletion)ergosta-5,7,24(28)-trienol, ergosta-5,7-dienol

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway

The following diagram illustrates the final steps of the ergosterol biosynthesis pathway, highlighting the role of this compound.

Ergosterol_Biosynthesis Fecosterol Fecosterol Episterol Episterol Fecosterol->Episterol ERG24 (C-24(28) reductase) DHE This compound Episterol->DHE ERG5 (C-22 desaturase) Ergosterol Ergosterol DHE->Ergosterol ERG4 (C-24(28) reductase) Target of some antifungals

Fig. 1: Final steps of the ergosterol biosynthesis pathway.
Experimental Workflow for DHE Quantification

This diagram outlines the general workflow for the extraction and quantification of DHE from fungal samples.

DHE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Analysis Sample Fungal Sample (e.g., mycelia, tissue) Homogenization Homogenization Sample->Homogenization Saponification Alkaline Saponification Homogenization->Saponification LLE Liquid-Liquid Extraction (e.g., with n-heptane) Saponification->LLE Spectrophotometry Spectrophotometric Quantification LLE->Spectrophotometry Chromatography Chromatographic Quantification (HPLC or GC-MS) LLE->Chromatography Calculation Calculation of DHE Concentration Spectrophotometry->Calculation Chromatography->Calculation Biomass Correlation to Fungal Biomass Calculation->Biomass

Fig. 2: General workflow for DHE quantification.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of this compound and Ergosterol

This protocol is adapted from the method described by Arthington-Skaggs et al. (1999) and allows for the simultaneous quantification of both DHE and ergosterol.[2]

1. Materials:

  • 25% Alcoholic Potassium Hydroxide (w/v)

  • n-Heptane

  • 100% Ethanol

  • Sterile distilled water

  • Glass screw-cap tubes

  • Water bath or heating block

  • Spectrophotometer capable of scanning UV wavelengths (230-300 nm)

  • Quartz cuvettes

2. Sample Preparation and Saponification:

  • Harvest fungal cells by centrifugation to obtain a cell pellet.

  • Wash the pellet with sterile distilled water and re-centrifuge.

  • Record the wet weight of the pellet.

  • Add 3 mL of 25% alcoholic KOH to the cell pellet.

  • Vortex vigorously for 1 minute.

  • Incubate the mixture in an 85°C water bath for 1 hour to saponify the lipids.

  • Allow the tubes to cool to room temperature.

3. Sterol Extraction:

  • Add 1 mL of sterile distilled water and 3 mL of n-heptane to the saponified mixture.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer.

  • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper heptane layer to a clean glass tube.

4. Spectrophotometric Analysis:

  • Dilute an aliquot of the heptane extract with 100% ethanol to a final volume that gives an absorbance reading within the linear range of the spectrophotometer.

  • Scan the absorbance of the diluted extract from 240 nm to 300 nm.

  • Record the absorbance values at 230 nm and 281.5 nm.

5. Calculations: The percentages of DHE and ergosterol in the cell pellet are calculated using the following equations, which are based on the specific extinction coefficients of the two sterols[2]:

  • % 24(28)-DHE = [(A₂₃₀ / 518) × F] / pellet weight

  • % Ergosterol + % 24(28)-DHE = [(A₂₈₁.₅ / 290) × F] / pellet weight

  • % Ergosterol = (% Ergosterol + % 24(28)-DHE) - % 24(28)-DHE

Where:

  • A₂₃₀ is the absorbance at 230 nm.

  • A₂₈₁.₅ is the absorbance at 281.5 nm.

  • 518 and 290 are the E values (in percentages per centimeter) for DHE and ergosterol, respectively.

  • F is the dilution factor in ethanol.

  • pellet weight is the wet weight of the initial cell pellet in grams.

Protocol 2: GC-MS Quantification of this compound

This protocol provides a general framework for the analysis of DHE using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often required to improve the volatility and thermal stability of sterols.

1. Materials:

  • Solvents for extraction (e.g., methanol, chloroform, hexane)

  • Internal standard (e.g., cholesterol, epicoprostanol)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or other silylating reagents)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5)

2. Extraction and Saponification:

  • Follow the sample preparation and saponification steps as described in Protocol 1 (steps 2.1-2.7).

  • Perform a liquid-liquid extraction with n-hexane or another suitable non-polar solvent.

  • Wash the organic extract with sterile distilled water to remove any remaining base.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • Re-dissolve the dried sterol extract in a small volume of an appropriate solvent (e.g., pyridine or acetonitrile).

  • Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).

  • Incubate the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ethers of the sterols.

  • Evaporate the excess derivatizing agent and solvent under nitrogen and reconstitute the sample in a suitable solvent for injection (e.g., hexane).

4. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • GC Conditions (example):

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 15 minutes.

    • Transfer Line Temperature: 280°C

  • MS Conditions (example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

5. Data Analysis:

  • Identify the DHE-TMS ether peak based on its retention time and mass spectrum. The mass spectrum of DHE-TMS will have a characteristic molecular ion and fragmentation pattern.

  • Quantify the amount of DHE by comparing its peak area to that of the internal standard and using a calibration curve prepared with a pure DHE standard.

Conclusion

This compound is a valuable biomarker for the quantification of fungal biomass, offering unique advantages, particularly in the context of antifungal drug development and studies of fungal physiology. The protocols provided herein offer robust methods for the extraction and quantification of DHE. The choice between spectrophotometric and chromatographic methods will depend on the specific research question, the required sensitivity and selectivity, and the available instrumentation. By utilizing DHE as a biomarker, researchers can gain deeper insights into fungal growth and metabolism.

References

Application Notes and Protocols: 24(28)-Dehydroergosterol in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The biosynthetic pathway of ergosterol is a well-established and highly successful target for a variety of antifungal drugs, including azoles, allylamines, and morpholines.[1][2] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of potentially toxic sterol intermediates, ultimately resulting in fungal cell growth inhibition (fungistatic effect) or cell death (fungicidal effect).

24(28)-dehydroergosterol (DHE) is the immediate precursor to ergosterol, converted by the enzyme sterol Δ24(28)-reductase, encoded by the ERG4 gene.[3][4] The accumulation of DHE serves as a key biomarker for the inhibition of the final step of ergosterol biosynthesis. Consequently, the quantification of DHE and the targeting of the Erg4p enzyme present significant opportunities in the discovery and development of novel antifungal therapies. These application notes provide an overview of the role of DHE in this process and detailed protocols for its utilization in a research setting.

Application of this compound in Drug Discovery

Biomarker for Antifungal Activity

The accumulation of DHE is a direct consequence of the inhibition of Erg4p or downstream pathway disruptions. Therefore, quantifying the ratio of DHE to ergosterol is a sensitive method to assess the efficacy of compounds targeting the later stages of the ergosterol biosynthesis pathway. A high DHE/ergosterol ratio indicates successful target engagement. This method can be more objective than traditional growth inhibition assays, which can be complicated by issues like trailing growth observed with some azoles.[5][6]

Target for Novel Antifungal Agents

The enzyme Erg4p, which converts DHE to ergosterol, is an attractive target for novel antifungal development. As it catalyzes the final step in the pathway, its inhibition directly leads to the absence of the essential ergosterol molecule and the buildup of the DHE precursor.[3][7] Cells lacking a functional ERG4 gene are viable but demonstrate increased susceptibility to various chemical stressors and some antifungal drugs, highlighting the potential of Erg4p inhibitors.[3][7]

Tool for High-Throughput Screening (HTS)

DHE can be utilized in the development of HTS assays to identify inhibitors of Erg4p. A biochemical assay could use purified Erg4p enzyme with DHE as a substrate, measuring the formation of ergosterol. Alternatively, a cell-based assay could use a fungal strain engineered to report on the accumulation of DHE, for instance, through a linked fluorescent reporter system.

Synergistic Drug Combinations

Inhibitors of Erg4p are prime candidates for use in synergistic combination therapies. By targeting a different node in the ergosterol pathway than existing drugs like azoles (which target Erg11p) or allylamines (which target Erg1p), a combination therapy could achieve a more potent antifungal effect at lower drug concentrations.[8][9] This can enhance efficacy, reduce toxicity, and potentially overcome existing resistance mechanisms.[9][10]

Quantitative Data Summary

The following tables summarize the antifungal activity of various compounds that interfere with the ergosterol biosynthesis pathway. While not all studies explicitly quantify DHE accumulation, these compounds are known to perturb the sterol profile of susceptible fungi.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Antifungal Agents

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Target EnzymeReference
FluconazoleCandida albicans≤1.0 - ≥64Erg11p (Lanosterol 14α-demethylase)[5][6]
ItraconazoleAspergillus spp.VariesErg11p (Lanosterol 14α-demethylase)[11]
VoriconazoleAspergillus spp.VariesErg11p (Lanosterol 14α-demethylase)[12]
Amphotericin BCandida albicans0.016 - 16Ergosterol (direct binding)[13]
TerbinafineCandida albicansVariesErg1p (Squalene epoxidase)[8]
AmorolfineCandida albicansVariesErg24p (Sterol C-14 reductase) & Erg2p (C-8 sterol isomerase)[9]

Table 2: Effect of Ergosterol Pathway Inhibition on Sterol Composition

Compound ClassFungal SpeciesEffect on Sterol ProfileReference
Azoles (e.g., Fluconazole)Candida albicansDepletion of ergosterol; accumulation of 14α-methylated sterols.[6]
Morpholines (e.g., Amorolfine)Neurospora crassaInhibition of Erg24 and Erg2 leads to accumulation of ignosterol.[14]
erg4Δ MutantSaccharomyces cerevisiaeComplete lack of ergosterol; accumulation of ergosta-5,7,22,24(28)-tetraen-3β-ol (DHE).[7]

Experimental Protocols

Protocol 1: Quantification of Ergosterol and this compound (DHE) by UV-Spectrophotometry

This protocol is adapted from the method described by Arthington-Skaggs et al. and is used to determine the total cellular content of ergosterol and DHE.[15]

Materials:

  • Fungal cell culture

  • Antifungal compound of interest

  • Sterile deionized water

  • 25% alcoholic potassium hydroxide solution (25g KOH in 35mL sterile water, brought to 100mL with 100% ethanol)

  • n-Heptane

  • 100% Ethanol

  • Sterile glass screw-cap tubes (13x100 mm)

  • Water bath or heat block set to 85°C

  • Vortex mixer

  • Spectrophotometer with UV capabilities

Procedure:

  • Cell Culture and Treatment:

    • Inoculate the fungal species into a suitable broth medium (e.g., Sabouraud Dextrose Broth for Candida).

    • Add the desired concentrations of the antifungal test compound. Include a drug-free control.

    • Incubate for a defined period (e.g., 16 hours) at the optimal growth temperature (e.g., 35°C).

  • Cell Harvesting and Saponification:

    • Harvest the cells from 1 mL of culture by centrifugation at 2,700 x g for 5 minutes.

    • Wash the cell pellet once with sterile deionized water.

    • Add 3 mL of 25% alcoholic KOH to the cell pellet.

    • Vortex vigorously for 1 minute.

    • Incubate the tubes in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • Allow the tubes to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane to each tube.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper n-heptane layer to a clean glass tube and store at -20°C if not analyzing immediately.

  • Spectrophotometric Analysis:

    • Evaporate the n-heptane to dryness under a stream of nitrogen or air.

    • Resuspend the dried sterols in 100% ethanol. Dilute as necessary to obtain readings within the linear range of the spectrophotometer.

    • Scan the absorbance of the solution from 240 nm to 300 nm.

    • A characteristic four-peaked curve indicates the presence of ergosterol and DHE.[5]

  • Calculation of Sterol Content:

    • Record the absorbance at 281.5 nm and 230 nm.

    • Calculate the percentage of ergosterol and DHE based on the wet weight of the initial cell pellet using the following equations[15]:

      • % Ergosterol + % DHE = [(A₂₈₁.₅ / 290) × F] / pellet weight

      • % DHE = [(A₂₃₀ / 518) × F] / pellet weight

      • % Ergosterol = (% Ergosterol + % DHE) - % DHE

    • Where:

      • A₂₈₁.₅ and A₂₃₀ are the absorbances at the respective wavelengths.

      • F is the dilution factor in ethanol.

      • 290 and 518 are the E values (in percent per centimeter) for crystalline ergosterol and DHE, respectively.

Protocol 2: Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For a more detailed and specific identification of all sterol intermediates, GC-MS is the preferred method.[16][17][18]

Materials:

  • Fungal cell pellet (obtained as in Protocol 1)

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Lipid Extraction:

    • Harvest and wash the fungal cell pellet.

    • Perform saponification as described in Protocol 1 (Steps 2.2-2.3).

    • Extract the non-saponifiable lipids with n-heptane or another suitable organic solvent.

    • Evaporate the solvent to dryness.

  • Derivatization:

    • To the dried lipid extract, add 50-100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

    • Incubate at 60-70°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

    • Evaporate the silylating agent under a stream of nitrogen.

    • Resuspend the derivatized sterols in hexane or ethyl acetate for injection.

  • GC-MS Analysis:

    • Inject 1-2 µL of the sample into the GC-MS.

    • Use a temperature program suitable for sterol separation (e.g., start at 150°C, ramp to 280°C at 10°C/min, hold for 15 min).

    • The mass spectrometer should be operated in scan mode to acquire full mass spectra.

  • Data Analysis:

    • Identify DHE, ergosterol, and other sterol intermediates by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).

    • Quantify the relative abundance of each sterol by integrating the peak areas of their characteristic ions.

Protocol 3: Broth Microdilution Antifungal Susceptibility Testing

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[19]

Materials:

  • 96-well microtiter plates

  • Fungal inoculum, standardized to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL)

  • RPMI 1640 medium, buffered with MOPS to pH 7.0

  • Antifungal stock solution

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antifungal Dilutions:

    • Serially dilute the antifungal drug in RPMI 1640 medium across the wells of the 96-well plate. Typically, a 2-fold dilution series is used.

    • Include a drug-free well as a positive growth control and a medium-only well as a negative control.

  • Inoculation:

    • Add the standardized fungal inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction) compared to the drug-free control.[5][19]

    • The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Protocol 4: Cytotoxicity Assay against Mammalian Cells

It is crucial to assess the toxicity of potential antifungal compounds against mammalian cells to determine their therapeutic index.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or NIH 3T3)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment (MTT Assay Example):

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Squalene Squalene MVA->Squalene Erg1 Erg1p (Squalene Epoxidase) Squalene->Erg1 Lanosterol Lanosterol Erg11 Erg11p (14α-demethylase) Lanosterol->Erg11 Intermediates Various Sterol Intermediates DHE This compound (DHE) Intermediates->DHE Erg4 Erg4p (Sterol Δ24(28)-reductase) DHE->Erg4 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Erg1->Lanosterol ... Erg11->Intermediates Erg4->Ergosterol Allylamines Allylamines (e.g., Terbinafine) Allylamines->Erg1 Inhibits Azoles Azoles (e.g., Fluconazole) Azoles->Erg11 Inhibits Erg4_Inhibitors Novel Erg4p Inhibitors Erg4_Inhibitors->Erg4 Inhibits

Caption: Ergosterol biosynthesis pathway with key enzymes and inhibitor targets.

Antifungal_Screening_Workflow cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Tertiary Evaluation Lib Compound Library HTS High-Throughput Screen (e.g., Erg4p biochemical assay or cell-based DHE accumulation assay) Lib->HTS Hits1 Primary Hits HTS->Hits1 MIC Antifungal Susceptibility (MIC Determination) Hits1->MIC Sterol Sterol Profile Analysis (Spectrophotometry or GC-MS) Hits1->Sterol Hits2 Validated Hits MIC->Hits2 Sterol->Hits2 Cyto Cytotoxicity Assay (Mammalian Cells) Hits2->Cyto Syn Synergy Testing (with known antifungals) Hits2->Syn Lead Lead Compounds Cyto->Lead Syn->Lead

Caption: Experimental workflow for antifungal drug discovery targeting Erg4p.

Logical_Relationship Inhibition Inhibition of Erg4p DHE_Accum Accumulation of DHE Inhibition->DHE_Accum Erg_Dep Depletion of Ergosterol Inhibition->Erg_Dep Membrane_Stress Membrane Stress & Altered Fluidity DHE_Accum->Membrane_Stress Erg_Dep->Membrane_Stress Growth_Inhibit Fungal Growth Inhibition (Fungistatic/Fungicidal Effect) Membrane_Stress->Growth_Inhibit

Caption: Logical flow of Erg4p inhibition leading to antifungal effect.

References

Chromatographic separation of 24(28)-dehydroergosterol from other sterols.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Chromatographic Separation of 24(28)-Dehydroergosterol

Introduction

This compound (24(28)-DHE) is a key sterol intermediate in the ergosterol biosynthesis pathway in fungi. The accumulation of 24(28)-DHE is often observed in fungal strains with mutations in the ERG4 gene or as a metabolic consequence of treatment with certain antifungal agents. Its structural similarity to ergosterol and other pathway intermediates presents a significant challenge for purification and quantification. This document provides detailed protocols for the extraction and chromatographic separation of 24(28)-DHE from other closely related sterols, such as ergosterol, lanosterol, and fecosterol, using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

Target Audience: This document is intended for researchers, scientists, and drug development professionals working on fungal biochemistry, antifungal drug discovery, and sterol analysis.

Part 1: Sample Preparation - Sterol Extraction from Fungal Cells

A robust extraction is critical for accurate sterol analysis. The following protocol is a general guideline for extracting total sterols from fungal cell pellets. It includes a saponification step to hydrolyze steryl esters, ensuring all sterols are in their free form.

Experimental Workflow for Sterol Extraction and Analysis

G cluster_prep Sample Preparation fungal_cells Fungal Cell Pellet saponification Alcoholic KOH Saponification (Hydrolyzes Steryl Esters) fungal_cells->saponification extraction Non-Saponifiable Lipid Extraction (e.g., with n-hexane) saponification->extraction dry_extract Dry & Reconstitute Extract extraction->dry_extract tlc TLC Screening (Qualitative Assessment) dry_extract->tlc Initial Screening hplc HPLC Analysis (Quantification & Purification) dry_extract->hplc Primary Method gcms GC-MS Analysis (Identification & Quantification) dry_extract->gcms Derivatization Required hplc->gcms G Fecosterol Fecosterol Erg5 Erg5p (C-22 desaturase) Fecosterol->Erg5 Episterol Episterol Erg3 Erg3p (C-5 desaturase) Episterol->Erg3 Ergosta_5_7_24 Ergosta-5,7,24(28)-trienol (24(28)-DHE) Erg4 Erg4p (C-24(28) reductase) Ergosta_5_7_24->Erg4 Ergosterol Ergosterol (Final Product) Erg5->Episterol Erg4->Ergosterol note Mutation or inhibition of Erg4p leads to accumulation of 24(28)-DHE Erg4->note Erg3->Ergosta_5_7_24

Application Notes: Developing Cell-Based Assays Using 24(28)-Dehydroergosterol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cholesterol is an essential lipid that plays a critical role in maintaining the structural integrity and fluidity of mammalian cell membranes, and it serves as a precursor for the synthesis of steroid hormones and bile acids. The intracellular transport and homeostasis of cholesterol are tightly regulated processes, and their dysregulation is implicated in numerous diseases, including Niemann-Pick Type C (NPC) disease and atherosclerosis. Studying the dynamics of cholesterol in live cells is challenging due to its lack of intrinsic fluorescence. 24(28)-dehydroergosterol (DHE) is a naturally occurring, intrinsically fluorescent sterol that serves as an excellent analog for cholesterol.[1][2] Its biophysical properties closely mimic those of cholesterol, allowing it to be readily incorporated into cellular membranes and participate in intracellular trafficking pathways.[3] This makes DHE a powerful tool for visualizing and quantifying sterol transport and distribution in living cells.[4][5]

These application notes provide detailed protocols for utilizing DHE in three distinct cell-based assays relevant to drug discovery and cell biology:

  • General Intracellular Sterol Trafficking: A fundamental assay to visualize the uptake and distribution of sterols from the plasma membrane to various organelles.

  • Niemann-Pick C1 (NPC1) Protein Function Assay: A screening assay to identify compounds that can rescue the cholesterol trafficking defect characteristic of NPC disease.

  • SCAP-SREBP Pathway Modulation Assay: An assay to detect cholesterol-induced conformational changes in the SCAP protein, a key sensor in the cholesterol homeostasis pathway.

Principle of the Assay

DHE contains a system of conjugated double bonds within its sterol ring structure, which imparts intrinsic fluorescence in the ultraviolet (UV) range.[3] When cells are incubated with DHE, it incorporates into the plasma membrane and is subsequently transported to various intracellular compartments by the same protein machinery that handles cholesterol. By using fluorescence microscopy, the movement and localization of DHE can be tracked in real-time. The assay's quantitative power comes from measuring the fluorescence intensity of DHE in specific organelles or cellular regions, which reflects the concentration and trafficking efficiency of the sterol.

Properties of this compound (DHE)

All quantitative data for DHE's key properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular FormulaC₂₈H₄₂O[6]
Molecular Weight394.6 g/mol [6]
Excitation Maxima (in Ethanol)311, 324, 340 nm[1]
Emission Maxima (in Ethanol)354, 371, 390 nm[1]
Recommended Excitation~325 nm[1]
Recommended Emission~375 nm[1][6]
Key AdvantageClosely mimics cholesterol's biophysical properties[2][3]
Common Delivery MethodComplexed with Methyl-β-cyclodextrin (MβCD)[2]

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram outlines the typical workflow for a DHE-based cell imaging assay.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition & Analysis start Start: Seed Cells culture Culture Cells (24-48h) start->culture treat Treat with Test Compounds (Optional) culture->treat For compound screening load_dhe Load Cells with DHE-MβCD culture->load_dhe prepare_dhe Prepare DHE-MβCD Complex prepare_dhe->load_dhe treat->load_dhe wash Wash to Remove Excess DHE load_dhe->wash incubate Incubate (Chase Period) wash->incubate image Acquire Images (Fluorescence Microscope) incubate->image quantify Quantify Fluorescence Intensity image->quantify analyze Analyze and Interpret Data quantify->analyze end End: Report Results analyze->end G cluster_cell Cell cluster_le_ly Late Endosome / Lysosome (LE/LY) LDL_Chol LDL- Cholesterol NPC2 NPC2 LDL_Chol->NPC2 Liberation NPC1 NPC1 NPC2->NPC1 Transfer ER Endoplasmic Reticulum (ER) NPC1->ER Efflux & Transport PM Plasma Membrane ER->PM Distribution extracellular Extracellular LDL extracellular->LDL_Chol Endocytosis G cluster_er Endoplasmic Reticulum (ER) cluster_low Low Cholesterol cluster_high High Cholesterol cluster_golgi Golgi Apparatus SCAP_SREBP_low SCAP-SREBP Complex Proteases Proteases (S1P, S2P) SCAP_SREBP_low->Proteases Transport to Golgi SCAP_SREBP_high SCAP-SREBP Complex Insig Insig SCAP_SREBP_high->Insig Conformational Change & Binding Gene Cholesterol Synthesis Genes Insig->Gene Transcription INHIBITED Cholesterol Cholesterol Cholesterol->SCAP_SREBP_high Binds SCAP SREBP_n Active SREBP (nSREBP) Proteases->SREBP_n Cleavage Nucleus Nucleus Nucleus->Gene Transcription ACTIVATED SREBP_n->Nucleus Translocation

References

Application Note: Spectrophotometric Analysis of 24(28)-Dehydroergosterol Content

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergosterol is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function.[1] The ergosterol biosynthesis pathway is a primary target for many antifungal drugs, particularly the azole class.[1] These drugs inhibit enzymes in the pathway, leading to the depletion of ergosterol and the accumulation of sterol intermediates. One such key intermediate is 24(28)-dehydroergosterol (DHE), a late-stage precursor to ergosterol.[1]

The quantification of DHE and ergosterol provides a direct measure of the metabolic impact of antifungal compounds on the sterol biosynthesis pathway.[1] This application note details a spectrophotometric method for the simultaneous quantification of DHE and ergosterol extracted from fungal cells. The method is rapid, reliable, and leverages the distinct ultraviolet (UV) absorbance spectra of these two molecules, making it a valuable tool for antifungal drug discovery, resistance studies, and fungal physiology research.

Assay Principle

The spectrophotometric quantification method is based on the unique UV absorbance characteristics of ergosterol and its precursor, this compound. After extraction from fungal cells, the sterol fraction is scanned across a UV wavelength range of 230 to 300 nm.[1]

  • This compound (DHE) exhibits strong absorbance at two key wavelengths, approximately 230 nm and 281.5 nm .[1]

  • Ergosterol shows a characteristic four-peaked spectrum but only absorbs significantly at 281.5 nm , with negligible absorbance at 230 nm.[1]

This differential absorbance allows for the calculation of each sterol's concentration in a mixed sample. The absorbance at 230 nm is used to determine the amount of DHE, while the absorbance at 281.5 nm represents the combined contribution of both DHE and ergosterol. By subtracting the calculated absorbance of DHE at 281.5 nm from the total, the quantity of ergosterol can be determined.[1]

Ergosterol Biosynthesis Pathway (Late Stages)

The synthesis of ergosterol from earlier sterol precursors involves a series of enzymatic steps. The accumulation of 24(28)-DHE often indicates disruption of the final steps in this pathway, for instance, by the action of azole antifungal drugs which inhibit the lanosterol 14α-demethylase, an earlier enzyme, or through mutations in later-stage enzymes.

G cluster_key Legend Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG24 Episterol Episterol Fecosterol->Episterol ERG2 DHE This compound Episterol->DHE ERG6 Ergosterol Ergosterol DHE->Ergosterol ERG5, ERG4 Sterol Sterol Intermediate AccumulatedSterol Accumulated Intermediate FinalProduct Final Product

Simplified late-stage ergosterol biosynthesis pathway in fungi.

Experimental Workflow

The entire process, from sample preparation to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

G A 1. Fungal Cell Culture (& Harvest Cells) B 2. Saponification (Cell Lysis & Lipid Hydrolysis) A->B C 3. Sterol Extraction (Heptane) B->C D 4. Solvent Evaporation & Resuspension (Ethanol) C->D E 5. Spectrophotometric Scan (230-300 nm) D->E F 6. Data Analysis (Calculate DHE & Ergosterol) E->F

Overall workflow for the spectrophotometric analysis of fungal sterols.

Materials and Methods

Equipment
  • UV-Visible Spectrophotometer (capable of scanning from 230-300 nm)

  • Quartz cuvettes

  • Clinical centrifuge

  • Vortex mixer

  • Heating block or water bath (60-80°C)

  • Fume hood

  • Nitrogen gas stream apparatus (optional, for solvent evaporation)

  • Borosilicate glass screw-cap tubes (13 x 100 mm)

Reagents
  • Methanol (ACS grade)

  • Ethanol, 100% (Spectrophotometric grade)

  • Heptane (ACS grade)

  • Potassium hydroxide (KOH)

  • Sterile deionized water

Reagent Preparation
  • 25% (w/v) KOH: Dissolve 25 g of KOH pellets in 100 mL of deionized water. Caution: This reaction is exothermic and the solution is caustic. Prepare in a fume hood and wear appropriate PPE.

  • Saponification Reagent: Mix 25% KOH and Methanol in a 1:3 ratio (e.g., 10 mL of 25% KOH with 30 mL of Methanol). Prepare fresh daily.

Experimental Protocols

Protocol 1: Sample Preparation
  • Grow fungal cells in an appropriate liquid medium, with and without the test compound (e.g., an azole antifungal).

  • Harvest the cells by centrifugation (e.g., 3,000 x g for 10 minutes).

  • Wash the cell pellet once with sterile deionized water and centrifuge again.

  • Decant the supernatant and determine the wet weight of the cell pellet. For consistency, a standardized amount of cells should be used for each extraction.

Protocol 2: Sterol Extraction

This protocol is adapted from established methods for sterol extraction from yeast and fungi.[1][2][3]

  • To the cell pellet in a glass screw-cap tube, add 1.2 mL of the freshly prepared Saponification Reagent (25% KOH in 75% Methanol).

  • Vortex vigorously for 1 minute to resuspend and lyse the cells.

  • Incubate the tubes in a heating block or water bath at 80°C for 1 hour to saponify the cellular lipids.

  • Allow the tubes to cool completely to room temperature.

  • Add 0.4 mL of sterile deionized water and 1.2 mL of heptane to each tube.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the upper heptane phase.

  • Centrifuge at 500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper heptane layer to a new clean glass tube. This layer contains the sterols.

  • The extracted sterols in heptane can be stored at -20°C for up to 24 hours if necessary.[1]

Protocol 3: Spectrophotometric Measurement
  • Evaporate the heptane from the extracted sterol sample. This can be done by either leaving the tubes in a fume hood overnight or by gently blowing a stream of nitrogen gas over the liquid surface.

  • Resuspend the dried sterol residue in a known volume of 100% ethanol (e.g., 1.0 mL). Vortex well to ensure all sterols are dissolved.

  • Transfer the ethanol solution to a quartz cuvette.

  • Using 100% ethanol as a blank, scan the sample's absorbance spectrum from 230 nm to 300 nm.

  • Record the absorbance values at 230 nm (A₂₃₀) and 281.5 nm (A₂₈₁.₅).

Data Analysis and Presentation

Calculation of Sterol Content

The presence of both DHE and ergosterol results in a characteristic four-peaked curve between 240 and 300 nm.[1] The percentage of each sterol relative to the total sterol content can be calculated using specific equations derived from the absorbance values.

Let E₂₃₀ and E₂₈₁.₅ be the specific extinction coefficients for DHE at 230 nm and 281.5 nm, respectively. The following equations can be used to determine the percentage of each sterol:

% DHE = (A₂₃₀ / E₂₃₀) / [ (A₂₃₀ / E₂₃₀) + ( (A₂₈₁.₅ - (A₂₃₀ / E₂₃₀ * E₂₈₁.₅)) / E_erg ) ] * 100

A simplified approach, widely used, is to calculate the ergosterol content by subtracting the contribution of DHE from the total absorbance at 281.5 nm.[1] The amount of ergosterol is determined by calculating the total ergosterol-plus-24(28)DHE content and then subtracting the amount of absorption due to 24(28)DHE only.[1]

For practical quantification, researchers often use empirically derived factors. Based on the work by Arthington-Skaggs et al. (1999), a set of equations can be established to calculate the percentage of ergosterol and DHE from the total sterol content.

Note: For absolute quantification, standard curves with purified ergosterol and DHE should be prepared. However, for assessing the relative change in sterol composition, the direct absorbance values provide a robust comparison.

Data Summary Tables

The collected and calculated data should be organized for clarity and comparison.

Table 1: Characteristic UV Absorbance of Fungal Sterols

Sterol Absorbance at ~230 nm Absorbance at ~281.5 nm
Ergosterol Negligible Strong

| This compound | Strong | Strong |

Table 2: Example Experimental Data and Calculation Template

Sample ID Treatment A₂₃₀ A₂₈₁.₅ % DHE (Calculated) % Ergosterol (Calculated)
Control 1 No Drug value value result result
Control 2 No Drug value value result result
Test 1 Drug X (Conc. 1) value value result result

| Test 2 | Drug X (Conc. 2) | value | value | result | result |

Table 3: Quantitative Data from a Study on Aspergillus This table is adapted from published data to illustrate typical results.[4] It shows the sterol content in mycelia after exposure to an antifungal agent.

SterolConditionSterol Content (% of Mycelia Dry Weight)
Ergosterol Control0.25
4 µg/ml VRC (8h)0.05
24(28)-DHE Control0.02
4 µg/ml VRC (8h)0.15

Troubleshooting

  • Low or No Signal:

    • Cause: Insufficient starting material; incomplete cell lysis; inefficient extraction.

    • Solution: Increase the number of cells; ensure vigorous vortexing during saponification; check the purity of heptane and ethanol.

  • High Absorbance at 230 nm in Control:

    • Cause: Contamination from the growth medium or other cellular components.

    • Solution: Ensure the cell pellet is washed thoroughly; verify the purity of all solvents.

  • Inconsistent Results:

    • Cause: Inconsistent cell quantities; incomplete solvent evaporation/resuspension; phase separation issues.

    • Solution: Standardize the initial cell mass; ensure the sterol residue is completely dry before resuspending and fully dissolved in ethanol; allow for complete phase separation before transferring the heptane layer.

References

Troubleshooting & Optimization

Technical Support Center: 24(28)-Dehydroergosterol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 24(28)-dehydroergosterol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.

1. Sample Preparation and Extraction

  • Question: I am getting a low yield of sterols after extraction from my yeast culture. What could be the issue?

    • Answer: Low sterol yield can result from several factors. Incomplete cell lysis is a common problem. Ensure that your chosen lysis method (e.g., enzymatic digestion, mechanical disruption) is efficient for your yeast strain. Additionally, the saponification step, which cleaves sterol esters to release free sterols, may be incomplete. Verify the concentration of your alkaline solution (e.g., potassium hydroxide), the reaction temperature, and the incubation time. Finally, ensure your solvent extraction is thorough by performing multiple extractions with a non-polar solvent like n-hexane or diethyl ether.

  • Question: My sterol extract contains a high amount of fatty acids. How can I remove them?

    • Answer: A properly executed saponification step should convert fatty acids into their salt form, which are soluble in the aqueous phase and can be separated from the sterol-containing organic phase during liquid-liquid extraction. If you are still seeing significant fatty acid contamination, consider increasing the strength of your alkali solution or extending the saponification time. A follow-up wash of the organic extract with a dilute aqueous base may also help remove residual fatty acids.

2. Chromatographic Purification

  • Question: I am observing peak tailing in my HPLC chromatogram for this compound. What is the cause and how can I fix it?

    • Answer: Peak tailing in reverse-phase HPLC of sterols is often due to secondary interactions between the hydroxyl group of the sterol and active sites on the silica-based column packing. To mitigate this, consider using a high-purity, end-capped C18 column. You can also try adding a small amount of a competitive base, such as triethylamine, to the mobile phase to block these active sites. Another potential cause is low solubility of the sterol in the mobile phase, leading to poor peak shape. Ensure your sample is fully dissolved in the injection solvent and that the mobile phase composition is optimized for sterol solubility.

  • Question: I see an impurity peak that co-elutes or has a very similar retention time to my this compound peak. How can I resolve this?

    • Answer: Co-elution of structurally similar sterols is a common challenge. If you are synthesizing this compound from ergosterol, a common impurity is ergosterol D, a non-fluorescent isomer.[1] To improve separation, you can try optimizing your HPLC method. This can include adjusting the mobile phase composition (e.g., changing the ratio of organic solvent to water), trying a different organic modifier (e.g., acetonitrile instead of methanol), or using a column with a different selectivity (e.g., a phenyl-hexyl column). Lowering the column temperature can also sometimes improve the resolution of closely eluting peaks.

  • Question: My purified this compound shows low fluorescence intensity. Is the compound degrading?

    • Answer: While this compound is fluorescent, the presence of non-fluorescent impurities can make the bulk material appear to have low fluorescence. As mentioned, ergosterol D is a common non-fluorescent impurity from synthesis.[1] It is also important to protect this compound from light and air, as it can be susceptible to oxidation, which may affect its fluorescent properties. Store purified fractions and stock solutions at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) and in light-protecting containers.

3. Purity Assessment and Handling

  • Question: How can I accurately assess the purity of my this compound sample?

    • Answer: A multi-pronged approach is best for purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool. Purity can be determined by HPLC with UV detection at multiple wavelengths. For instance, absorbance at 205 nm can detect all organic constituents, while absorbance at 325 nm is more specific for dehydroergosterol.[1] Fluorescence detection (excitation at 325 nm, emission at 375 nm) is highly specific for fluorescent sterols like this compound and can help distinguish them from non-fluorescent impurities.[1] For confirmation of identity and to rule out impurities with the same chromatographic behavior, mass spectrometry (MS) is recommended. A pure sample of this compound should show a single peak in the mass spectrum corresponding to its molecular weight.

  • Question: I am having trouble dissolving my purified this compound. What are the recommended solvents?

    • Answer: this compound, like other sterols, has low solubility in water but is soluble in organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) and ethanol are commonly used. To aid dissolution, gentle warming (e.g., to 37°C or 60°C) and sonication in an ultrasonic bath can be effective.[2][3]

Quantitative Data

Table 1: Solubility of this compound

SolventConcentrationConditions
Dimethyl Sulfoxide (DMSO)1 mg/mL (2.53 mM)Requires sonication and warming to 60°C.[2][3]
EthanolSolubleCommonly used as a solvent for sterols.

Table 2: HPLC Detection Wavelengths for this compound

Detection MethodWavelength (nm)Purpose
UV Absorbance205Detection of all organic compounds.[1]
UV Absorbance325Specific detection of dehydroergosterol.[1]
FluorescenceExcitation: 325, Emission: 375Highly specific detection of fluorescent sterols.[1]

Experimental Protocols

Protocol 1: Saponification and Extraction of Sterols from Yeast

This protocol is adapted from general methods for yeast sterol extraction.

  • Cell Harvesting: Harvest yeast cells from culture by centrifugation. Wash the cell pellet with distilled water and re-centrifuge.

  • Saponification:

    • To the cell pellet, add a solution of 15% sodium hydroxide (NaOH) or potassium hydroxide (KOH) in 80% ethanol/water.

    • Incubate the mixture at 80-85°C for 60-90 minutes with occasional stirring. This step lyses the cells and saponifies sterol esters and triglycerides.

  • Extraction:

    • Cool the saponified mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of a non-polar organic solvent such as n-hexane or diethyl ether.

    • Shake vigorously to extract the non-saponifiable lipids (including sterols) into the organic phase.

    • Allow the phases to separate and collect the upper organic layer.

    • Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.

  • Washing and Drying:

    • Combine the organic extracts and wash them with an equal volume of distilled water to remove any remaining alkali and water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Filter the dried organic extract to remove the sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude sterol extract.

  • Storage: Store the dried sterol extract at -20°C under an inert atmosphere until further purification.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound by reverse-phase HPLC.

  • Sample Preparation: Dissolve the crude sterol extract or purified sample in a suitable solvent, such as methanol or ethanol, to a known concentration. Filter the sample through a 0.2 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100% methanol is a common starting point. A gradient elution with a mobile phase of methanol and water may be necessary to resolve closely eluting compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 10-20 µL.

  • Detection:

    • UV-Vis Detector: Monitor at 205 nm, 281.5 nm (for ergosterol and this compound), and 325 nm.

    • Fluorescence Detector: Set the excitation wavelength to 325 nm and the emission wavelength to 375 nm.

  • Analysis:

    • Identify the this compound peak based on its retention time compared to a pure standard.

    • Assess purity by integrating the peak area of this compound and comparing it to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_extraction Saponification & Extraction cluster_purification Purification & Analysis yeast_culture Yeast Culture harvesting Cell Harvesting yeast_culture->harvesting saponification Saponification (KOH/Ethanol, 80-85°C) harvesting->saponification extraction Solvent Extraction (n-Hexane) saponification->extraction crude_extract Crude Sterol Extract extraction->crude_extract hplc_purification Reverse-Phase HPLC crude_extract->hplc_purification fraction_collection Fraction Collection hplc_purification->fraction_collection purity_assessment Purity Assessment (HPLC, MS) fraction_collection->purity_assessment pure_product Purified this compound purity_assessment->pure_product

Caption: Experimental workflow for the purification of this compound.

ergosterol_biosynthesis cluster_info Ergosterol Biosynthesis Pathway (Simplified) zymosterol Zymosterol fecosterol Fecosterol zymosterol->fecosterol C24-SMT episterol Episterol fecosterol->episterol ERG2 dehydroergosterol This compound episterol->dehydroergosterol ERG3 ergosterol Ergosterol (Final Product) dehydroergosterol->ergosterol ERG4 info This pathway highlights this compound as a key intermediate. Co-purification of other sterols in this pathway is a potential challenge.

Caption: Simplified ergosterol biosynthesis pathway showing this compound.

References

Technical Support Center: Maximizing 24(28)-Dehydroergosterol (DHE) Yield in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 24(28)-dehydroergosterol (DHE) from yeast cultures, particularly Saccharomyces cerevisiae.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to produce DHE in yeast, focusing on strategies involving the knockout of the ERG4 gene.

Problem Potential Cause Recommended Solution
Low or no DHE accumulation after ERG4 knockout. 1. Incomplete or incorrect ERG4 gene knockout: The gene may not have been successfully deleted, or off-target effects may have occurred.1. Verify ERG4 deletion: Use colony PCR with primers flanking the ERG4 locus to confirm the size of the resulting PCR product. Sequence the PCR product to ensure the deletion is correct.
2. Suboptimal fermentation conditions: The culture conditions may not be conducive to high-level sterol production in the erg4Δ mutant.2. Optimize fermentation parameters: Systematically evaluate and optimize pH (typically around 5.5), temperature (around 30°C), and aeration (maintain dissolved oxygen >20%).[1]
3. Pleiotropic effects of ERG4 deletion: erg4Δ mutants can be more sensitive to environmental stressors, leading to reduced growth and productivity.[2][3][4][5]3. Supplement media: Consider supplementing the medium with ergosterol precursors or related lipids to alleviate membrane stress. Test for and address sensitivities to divalent cations or iron deficiency.[2][6][7]
High levels of ergosterol are still present. 1. Incomplete saponification during extraction: If ergosterol esters are not fully hydrolyzed, they may be co-extracted and interfere with analysis.1. Optimize saponification: Ensure complete saponification by using a sufficient concentration of alcoholic KOH and heating for at least 1-2 hours at 80°C.
2. Contamination with wild-type yeast: The culture may be contaminated with a yeast strain that has a functional ERG4 gene.2. Ensure culture purity: Streak the culture on a solid medium to isolate single colonies and re-verify the ERG4 knockout in individual colonies.
Poor growth of the erg4Δ strain. 1. Increased sensitivity to stress: The altered membrane composition due to the absence of ergosterol can make the cells more susceptible to osmotic, oxidative, or temperature stress.[3][4][8]1. Adjust culture conditions: Start with less harsh initial conditions (e.g., lower starting sugar concentration, optimal temperature). Gradually acclimate the culture to production conditions.
2. Nutrient limitations: The metabolic burden of overproducing sterol intermediates might lead to the depletion of essential nutrients.2. Optimize media composition: Ensure the medium is rich in essential nutrients, including nitrogen, phosphates, and trace elements. Consider using a complex medium like YPD initially.
Inconsistent DHE yields between batches. 1. Variability in inoculum preparation: The age, density, and physiological state of the inoculum can significantly impact the fermentation performance.1. Standardize inoculum protocol: Use a consistent protocol for inoculum preparation, ensuring the cells are in the exponential growth phase and at a standardized cell density.
2. Fluctuations in fermentation parameters: Even small variations in pH, temperature, or aeration can lead to different outcomes.2. Implement tight process control: Use a well-calibrated bioreactor with automated control of key parameters. For shake flask cultures, ensure consistent shaking speed, flask geometry, and fill volume.

Frequently Asked Questions (FAQs)

Q1: Why is knocking out the ERG4 gene the primary strategy for producing this compound?

A1: The ERG4 gene encodes the enzyme C-24(28) sterol reductase, which catalyzes the final step in the ergosterol biosynthesis pathway: the reduction of this compound (DHE) to ergosterol.[6][9] By deleting ERG4, this final conversion is blocked, leading to the accumulation of DHE as the primary end-product sterol.[4]

Q2: What are the expected phenotypic changes in an erg4Δ yeast strain?

A2: While erg4Δ strains are viable, the absence of ergosterol and the accumulation of DHE in their membranes can lead to several phenotypic changes. These may include increased sensitivity to certain drugs (like cycloheximide and fluconazole), divalent cations, and other environmental stresses.[5][6] It is important to consider these sensitivities when designing cultivation media and processes.

Q3: Can I use a chemical inhibitor instead of a gene knockout to block Erg4p activity?

A3: While some azasterols have been shown to inhibit sterol methyltransferase and reductase activities in yeast, using a genetic knockout of ERG4 is a more specific and permanent method for blocking the conversion of DHE to ergosterol.[10][11] Chemical inhibitors can have off-target effects and may require continuous addition and optimization.

Q4: How can I accurately quantify the amount of DHE in my yeast culture?

A4: A common and effective method is UV-Vis spectrophotometry of the extracted sterol fraction. DHE and ergosterol have distinct absorption spectra. Both absorb light at 281.5 nm, but DHE has a unique, strong absorbance peak at 230 nm.[12] By measuring the absorbance at both wavelengths, you can calculate the concentration of each sterol using specific equations (see Experimental Protocols section).

Q5: What is the best fermentation strategy to maximize DHE yield?

A5: A fed-batch fermentation strategy is generally recommended for achieving high cell densities and, consequently, high product yields.[1][13][14][15] This involves starting with a batch culture and then feeding a concentrated nutrient solution (typically containing a carbon source like glucose) over time to maintain optimal growth and productivity without the accumulation of inhibitory byproducts like ethanol. For an erg4Δ strain, it is crucial to carefully control the feed rate to avoid imposing additional stress on the culture.

Data Presentation

Table 1: Comparison of Spectrophotometric Properties of Ergosterol and DHE

Sterol Maximum Absorbance (λmax) E-value (in percentages per centimeter)
Ergosterol~282 nm290 at 281.5 nm
This compound (DHE)~282 nm and ~230 nm518 at 230 nm

Source: Adapted from Arthington-Skaggs et al. (1999).[12]

Experimental Protocols

Protocol 1: ERG4 Gene Knockout in Saccharomyces cerevisiae using CRISPR-Cas9

This protocol provides a general workflow for deleting the ERG4 gene. Specific plasmid systems and reagents may vary.

  • Guide RNA (gRNA) Design: Design a 20-nucleotide gRNA sequence targeting a region within the ERG4 open reading frame. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) recognized by the Cas9 nuclease. Several online tools are available for gRNA design.

  • Repair Template Design: Synthesize a 90-120 base pair, single-stranded oligodeoxynucleotide (ssODN) as the repair template. This template should contain 45-60 base pairs of homology upstream and downstream of the Cas9-induced double-strand break site, effectively flanking the region to be deleted.

  • Yeast Transformation: Co-transform a yeast strain with a plasmid expressing the Cas9 nuclease and the designed gRNA, along with the repair template ssODN. Use a standard yeast transformation protocol (e.g., lithium acetate/polyethylene glycol method).

  • Selection of Transformants: Plate the transformed cells on a selective medium that allows for the growth of cells containing the Cas9/gRNA plasmid.

  • Verification of Deletion:

    • Perform colony PCR on putative knockout colonies using primers that anneal outside the ERG4 coding sequence. A successful deletion will result in a smaller PCR product compared to the wild-type.

    • Sequence the PCR product from positive colonies to confirm the precise deletion of the ERG4 gene.

  • Plasmid Curing (Optional): If desired, the Cas9/gRNA plasmid can be removed by growing the confirmed knockout strain on a non-selective medium for several generations and then screening for colonies that have lost the plasmid marker.

Protocol 2: Sterol Extraction and Quantification

This protocol is adapted from established methods for sterol analysis in yeast.[12][16][17][18][19]

  • Cell Harvesting: Harvest 10-50 mg (dry weight) of yeast cells from your culture by centrifugation. Wash the cell pellet with distilled water and re-centrifuge.

  • Saponification:

    • Add 3 ml of 25% alcoholic KOH (25g KOH in 35 ml water, brought to 100 ml with 100% ethanol) to the cell pellet.

    • Vortex thoroughly to resuspend the cells.

    • Incubate in an 80°C water bath for 1-2 hours to saponify the cellular lipids.

  • Sterol Extraction:

    • Allow the samples to cool to room temperature.

    • Add 1 ml of sterile water and 3 ml of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (containing the sterols) into the n-heptane phase.

    • Allow the phases to separate by standing for at least 30 minutes or by a brief centrifugation.

  • Spectrophotometric Analysis:

    • Carefully transfer the upper n-heptane layer to a new tube.

    • Dilute an aliquot of the heptane extract in 100% ethanol (a 1:5 or 1:10 dilution is a good starting point).

    • Scan the absorbance of the diluted sample from 220 nm to 300 nm using a UV-Vis spectrophotometer.

  • Calculation of DHE and Ergosterol Content:

    • Record the absorbance values at 230 nm (A230) and 281.5 nm (A281.5).

    • Calculate the percentage of DHE and ergosterol relative to the dry cell weight using the following equations:

      • % DHE = [ (A230 / 518) x F ] / dry weight (mg)

      • % Total Sterol (DHE + Ergosterol) = [ (A281.5 / 290) x F ] / dry weight (mg)

      • % Ergosterol = % Total Sterol - % DHE

    • Where F is the dilution factor of the extract in ethanol.

Visualizations

Ergosterol_Biosynthesis_Pathway Episterol Episterol Ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_28_trienol Erg3p DHE This compound (Ergosta-5,7,22,24(28)-tetraenol) Ergosta_5_7_24_28_trienol->DHE Erg5p Ergosterol Ergosterol DHE->Ergosterol Erg4p (C-24(28) sterol reductase) ERG4_knockout ERG4 Gene Knockout ERG4_knockout->DHE Accumulation

Caption: Late stages of the ergosterol biosynthesis pathway in yeast.

DHE_Production_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Production cluster_analysis Analysis gRNA_design 1. gRNA Design repair_template 2. Repair Template Synthesis gRNA_design->repair_template transformation 3. CRISPR Transformation repair_template->transformation verification 4. Knockout Verification (PCR & Sequencing) transformation->verification inoculum 5. Inoculum Preparation verification->inoculum fed_batch 6. Fed-Batch Fermentation inoculum->fed_batch sampling 7. Time-course Sampling fed_batch->sampling extraction 8. Sterol Extraction sampling->extraction quantification 9. Spectrophotometric Quantification extraction->quantification data_analysis 10. Yield Calculation quantification->data_analysis

Caption: Experimental workflow for DHE production in yeast.

Troubleshooting_Logic start Low DHE Yield check_knockout Is ERG4 knockout confirmed? start->check_knockout check_growth Is cell growth optimal? check_knockout->check_growth Yes verify_knockout Verify deletion via PCR and sequencing. check_knockout->verify_knockout No check_sterol_profile Is ergosterol still present? check_growth->check_sterol_profile Yes optimize_fermentation Optimize pH, temp, and aeration. check_growth->optimize_fermentation No optimize_extraction Optimize saponification and extraction steps. check_sterol_profile->optimize_extraction Yes solution Improved DHE Yield check_sterol_profile->solution No verify_knockout->start address_stress Address potential stress sensitivities (e.g., media supplements). optimize_fermentation->address_stress address_stress->start check_contamination Check for wild-type contamination. check_contamination->start optimize_extraction->check_contamination

Caption: Troubleshooting logic for low DHE yield.

References

Troubleshooting low signal intensity in MS analysis of 24(28)-dehydroergosterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in the mass spectrometry (MS) analysis of 24(28)-dehydroergosterol (DHE).

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal for this compound in my LC-MS analysis. What are the most common causes?

A1: Low signal intensity for DHE can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Ionization: DHE, like other sterols, is a nonpolar molecule and can exhibit poor ionization efficiency, particularly with electrospray ionization (ESI).

  • Inefficient Extraction: Incomplete extraction from the sample matrix will naturally lead to lower amounts of analyte being introduced to the instrument.

  • Sample Degradation: DHE is susceptible to oxidation and isomerization, which can reduce the concentration of the target analyte.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of DHE, leading to a lower signal.

  • Inappropriate MS Parameters: Non-optimized parameters such as collision energy, declustering potential, and incorrect precursor/product ion selection for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) will result in poor sensitivity.

Q2: Which ionization technique is better for this compound analysis, ESI or APCI?

A2: For nonpolar molecules like DHE, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method.[1] APCI is more efficient at ionizing nonpolar compounds and typically produces a protonated molecule that has lost a water molecule ([M+H-H₂O]⁺).[1] While Electrospray Ionization (ESI) can be used, it often results in lower signal intensity for underivatized sterols. To improve ESI efficiency, derivatization of the hydroxyl group on DHE can be employed.

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

A3: The exact precursor and product ions should be empirically determined for your specific instrument and conditions. However, based on the structure of DHE (Molecular Weight: 394.63 g/mol ) and fragmentation patterns of similar sterols, you can expect the following:

  • APCI (Positive Mode): The most common precursor ion is [M+H-H₂O]⁺, which for DHE would be at m/z 377.3. Product ions would result from the fragmentation of this precursor. Common losses from the sterol core and side chain can be targeted.

  • ESI (Positive Mode): If ionization is achieved, you might observe the protonated molecule [M+H]⁺ at m/z 395.6 or adducts with sodium [M+Na]⁺ at m/z 417.6 or potassium [M+K]⁺ at m/z 433.7. Derivatization will alter the precursor mass.

For developing a robust MRM method, it is crucial to perform a product ion scan on the DHE precursor to identify the most intense and stable fragment ions.

Q4: Can derivatization improve the signal intensity of this compound?

A4: Yes, derivatization of the 3β-hydroxyl group can significantly enhance the ionization efficiency of DHE, especially for ESI. Derivatization introduces a readily ionizable moiety to the molecule. Common derivatization strategies for sterols include picolinoyl esterification or dansylation. However, derivatization adds extra steps to sample preparation and may introduce variability.

Q5: How can I minimize the degradation of this compound during sample preparation and analysis?

A5: DHE is prone to oxidation due to its conjugated double bond system. To minimize degradation:

  • Work under inert gas: Perform sample preparation steps under a nitrogen or argon atmosphere where possible.

  • Use antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.

  • Protect from light: DHE is light-sensitive. Use amber vials and protect samples from direct light.

  • Maintain low temperatures: Store samples and extracts at low temperatures (-20°C or -80°C) and perform extractions on ice.

  • Use fresh solvents: Ensure all solvents are of high purity and free of peroxides.

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues in the MS analysis of this compound.

Symptom Possible Cause Recommended Action
No peak or very low signal for DHE standard Instrument not sensitive enough for sterols.1. Switch to APCI source if using ESI. 2. Optimize source parameters (e.g., vaporizer temperature, corona discharge current for APCI). 3. Perform direct infusion of a concentrated DHE standard to confirm instrument functionality. 4. Consider derivatization to enhance signal.
Incorrect MS parameters.1. Confirm the correct precursor ion (m/z 377.3 for [M+H-H₂O]⁺ in APCI). 2. Perform a product ion scan to identify the most intense fragment ions for MRM. 3. Optimize collision energy and other MS/MS parameters.
Good signal for standard, but low signal in sample Inefficient sample extraction.1. Review your extraction protocol. Consider a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup. 2. Ensure complete cell lysis if working with biological tissues or cells. 3. Check the pH and solvent composition of your extraction buffer.
Sample degradation.1. Implement measures to prevent oxidation and light exposure as described in the FAQs. 2. Analyze samples as quickly as possible after extraction.
Strong matrix effects.1. Improve chromatographic separation to resolve DHE from interfering matrix components. 2. Dilute the sample extract to reduce the concentration of interfering species. 3. Use an isotopically labeled internal standard to compensate for signal suppression.
Peak is present but broad and tailing Poor chromatography.1. Optimize the LC gradient to ensure proper elution and peak shape. 2. Check for column degradation or contamination. 3. Ensure compatibility between the sample solvent and the mobile phase.

Experimental Protocols

Protocol 1: Lipid Extraction from Fungal Cells

This protocol is a general guideline for extracting sterols from yeast or other fungal cultures.

  • Cell Harvesting: Centrifuge the cell culture and discard the supernatant. Wash the cell pellet with sterile, cold water.

  • Saponification: Resuspend the cell pellet in a solution of 1:1 methanol:2M aqueous KOH. Heat at 80°C for 1 hour to hydrolyze sterol esters.

  • Extraction: After cooling, add n-heptane and vortex vigorously for 3 minutes. Centrifuge to separate the phases.

  • Collection: Carefully collect the upper heptane layer containing the free sterols. Repeat the extraction on the aqueous layer twice more.

  • Drying and Reconstitution: Combine the heptane extracts and evaporate to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Protocol 2: General LC-MS/MS Parameters for Sterol Analysis

These are starting parameters and should be optimized for your specific instrument and DHE standard.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate DHE from other sterols and matrix components (e.g., start at 80% B, ramp to 100% B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Ion Source: APCI in positive ion mode.

  • Vaporizer Temperature: 350-450 °C.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 377.3 ([M+H-H₂O]⁺).

  • Product Ions (Q3): To be determined by product ion scan of the DHE standard. Potential fragments could involve losses from the side chain or fragmentation of the sterol ring structure.

Visualizations

Troubleshooting_Low_Signal Troubleshooting Workflow for Low DHE Signal start Low Signal for DHE check_std Analyze DHE Standard start->check_std std_ok Signal OK? check_std->std_ok optimize_ms Optimize MS Parameters (Source, MRM Transitions) std_ok->optimize_ms No sample_issue Issue is Sample-Related std_ok->sample_issue Yes check_lc Check LC System (Column, Mobile Phase) optimize_ms->check_lc solution Signal Improved check_lc->solution check_extraction Review Extraction Protocol sample_issue->check_extraction extraction_ok Extraction Efficient? check_extraction->extraction_ok optimize_extraction Optimize Extraction (Solvents, Lysis) extraction_ok->optimize_extraction No check_degradation Assess Sample Stability extraction_ok->check_degradation Yes optimize_extraction->solution degradation_present Degradation Likely? check_degradation->degradation_present prevent_degradation Implement Protective Measures (Antioxidants, Light Protection) degradation_present->prevent_degradation Yes matrix_effects Investigate Matrix Effects degradation_present->matrix_effects No prevent_degradation->solution matrix_effects_present Suppression Observed? matrix_effects->matrix_effects_present mitigate_matrix Mitigate Matrix Effects (Dilution, Internal Standard) matrix_effects_present->mitigate_matrix Yes matrix_effects_present->solution No mitigate_matrix->solution

Caption: A decision tree for troubleshooting low signal intensity of this compound.

Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway cluster_main Late Ergosterol Pathway cluster_precursors Early Precursors Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 DHE This compound Episterol->DHE ERG3 Ergosterol Ergosterol DHE->Ergosterol ERG4 Lanosterol Lanosterol _4_4_dimethylcholesta_8_14_24_trienol 4,4-dimethylcholesta- 8,14,24-trienol Lanosterol->_4_4_dimethylcholesta_8_14_24_trienol ERG11 _4_4_dimethylcholesta_8_14_24_trienol->Zymosterol ERG24, ERG25, ERG26, ERG27

Caption: Simplified ergosterol biosynthesis pathway highlighting this compound.

References

Technical Support Center: Optimization of Sample Preparation for 24(28)-Dehydroergosterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of 24(28)-dehydroergosterol (DHE).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of DHE.

Problem Potential Cause(s) Recommended Solution(s)
No detectable DHE or ergosterol ("flat line" on spectrophotometer scan) 1. Incomplete cell lysis during saponification.2. Insufficient extraction of sterols.3. Degradation of sterols during sample processing or storage.4. Sample concentration is below the limit of detection.1. Ensure the alcoholic KOH solution is fresh and at the correct concentration. Verify that the incubation temperature and time for saponification are adequate (e.g., 85°C for 1 hour).[1]2. Use a nonpolar solvent like n-heptane or petroleum ether for extraction and ensure vigorous mixing (e.g., vortexing for 3 minutes) to maximize sterol recovery.[1][2] Consider a comparative evaluation of different extraction solvents.[3][4][5]3. Protect samples from light and heat. Store extracts at -20°C for short-term storage (up to 24 hours) or -80°C for longer periods.[1]4. Concentrate the sample by evaporating the solvent under a stream of nitrogen or start with a larger amount of initial sample material.
Atypical or distorted four-peaked spectral curve 1. Presence of interfering substances from the sample matrix.2. Contamination from solvents or reagents.3. Incorrect spectrophotometer settings or calibration.1. Perform a blank extraction using the same reagents and procedure to identify any background interference. If matrix effects are suspected, consider further purification steps such as solid-phase extraction (SPE).2. Use high-purity (e.g., HPLC grade) solvents and fresh reagents. Ensure all glassware is thoroughly cleaned.3. Verify the spectrophotometer's wavelength accuracy and photometric accuracy using appropriate standards. Ensure the wavelength scan range is set correctly (e.g., 220-320 nm).
Low recovery of DHE 1. Incomplete saponification of sterol esters.2. Suboptimal pH during extraction.3. Emulsion formation during liquid-liquid extraction.1. Ensure sufficient time and temperature for the saponification step to completely hydrolyze any sterol esters to free sterols.2. While not always necessary, adjusting the pH of the aqueous phase after saponification can sometimes improve extraction efficiency for certain sample types.3. If an emulsion forms, try centrifuging the sample to break the emulsion. Adding a small amount of a saturated salt solution can also help.
Inconsistent or non-reproducible results 1. Variability in sample homogenization.2. Inconsistent timing or temperature in experimental steps.3. Pipetting errors, especially with viscous solvents.1. Ensure the initial sample is thoroughly homogenized before taking aliquots for extraction.2. Standardize all incubation times and temperatures. Use a calibrated water bath or heating block for saponification.3. Use positive displacement pipettes for viscous organic solvents to ensure accurate volume measurements.

Frequently Asked Questions (FAQs)

1. What is the principle behind the spectrophotometric quantification of DHE and ergosterol?

The quantification method takes advantage of the distinct UV absorption spectra of ergosterol and DHE. Both sterols absorb light at 281.5 nm; however, only DHE has a strong absorbance peak at 230 nm.[1] By measuring the absorbance at both wavelengths, the concentrations of both DHE and ergosterol in a mixed sample can be calculated.[1]

2. What is the purpose of saponification in the sample preparation protocol?

Saponification, which is alkaline hydrolysis with a reagent like potassium hydroxide (KOH), serves two main purposes. First, it breaks down cell membranes and walls to release the sterols. Second, it hydrolyzes sterol esters into free sterols, which are then extractable into a nonpolar solvent.[2]

3. Which solvent is best for extracting DHE?

Nonpolar solvents such as n-heptane, petroleum ether, and chloroform are commonly used for sterol extraction.[1][2][3][4][5] Studies have shown that chloroform-based extractions can yield consistently higher concentrations of ergosterol, and by extension DHE, from both root and growth substrate samples.[3][4][5] However, the choice of solvent may need to be optimized depending on the specific sample matrix.

4. How should I store my samples and extracts to prevent DHE degradation?

Sterols are sensitive to light and oxidation. It is recommended to work in low-light conditions and to store samples and extracts in amber vials or wrapped in aluminum foil. For short-term storage (up to 24 hours), extracts in heptane can be kept at -20°C.[1] For longer-term storage, -80°C is recommended.

5. When should I consider using HPLC instead of UV-Vis spectrophotometry for DHE analysis?

While UV-Vis spectrophotometry is a rapid and straightforward method, High-Performance Liquid Chromatography (HPLC) offers higher specificity and can separate DHE from other sterols and interfering compounds.[6][7] HPLC is particularly useful when analyzing complex matrices or when precise quantification of multiple sterols is required.

Data Presentation

Table 1: Comparison of Ergosterol Extraction Efficiencies with Different Solvents

Extraction SolventRelative Ergosterol Recovery (%) from Plant RootsRelative Ergosterol Recovery (%) from Growth Substrate
ChloroformHighHigh
CyclohexaneModerateModerate
Methanol0.6 - 241 - 75
Methanol Hydroxide (without cyclohexane)Very Low (80-92% reduction compared to chloroform)Very Low (80-92% reduction compared to chloroform)

Data adapted from comparative studies on ergosterol extraction methodologies. The recovery percentages are relative and intended for comparison of the methods' efficiencies.[3][4][5]

Experimental Protocols

Protocol 1: Saponification and Liquid-Liquid Extraction of DHE from Yeast
  • Cell Harvesting: Harvest yeast cells by centrifugation. Wash the cell pellet with sterile distilled water and determine the wet weight.

  • Saponification:

    • Add 3 mL of a 25% alcoholic potassium hydroxide solution (25 g KOH, 35 mL sterile distilled water, brought to 100 mL with 100% ethanol) to the cell pellet.[1]

    • Vortex the mixture for 1 minute.

    • Transfer the cell suspension to a sterile glass screw-cap tube and incubate in an 85°C water bath for 1 hour.[1]

    • Allow the tube to cool to room temperature.

  • Extraction:

    • Add 1 mL of sterile distilled water and 3 mL of n-heptane to the cooled saponification mixture.[1]

    • Vortex vigorously for 3 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper n-heptane layer to a clean glass tube. This layer contains the sterols.

    • Store the extract at -20°C for up to 24 hours or at -80°C for longer-term storage.[1]

Protocol 2: Spectrophotometric Quantification of DHE and Ergosterol
  • Sample Dilution: Dilute a 20 µL aliquot of the sterol extract five-fold in 100% ethanol.[1]

  • Spectrophotometric Analysis:

    • Using a UV-Vis spectrophotometer, scan the diluted extract from 220 nm to 320 nm. Use 100% ethanol as a blank.

    • The presence of ergosterol and DHE will result in a characteristic four-peaked curve.[1]

    • Record the absorbance values at 230 nm (A230) and 281.5 nm (A281.5).

  • Calculations:

    • Calculate the percentage of DHE and the total percentage of ergosterol + DHE using the following equations:[1]

      • % 24(28)DHE = [(A230 / 518) x F] / pellet weight

      • % Ergosterol + % 24(28)DHE = [(A281.5 / 290) x F] / pellet weight

    • Where F is the dilution factor in ethanol, and 518 and 290 are the E values (in percentages per centimeter) for crystalline DHE and ergosterol, respectively.[1]

    • Calculate the percentage of ergosterol:

      • % Ergosterol = (% Ergosterol + % 24(28)DHE) - % 24(28)DHE

Mandatory Visualizations

experimental_workflow start Start: Yeast Cell Pellet saponification Saponification (25% Alcoholic KOH, 85°C, 1 hr) start->saponification extraction Liquid-Liquid Extraction (n-Heptane) saponification->extraction separation Phase Separation (Centrifugation) extraction->separation collect Collect Heptane Layer (Contains Sterols) separation->collect analysis Spectrophotometric Analysis (Scan 220-320 nm) collect->analysis quantification Quantification (Calculate % DHE and % Ergosterol) analysis->quantification end End: Results quantification->end

Caption: Experimental workflow for DHE and ergosterol analysis.

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol ERG1 zymosterol Zymosterol lanosterol->zymosterol ERG11, ERG24, ERG25, ERG26, ERG27 fecosterol Fecosterol zymosterol->fecosterol ERG6 episterol Episterol fecosterol->episterol ERG2 dhe This compound (DHE) episterol->dhe ERG3 ergosterol Ergosterol dhe->ergosterol ERG5 azole Azole Antifungals azole->lanosterol Inhibit ERG11

Caption: Simplified ergosterol biosynthesis pathway highlighting DHE.

References

How to prevent degradation of 24(28)-dehydroergosterol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 24(28)-dehydroergosterol (DHE) during your extraction experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction and handling of DHE.

Problem 1: Low or no yield of DHE in the final extract.

  • Possible Cause 1: Degradation due to light exposure.

    • Solution: DHE, like other sterols with conjugated double bonds, is sensitive to light, which can induce isomerization and oxidation. All extraction steps should be performed in amber glass vials or tubes wrapped in aluminum foil to minimize light exposure. Work in a dimly lit area whenever possible.

  • Possible Cause 2: Oxidation from atmospheric oxygen.

    • Solution: The double bonds in DHE are susceptible to oxidation. To mitigate this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation steps. The addition of antioxidants to the extraction solvents can also be beneficial.

  • Possible Cause 3: Thermal degradation.

    • Solution: High temperatures can accelerate the degradation of DHE. If a heating step is necessary for your protocol (e.g., saponification), it should be as gentle and brief as possible. When evaporating solvents, use a gentle stream of nitrogen at a low temperature rather than high heat. Store extracts at -20°C or lower.

  • Possible Cause 4: Degradation due to harsh pH conditions.

    • Solution: Strong acidic or alkaline conditions can lead to the degradation of sterols. If saponification is required, use the mildest effective concentration of alkali and keep the reaction time to a minimum. Neutralize the extract promptly after saponification.

Problem 2: Presence of unexpected peaks in chromatography analysis.

  • Possible Cause 1: Isomerization of DHE.

    • Solution: Exposure to light and heat can cause the double bonds in DHE to shift, leading to the formation of isomers that will appear as separate peaks in your chromatogram. Follow the light and temperature precautions outlined in Problem 1.

  • Possible Cause 2: Oxidation products.

    • Solution: The presence of oxygen can lead to the formation of various oxidized DHE species. These will have different retention times compared to the parent compound. To prevent this, use degassed solvents, work under an inert atmosphere, and consider adding antioxidants.

  • Possible Cause 3: Incomplete saponification.

    • Solution: If you are extracting esterified DHE and the saponification is incomplete, you may see peaks corresponding to the ester forms in addition to the free sterol. Ensure your saponification conditions (time, temperature, and alkali concentration) are sufficient for complete hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: The primary factors are exposure to light, oxygen, high temperatures, and harsh pH conditions (strong acids or bases). The conjugated double bond system in DHE is particularly susceptible to oxidation and isomerization.

Q2: What are the best practices for storing DHE extracts?

A2: For short-term storage (up to 24 hours), extracts should be kept at -20°C in amber vials under an inert atmosphere. For long-term storage, -80°C is recommended to minimize degradation.

Q3: Can I use antioxidants to protect my DHE sample?

A3: Yes, adding antioxidants to your extraction solvents is a highly recommended practice. Common antioxidants used for sterol extraction include butylated hydroxytoluene (BHT) and ascorbic acid. A typical concentration for BHT is 0.05% (w/v) in the extraction solvent.

Q4: Is saponification always necessary for DHE extraction?

A4: Saponification is necessary if you want to extract total DHE, including its esterified forms. This process cleaves the ester bonds, releasing the free sterol. If you are only interested in free DHE, you may be able to omit this step, but this will depend on your sample matrix. Be aware that the heat and alkaline conditions of saponification can contribute to degradation if not carefully controlled.

Q5: How can I tell if my DHE has degraded?

A5: Degradation can be identified by a lower than expected yield of DHE and the appearance of additional, unexpected peaks in your analytical chromatogram (e.g., HPLC or GC). Spectrophotometric analysis can also be indicative; a change in the characteristic UV absorbance spectrum of DHE can suggest degradation or the presence of contaminants.

Quantitative Data Summary

ConditionParameterValueExpected Impact on DHE Stability
Temperature Half-life at 70°C (pH 4.5)301.4 minHigher temperatures significantly decrease stability.
Half-life at 95°C (pH 4.5)36.7 min
pH Half-life at 95°C (pH 4.5)36.7 minLower pH values decrease stability at high temperatures.
Half-life at 95°C (pH 3.5)23.7 min
Light UV IrradiationCan lead to rapid degradationProtection from light is critical.
Oxygen AtmosphericPromotes oxidationUse of inert atmosphere and antioxidants is recommended.

Data for ergosterol degradation in tomato paste serum. While not DHE, it provides a useful reference for the effects of temperature and pH on a closely related sterol.

Experimental Protocols

Standard Protocol for Extraction of this compound from Fungal Mycelia

  • Harvest and Lyophilize: Harvest fungal mycelia by filtration and wash with sterile distilled water. Freeze-dry the mycelia to a constant weight.

  • Saponification (for total DHE):

    • To the dried mycelia, add a solution of 10% (w/v) potassium hydroxide in 90% ethanol.

    • Incubate in a water bath at 80°C for 1 hour with occasional vortexing.

    • Allow the mixture to cool to room temperature.

  • Extraction:

    • Add an equal volume of n-heptane or hexane to the saponified mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a clean, amber glass tube.

    • Repeat the extraction of the lower aqueous phase with another volume of the organic solvent and combine the organic phases.

  • Washing:

    • Wash the combined organic phases with an equal volume of sterile distilled water.

    • Vortex and centrifuge as before. Discard the lower aqueous phase.

  • Drying and Storage:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a temperature below 40°C.

    • Re-dissolve the dried sterol extract in a known volume of ethanol or a suitable solvent for your analytical method.

    • Store the final extract at -20°C or -80°C in an amber vial.

Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate HMG1/2 Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P ERG12 Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP ERG8 IPP Isopentenyl-PP Mevalonate5PP->IPP ERG19 DMAPP Dimethylallyl-PP IPP->DMAPP IDI1 GPP Geranyl-PP IPP->GPP ERG20 DMAPP->GPP FPP Farnesyl-PP GPP->FPP ERG20 Squalene Squalene FPP->Squalene ERG9 SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide ERG1 Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ERG7 Intermediates1 14-demethyl Lanosterol Lanosterol->Intermediates1 ERG11 Zymosterol Zymosterol Intermediates1->Zymosterol ERG24 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 DHE This compound Episterol->DHE ERG3 Ergosterol Ergosterol DHE->Ergosterol ERG4

Caption: Simplified ergosterol biosynthesis pathway highlighting this compound.

DHE_Degradation_Workflow Start Start: DHE Extraction Light Light Exposure Start->Light Heat High Temperature Start->Heat Oxygen Oxygen Exposure Start->Oxygen pH Harsh pH Start->pH Stable Stable DHE Extract Start->Stable With Protection Isomerization Isomerization Products Light->Isomerization Heat->Isomerization Oxidation Oxidation Products Oxygen->Oxidation Other Other Degradation Products pH->Other Degraded Degraded Sample (Low DHE Yield) Isomerization->Degraded Oxidation->Degraded Other->Degraded Protect Protective Measures: - Amber Glassware - Low Temperature - Inert Atmosphere - Antioxidants - Mild pH Protect->Stable

Caption: Factors leading to this compound degradation during extraction.

Resolving co-elution of 24(28)-dehydroergosterol with isomeric sterols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 24(28)-dehydroergosterol with its isomeric sterols during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of this compound and its isomers?

The primary challenge in analyzing this compound and its isomers, such as ergosterol, is their high structural similarity. Many of these compounds are positional isomers, which can result in co-elution during chromatographic separation, making accurate quantification and identification difficult.[1][2][3] This is a known limitation in sterol analysis, particularly with closely related structures.[3]

Q2: Which analytical techniques are most suitable for separating sterol isomers?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and effective techniques for separating sterol isomers.[4][5][6][7]

  • GC coupled with Mass Spectrometry (GC-MS) offers high resolution and is a powerful tool for identifying and quantifying sterols.[1][8] To enhance volatility and improve peak shape, derivatization of the sterols is often necessary.[4][5][6]

  • HPLC , often with UV or mass spectrometric detection, provides an alternative with different selectivity. Reversed-phase HPLC using C18 columns is frequently employed.[3][9][10] Newer column technologies, such as core-shell C18 and pentafluorophenyl (PFP) stationary phases, can provide increased resolution and sensitivity for sterol analysis.[2][11][12]

Q3: How can I enhance the separation and detection of co-eluting sterols?

Several strategies can be employed to improve the resolution and detection of co-eluting sterols:

  • Derivatization: Creating derivatives of the sterols can accentuate the minor structural differences between isomers, leading to better chromatographic separation.[4]

    • For GC-MS analysis , trimethylsilyl (TMS) ether derivatives are commonly used to increase volatility and improve peak shape.[4][5][6]

    • For HPLC-UV analysis , introducing a chromophore through derivatization, such as benzoylation, can significantly improve detection limits.[13]

  • Chromatographic Conditions Optimization:

    • Column Selection: Utilizing a different column chemistry, such as a pentafluorophenyl (PFP) stationary phase instead of a standard C18, can offer alternative selectivity for sterol isomers.[11][12]

    • Mobile Phase Composition: For HPLC, adjusting the mobile phase composition and using gradient elution can improve the separation of structurally similar sterols.[12]

    • Temperature Programming: For GC, optimizing the temperature ramp rate can enhance the resolution of closely eluting peaks.[8]

Q4: Can spectrophotometry be used to differentiate this compound from ergosterol?

Yes, UV spectrophotometry can be a valuable tool for distinguishing between these two sterols. Ergosterol and this compound both have a characteristic four-peaked absorbance spectrum between 240 and 300 nm due to their conjugated double bond systems.[14][15] However, this compound exhibits an additional intense spectral absorption band at 230 nm, which is absent in the spectrum of ergosterol.[14] This difference allows for their differentiation and even quantification in a mixture.[14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor resolution between this compound and ergosterol peaks. - Inadequate chromatographic conditions. - Inappropriate column selection. - Co-elution of underivatized sterols.- Optimize HPLC Mobile Phase: For reversed-phase HPLC, try a gradient elution with acetonitrile and methanol.[9] - Adjust GC Temperature Program: Implement a slower temperature ramp rate during the elution window of the target sterols.[8] - Consider an Alternative Column: For HPLC, evaluate a pentafluorophenyl (PFP) column for different selectivity.[11][12] - Perform Derivatization: Convert sterols to their TMS-ether derivatives for GC-MS analysis to enhance separation.[4][5][6]
Low sensitivity and poor detection of sterols. - Sterols lacking a strong chromophore for UV detection. - Insufficient ionization for MS detection.- Derivatize for UV Detection: Use a derivatizing agent like benzoyl chloride to introduce a UV-absorbing chromophore for HPLC-UV analysis.[13] - Optimize MS Ionization: For LC-MS, atmospheric-pressure chemical ionization (APCI) is often the most effective ionization technique for sterols.[12]
Peak tailing or broad peak shape. - Active sites on the GC liner or column. - Secondary interactions with the HPLC stationary phase. - Overloading the column.- Deactivate GC System: Use a deactivated liner and ensure the GC column is properly conditioned. - Derivatize Sterols: Silylation of the hydroxyl group reduces active site interactions in GC.[16] - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.
Inconsistent retention times. - Fluctuations in mobile phase composition or flow rate (HPLC). - Temperature instability in the GC oven. - Column degradation.- Ensure System Stability: Allow the HPLC system to equilibrate thoroughly with the mobile phase. Verify pump performance. - Check GC Oven Calibration: Confirm that the GC oven temperature is accurate and stable. - Use an Internal Standard: Incorporate an internal standard, such as 5α-cholestane or epicoprostanol, to correct for retention time shifts.[7] - Replace the Column: If the column has been used extensively, it may need to be replaced.

Experimental Protocol: GC-MS Analysis of Sterols as TMS Derivatives

This protocol details a general procedure for the extraction, derivatization, and analysis of fungal sterols, including this compound and its isomers, by GC-MS.

1. Sample Preparation and Extraction a. Harvest fungal mycelia by filtration and freeze-dry.[8] b. Perform saponification of the fungal biomass to release free sterols. This typically involves heating with an alcoholic potassium hydroxide solution.[4][10] c. Extract the non-saponifiable lipids, which contain the free sterols, using an organic solvent such as n-hexane or diethyl ether.[8] d. Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization to Trimethylsilyl (TMS) Ethers a. To the dry sterol extract, add a silylating reagent. A common mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Incubate the mixture at 60-70°C for at least 30 minutes to ensure complete derivatization.[16]

3. GC-MS Analysis a. Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane). b. Injection: Inject 1-2 µL of the derivatized sample into the GC. c. Temperature Program:

  • Initial Temperature: 180°C, hold for 1 minute.
  • Ramp 1: Increase to 280°C at a rate of 10°C/minute.
  • Hold at 280°C for 15 minutes.
  • Note: This is a starting point and should be optimized for the specific isomers of interest. d. Mass Spectrometer:
  • Operate in electron ionization (EI) mode at 70 eV.
  • Scan a mass range of m/z 50-600.
  • Identify sterol TMS ethers based on their characteristic retention times and mass fragmentation patterns.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Sterol Isomer Separation

Technique Stationary Phase/Column Mobile Phase/Carrier Gas Detection Derivatization Advantages Disadvantages
GC-MS 5% Phenyl-methylpolysiloxaneHeliumMass SpectrometryRequired (e.g., TMS ethers)High resolution, excellent for identification.[1]Requires derivatization, higher temperatures.
HPLC-UV C18 Reversed-Phase[9][10]Acetonitrile/Methanol[9]UV (280 nm)Optional (e.g., Benzoylation)Does not always require derivatization.[10]Lower sensitivity for sterols without strong chromophores.[12]
LC-MS Pentafluorophenyl (PFP)[11][12]Methanol/Water GradientMass SpectrometryNot requiredHigh selectivity for isomers, high sensitivity.[12]Can be more complex to operate.

Visualizations

Resolving_Sterol_Coelution start Start: Co-elution of This compound and isomeric sterols method_selection Select Analytical Method start->method_selection hplc HPLC Analysis method_selection->hplc Liquid Phase gc GC Analysis method_selection->gc Gas Phase hplc_optimization Optimize HPLC Conditions hplc->hplc_optimization gc_optimization Optimize GC Conditions gc->gc_optimization hplc_column Change Column (e.g., C18 to PFP) hplc_optimization->hplc_column hplc_mobile_phase Adjust Mobile Phase (Gradient Elution) hplc_optimization->hplc_mobile_phase derivatization_check Is separation adequate? hplc_column->derivatization_check hplc_mobile_phase->derivatization_check gc_temp Adjust Temperature Program gc_optimization->gc_temp gc_temp->derivatization_check derivatization Perform Derivatization derivatization_check->derivatization No end_resolved Resolution Achieved derivatization_check->end_resolved Yes end_further_opt Further Optimization Required derivatization_check->end_further_opt If still unresolved tms TMS Ethers (for GC) derivatization->tms benzoyl Benzoylation (for HPLC-UV) derivatization->benzoyl analysis Re-analyze Sample tms->analysis benzoyl->analysis analysis->derivatization_check

Caption: Workflow for troubleshooting co-elution of sterol isomers.

This diagram outlines a systematic approach to resolving the co-elution of this compound and its isomers. It begins with the selection of an analytical method (HPLC or GC), followed by optimization of the chromatographic conditions. If separation is still inadequate, derivatization is recommended as a subsequent step to enhance resolution.

References

Technical Support Center: Quantification of 24(28)-Dehydroergosterol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of 24(28)-dehydroergosterol (DHE).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern in DHE quantification?

A1: A matrix effect is the alteration of an analytical signal—either suppression or enhancement—caused by co-eluting components in the sample matrix, rather than the analyte (DHE) itself.[1] This is a significant concern in quantitative bioanalysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), because it can lead to inaccurate and unreliable results, such as the under- or overestimation of the true DHE concentration.[2][3] Regulatory agencies often require the evaluation and mitigation of matrix effects during bioanalytical method validation.

Q2: What are the most common sources of matrix effects when analyzing biological samples for DHE?

A2: In biological matrices such as plasma, serum, or tissue extracts, the most common sources of matrix effects are endogenous compounds that can interfere with the ionization process in mass spectrometry.[4] Phospholipids are a primary cause of ion suppression.[5] Other sources include salts, proteins, cholesterol esters, and other lipids that may be co-extracted with DHE.[4][5]

Q3: How can I qualitatively assess if my sample preparation method is subject to a matrix effect?

A3: A widely used qualitative method is the post-column infusion experiment.[6] In this technique, a standard solution of DHE is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. If the DHE signal intensity drops or rises as components from the blank matrix elute from the column, it indicates regions of ion suppression or enhancement, respectively.[6] This helps in adjusting the chromatography to separate DHE from these interfering regions.

Q4: What is the most effective type of internal standard (IS) to compensate for matrix effects in DHE quantification?

A4: The gold standard for compensating for matrix effects is a stable isotope-labeled (SIL) internal standard.[2] A SIL-IS, such as deuterium-labeled DHE, is chemically identical to the analyte and will have nearly identical chromatographic retention times and ionization behavior.[7][8] Because it co-elutes with the analyte, it experiences the same degree of signal suppression or enhancement, allowing for accurate correction and reliable quantification.[2][6] If a SIL-IS is unavailable, a structural analog may be used, but it requires more rigorous validation to ensure it adequately mimics the behavior of DHE.[3]

Q5: When should I consider chemical derivatization for DHE analysis?

A5: Derivatization should be considered in two main scenarios:

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis: Derivatization is almost always necessary for sterols like DHE to increase their volatility and thermal stability, which is essential for GC analysis.[9][10] Silylation reagents like BSTFA or MSTFA are commonly used for this purpose.[10]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis: If DHE exhibits poor ionization efficiency, derivatization can be used to introduce a chemical tag that ionizes more readily.[11][12] For example, "charge-tagging" with a reagent like Girard P introduces a permanently charged group, which can enhance detection sensitivity by several orders of magnitude.[12]

Section 2: Troubleshooting Guides

Problem: I am observing poor peak shape and low signal intensity for DHE in my LC-MS/MS analysis.

  • Possible Cause 1: Ion Suppression. Co-eluting matrix components, especially phospholipids, are likely suppressing the DHE signal.

    • Solution A: Improve Sample Preparation. Implement a sample preparation technique specifically designed to remove interferences. Liquid-liquid extraction (LLE) is generally more effective than simple protein precipitation (PPT) at removing phospholipids.[5] For plasma or serum, consider specialized methods like solid-phase extraction (SPE) with phospholipid removal plates (e.g., HybridSPE-Phospholipid) or double LLE.[5]

    • Solution B: Optimize Chromatography. Adjust your LC gradient to better separate DHE from the regions of ion suppression identified via post-column infusion.[6][13] Using a different column chemistry or mobile phase composition can also help resolve DHE from interferences.

  • Possible Cause 2: Non-specific Binding. Sterols can adsorb to plasticware or glassware, especially at low concentrations.

    • Solution: Consider using silanized glassware or adding a small percentage of a solvent like isopropanol to sample vials. For some applications, adding agents like 2-hydroxypropyl-β-cyclodextrin to the sample matrix has been shown to reduce non-specific binding of sterols.[11]

Problem: My results show high variability (>15% CV) between replicate injections of the same processed sample.

  • Possible Cause: Inconsistent Matrix Effects. The composition of the matrix can vary slightly even between aliquots of the same sample, causing inconsistent ion suppression or enhancement.[1]

    • Solution A: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most robust way to correct for variability. Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of analyte-to-IS signal will remain constant, improving precision.[2]

    • Solution B: Dilute the Sample. If sensitivity allows, diluting the final extract with the mobile phase can effectively reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[5]

Problem: My quantification seems inaccurate, with recovery either well below or above 100%.

  • Possible Cause 1: Inefficient Extraction. The sample preparation method may not be efficiently extracting DHE from the matrix.

    • Solution: Evaluate your extraction efficiency by comparing the signal of an analyte spiked into the matrix before extraction (pre-extraction spike) with one spiked after extraction (post-extraction spike).[3] If recovery is low, optimize the extraction solvent, pH, or consider a more exhaustive technique like SPE.[5][14]

  • Possible Cause 2: Uncorrected Matrix Effect. A significant, uncorrected matrix effect is present. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[3]

    • Solution: Quantify the matrix effect by comparing the peak area of a DHE standard spiked into an extracted blank matrix to the peak area of a standard in a clean solvent.[1][3] If the effect is significant, you must implement corrective measures such as improving sample cleanup, optimizing chromatography, or, most effectively, using a SIL-IS.[2][6]

Problem: The results from my UV-Vis spectrophotometric quantification of DHE are inconsistent.

  • Possible Cause: Interfering Substances. The classic spectrophotometric method for DHE and ergosterol relies on specific absorbance maxima (230 nm for DHE and 281.5 nm for both).[15] If other extracted compounds absorb at these wavelengths, the results will be inaccurate.

    • Solution A: Improve Sample Purity. Ensure the saponification and extraction steps are performed carefully to remove interfering lipids.[16] A solid-phase extraction (SPE) cleanup step after the initial liquid extraction can help purify the sterol fraction.[14]

    • Solution B: Verify Spectral Scans. Always perform a full spectral scan from 240 nm to 300 nm. The extract should show the characteristic four-peaked curve for ergosterol/DHE mixtures.[15] The absence of this pattern indicates contamination or degradation, and the quantification formulas will not be valid.

Section 3: Experimental Protocols

Protocol 1: Sterol Extraction from Plasma/Serum with Saponification

This protocol is adapted from methods used for general sterol analysis from plasma and is suitable for releasing DHE from its esterified forms.[7][8]

  • Sample Preparation: To 200 µL of plasma, add an appropriate amount of a SIL-IS (e.g., d7-lathosterol, as a suitable sterol IS if DHE-SIL is unavailable).

  • Lipid Extraction: Add 2 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute. Centrifuge at ~1500 x g for 5 minutes to pellet proteins.

  • Phase Separation: Transfer the supernatant to a new glass tube. Add 1 mL of chloroform and 1 mL of saline solution (e.g., PBS) to induce phase separation. Vortex and centrifuge again.

  • Collection: Carefully collect the lower organic (chloroform) layer containing the lipids and transfer it to a clean tube. Dry the solvent under a stream of nitrogen gas.

  • Saponification (Hydrolysis): Add 1 mL of 10 N KOH in 90% ethanol to the dried lipid extract.[7] Cap the tube tightly and incubate in an 85°C water bath for 1 hour to hydrolyze the sterol esters.[16]

  • Re-extraction of Free Sterols: After cooling, add 1 mL of distilled water and 3 mL of n-hexane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols (including DHE) into the hexane layer.[16]

  • Final Step: Transfer the upper hexane layer to a new tube, dry it under nitrogen, and reconstitute the residue in an appropriate solvent (e.g., mobile phase) for LC-MS/MS or GC-MS analysis.

Protocol 2: Quantification of DHE and Ergosterol by UV-Vis Spectrophotometry

This method is standard for fungal cell analysis where DHE is a biosynthetic precursor to ergosterol.[15][16]

  • Extraction: Perform a full sterol extraction with saponification from the cell pellet as described in Protocol 1.

  • Sample Preparation: Dry the final hexane extract and reconstitute in a known volume of 100% ethanol. Dilute an aliquot of the sterol extract five-fold in 100% ethanol for analysis.[15]

  • Spectrophotometric Analysis: Using a UV-Vis spectrophotometer, scan the sample from 240 nm to 300 nm against an ethanol blank. The resulting spectrum should show a characteristic four-peaked curve.[15]

  • Measurement: Record the absorbance values at 281.5 nm (A281.5) and 230 nm (A230).

  • Calculation: Use the following equations to determine the percentage of each sterol relative to the initial sample weight:

    • % 24(28)DHE = [(A₂₃₀ / 518) × F] / pellet weight[15][16]

    • % Ergosterol + % 24(28)DHE = [(A₂₈₁.₅ / 290) × F] / pellet weight[15][16]

    • % Ergosterol = [% Ergosterol + % 24(28)DHE] - % 24(28)DHE[15][16]

    • Where F is the dilution factor, and 518 and 290 are the extinction coefficients (E values) for DHE and ergosterol, respectively.

Section 4: Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Sterol Analysis

TechniquePrinciplePhospholipid RemovalSelectivityThroughputKey Considerations
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile).[5]Poor. Phospholipids remain soluble in the supernatant.LowHighFast and simple, but often results in significant matrix effects ("dirty" extract).[5]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity.[5]Good. Can be optimized by solvent choice and pH adjustment.[5]Moderate to HighModerateMore selective than PPT. Double LLE can further enhance purity.[5]
Solid-Phase Extraction (SPE) Analyte isolation on a solid sorbent followed by elution.[14]Good to Excellent. Specific cartridges can target phospholipids.HighModerate to HighHighly selective and can concentrate the analyte. Method development can be complex.[14]

Table 2: Selection of Derivatization Reagents for Sterol Analysis

Analytical MethodReagentAbbreviationPurposeMechanism
GC-MS N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAIncrease volatility and thermal stability.Silylation: Replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group.
GC-MS N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAIncrease volatility and thermal stability.[10]Silylation: Generally considered a more powerful silylating agent than BSTFA.[10]
LC-MS/MS Girard's Reagent PGPEnhance ionization efficiency ("charge-tagging").[12]Forms a hydrazone with a ketone group, introducing a permanent positive charge (quaternary ammonium).[12]
LC-MS/MS Nicotinic AcidN/AEnhance ionization efficiency and chromatographic separation.[11]Forms a nicotinate ester with the hydroxyl group, which improves ESI response.[11]

Section 5: Visualizations

MatrixEffectWorkflow Figure 1. General Workflow for Identifying and Mitigating Matrix Effects A 1. Develop Initial LC-MS/MS Method B 2. Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Significant? B->C D 3a. Optimize Sample Preparation (e.g., LLE, SPE) C->D Yes H 5. Final Method Validation C->H No E 3b. Optimize Chromatography (Gradient, Column) D->E F 3c. Implement SIL-IS (Gold Standard) E->F G 4. Re-evaluate Matrix Effect F->G G->C

Figure 1. General Workflow for Identifying and Mitigating Matrix Effects

SamplePrepDecisionTree Figure 2. Decision Tree for Sample Preparation Method Selection Start Start: Define Sample & Goal Q1 High Phospholipid Content? (e.g., Plasma, Serum) Start->Q1 Q3 Highest Purity Needed? Q1->Q3 Yes PPT Protein Precipitation (PPT) + Dilution Q1->PPT No (e.g., Cell Lysate) Q2 Need to Analyze Esterified Sterols? LLE Liquid-Liquid Extraction (LLE) Q2->LLE No (Free Sterols Only) SAP LLE + Saponification Q2->SAP Yes Q3->Q2 No SPE Solid-Phase Extraction (SPE) (e.g., Phospholipid Removal Plate) Q3->SPE Yes

Figure 2. Decision Tree for Sample Preparation Method Selection

ErgosterolPathway Figure 3. Simplified Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol ...multiple steps... DHE This compound Zymosterol->DHE ...multiple steps... Ergosterol Ergosterol DHE->Ergosterol ERG4

Figure 3. Simplified Ergosterol Biosynthesis Pathway

References

Technical Support Center: Derivatization of 24(28)-Dehydroergosterol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of derivatization methods for 24(28)-dehydroergosterol (DHE) analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for DHE-Derivative Incomplete derivatization.- Ensure reagents are fresh and anhydrous. Silylating reagents are moisture-sensitive. - Optimize reaction temperature and time. For sterically hindered hydroxyl groups, heating at 60-80°C for 30-60 minutes is often required[1][2]. - Increase the excess of the derivatizing reagent.
Degradation of the sample.- Avoid excessive heating during sample preparation and derivatization. - Analyze derivatized samples promptly as trimethylsilyl (TMS) ethers can hydrolyze over time[1].
Issues with GC-MS system.- Check for leaks in the GC inlet. - Clean the injector port and replace the liner, as derivatization byproducts can cause fouling[1]. - Confirm the MS is properly tuned.
Multiple Peaks for DHE Incomplete silylation.This is a common issue where both the derivatized and underivatized sterol are detected. - Increase the reaction time or temperature[1]. - Use a catalyst such as Trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TSIM) in combination with the silylating reagent (e.g., BSTFA or MSTFA) to enhance reactivity, especially for hindered hydroxyl groups[1][2].
Presence of isomers or degradation products.- Confirm the identity of each peak by examining their mass spectra. The molecular ion and characteristic fragmentation patterns should be present for the DHE-derivative. - If degradation is suspected, use milder derivatization conditions.
Poor Peak Shape (Tailing or Broadening) Active sites in the GC system.- Deactivate the injector liner and the GC column with a silylating agent. - Ensure the column is properly installed and conditioned.
Injection of underivatized sterol.Underivatized sterols can exhibit poor peak shape. Ensure complete derivatization as described above[1].
Interfering Peaks in the Chromatogram Contamination from reagents or sample.- Run a blank analysis with only the solvent and derivatization reagents to identify any background peaks. - Use high-purity solvents and reagents.
Byproducts of the derivatization reaction.- Optimize the amount of derivatizing reagent to minimize byproducts. - If byproducts interfere with the DHE peak, a sample cleanup step after derivatization may be necessary. However, derivatization reagents typically elute early in the chromatogram[1].
Inconsistent Quantitative Results Variability in derivatization efficiency.- Use a consistent and optimized derivatization protocol for all samples and standards. - Incorporate an internal standard (e.g., 5α-cholestane or epicoprostanol) prior to derivatization to correct for variations in sample preparation and injection volume[1].
Instability of derivatives.- Analyze samples as soon as possible after derivatization. If storage is necessary, keep them at low temperatures in a tightly sealed vial. Derivatized samples are reported to be stable for up to 7 days at -20°C.

Frequently Asked Questions (FAQs)

1. Why is derivatization of this compound necessary for GC-MS analysis?

Derivatization is crucial for increasing the volatility and thermal stability of sterols like DHE. The addition of a derivatizing group, such as a trimethylsilyl (TMS) group, masks the polar hydroxyl group, which improves chromatographic peak shape, reduces tailing, and enhances the response in the mass spectrometer[1][3].

2. What are the most common derivatization reagents for sterols?

Silylation is the most widely used derivatization technique for sterols[3]. Common silylating agents include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A highly reactive and common reagent for derivatizing hydroxyl groups[1][4].

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another powerful silylating agent, often used with a catalyst[2].

  • Trimethylchlorosilane (TMCS): Frequently used as a catalyst in combination with BSTFA or MSTFA to increase their reactivity, particularly for sterically hindered hydroxyl groups[1][5].

  • Pyridine: Often used as a solvent and acid scavenger in silylation reactions[1][2].

3. What is a typical derivatization protocol for DHE?

A general silylation protocol for sterols involves dissolving the dried sample in a suitable solvent (e.g., pyridine or acetonitrile) and adding the silylating reagent mixture. The reaction is often heated to ensure completion.

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol is a common and effective method for the derivatization of sterols.

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas for evaporation

Procedure:

  • Ensure the DHE sample is completely dry. Any residual water will consume the derivatizing reagent.

  • Add 100 µL of anhydrous pyridine to the dried sample in a reaction vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the reaction mixture at 60-70°C for 1 hour to ensure complete derivatization[1].

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If the concentration is too high, it can be diluted with a suitable solvent like hexane.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the silylation of sterols for GC-MS analysis. Note that specific conditions for this compound may require optimization.

Derivatization ReagentCatalyst/SolventTemperature (°C)Time (min)Notes
BSTFAPyridine60-7060A robust and widely used method for sterols[1].
MSTFATSIMRoom Temperature30An established mixture for complete derivatization of secondary and tertiary hydroxyls[2].
HMDS + TMCSPyridineRoom Temperature5-15May be sufficient for some sterols, but heating might be necessary for hindered groups[1].

Visualizations

Experimental Workflow for DHE Derivatization and GC-MS Analysis

Workflow for Derivatization and GC-MS Analysis of DHE cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Dried DHE Sample Add_Solvent Add Anhydrous Pyridine Sample->Add_Solvent Add_Reagent Add BSTFA + TMCS Add_Solvent->Add_Reagent Heat Heat at 60-70°C for 1 hour Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Derivatized_Sample DHE-TMS Ether Cool->Derivatized_Sample Inject Inject into GC-MS Derivatized_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for DHE derivatization and GC-MS analysis.

Troubleshooting Logic for Incomplete Derivatization

Troubleshooting Incomplete Derivatization Start Multiple Peaks Observed for DHE? Incomplete Incomplete Derivatization Suspected Start->Incomplete Yes Check_Reagents Check Reagent Quality (Anhydrous?) Incomplete->Check_Reagents Optimize_Conditions Increase Reaction Time/Temperature Incomplete->Optimize_Conditions Add_Catalyst Add Catalyst (e.g., TMCS) Incomplete->Add_Catalyst Reanalyze Re-run Derivatization and GC-MS Check_Reagents->Reanalyze Optimize_Conditions->Reanalyze Add_Catalyst->Reanalyze Resolved Problem Resolved Reanalyze->Resolved

Caption: Troubleshooting logic for incomplete DHE derivatization.

References

Validation & Comparative

A Comparative Guide to the Validation of 24(28)-Dehydroergosterol Identification: NMR Spectroscopy vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation and identification of 24(28)-dehydroergosterol, a key intermediate in the biosynthesis of steroids in fungi and other lower eukaryotes.[1][2][3] Objective evaluation of analytical methodologies is crucial for accurate quantification and characterization of this sterol in various research and development settings.

Introduction to this compound and its Importance

This compound is a derivative of episterol and a crucial precursor in the ergosterol biosynthesis pathway.[1][2][3] As ergosterol is a vital component of fungal cell membranes, this pathway is a primary target for antifungal drug development. Accurate identification and quantification of intermediates like this compound are essential for studying fungal metabolism, screening for novel antifungal agents, and understanding mechanisms of drug resistance.

Methods for Identification and Quantification

The two primary analytical techniques for the structural elucidation and quantification of sterols are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).

NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei, allowing for unambiguous identification and quantification (qNMR) without the need for chemical derivatization.

Mass spectrometry , on the other hand, measures the mass-to-charge ratio of ions, providing highly sensitive detection and quantification. When coupled with chromatography, it allows for the separation and analysis of complex mixtures.

Quantitative Performance Comparison

ParameterQuantitative ¹H-NMR (qNMR) for PhytosterolsGC-MS for SterolsLC-MS/MS for Sterols
Limit of Detection (LOD) ~0.1 - 15 µg/mL~5 - 50 ng/mL~0.025 - 4.0 ng/mL
Limit of Quantification (LOQ) ~0.3 - 94 µg/mLVaries, typically in the ng/mL range~0.025 - 4.1 ng/mL[4][5]
Precision (RSD) < 5%< 15%< 15%[5]
Accuracy (Recovery) 95 - 105%Typically within 85-115%95 - 105%[5]
Linearity (R²) > 0.99> 0.99> 0.999[5]
Throughput LowerHigherHigher
Sample Derivatization Not requiredOften requiredCan be beneficial for sensitivity
Structural Information High (unambiguous identification)Moderate (fragmentation pattern)Moderate (fragmentation pattern)

Note: The values presented are indicative and can vary significantly based on the specific instrument, experimental conditions, and the complexity of the sample matrix.

Experimental Protocols

NMR Spectroscopy for the Identification of this compound

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the purified this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., maleic acid) for quantification (qNMR).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • For ¹H NMR, typical parameters include a 30° pulse, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically used.

  • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak or an internal standard.

  • Integrate the signals in the ¹H NMR spectrum for quantification against the internal standard.

  • Assign the chemical shifts of the protons and carbons by analyzing the 1D and 2D NMR spectra.

Expected ¹³C NMR Chemical Shifts for the Δ²⁴(²⁸) Side Chain (based on 24-methylenecholesterol): [6]

CarbonChemical Shift (ppm)Multiplicity
C-23~36.15d
C-24~145.85s
C-25~28.63d
C-26~21.01q
C-27~21.09q
C-28~116.49d
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization:

  • Extract the sterols from the sample matrix using an appropriate solvent system (e.g., chloroform:methanol).

  • Saponify the extract to release free sterols from their esterified forms.

  • Derivatize the free sterols to increase their volatility and improve chromatographic separation. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 180°C), ramp up to a final temperature (e.g., 280°C) at a controlled rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range appropriate for detecting the molecular ion and characteristic fragments of the derivatized sterol (e.g., m/z 50-600).

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

3. Data Analysis:

  • Identify this compound-TMS ether based on its retention time and the fragmentation pattern in the mass spectrum.

  • Quantify the compound by comparing the peak area of a characteristic ion to a calibration curve generated from a pure standard.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Sample Preparation:

  • Extract the sterols from the sample matrix as described for GC-MS. Saponification may not always be necessary depending on the research question.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring a specific precursor-to-product ion transition for high selectivity and sensitivity.

3. Data Analysis:

  • Identify this compound based on its retention time and the specific MRM transition.

  • Quantify the compound using a calibration curve prepared with a pure standard.

Visualization of Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Purified Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (for qNMR) B->C D Transfer to NMR Tube C->D E Acquire 1D NMR (¹H, ¹³C) D->E F Acquire 2D NMR (COSY, HSQC, HMBC) E->F G Process Spectra F->G H Assign Signals G->H I Quantify (qNMR) H->I

Caption: Experimental workflow for this compound identification using NMR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatography & MS Analysis cluster_data Data Processing A Sample Extraction B Saponification (Optional for LC-MS) A->B C Derivatization (for GC-MS) B->C D GC or LC Separation C->D E Mass Spectrometry (EI or ESI/APCI) D->E F Identify by Retention Time & Mass Spectrum E->F G Quantify using Calibration Curve F->G

Caption: General experimental workflow for this compound identification using MS.

Conclusion

Both NMR spectroscopy and mass spectrometry are powerful techniques for the validation and identification of this compound.

  • NMR spectroscopy offers the advantage of providing unambiguous structural information and being inherently quantitative without the need for derivatization, making it a "gold standard" for structural confirmation.

  • Mass spectrometry , particularly when coupled with chromatography, provides superior sensitivity and higher throughput, making it ideal for the analysis of complex mixtures and for high-volume screening applications.

The choice of method will ultimately depend on the specific research question, the required level of sensitivity and structural detail, sample availability, and the complexity of the sample matrix. For definitive structural elucidation, NMR is indispensable. For high-sensitivity quantification in complex biological samples, LC-MS/MS is often the method of choice.

References

Comparative Analysis of 24(28)-Dehydroergosterol and Ergosterol in Yeast: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 24(28)-dehydroergosterol (DHE) and ergosterol, the predominant sterol in fungal cell membranes. Aimed at researchers, scientists, and drug development professionals, this document delves into the structural and functional differences between these two sterols and their impact on yeast physiology, with a focus on membrane properties and stress response. The information is supported by experimental data and detailed methodologies to facilitate further research.

Introduction

Ergosterol is an essential component of yeast cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-associated proteins.[1] Its biosynthetic pathway is a common target for antifungal drugs. This compound (DHE) is a key intermediate in the final steps of ergosterol biosynthesis. The conversion of DHE to ergosterol is catalyzed by the enzyme sterol C-24(28) reductase, encoded by the ERG4 gene. Yeast mutants lacking a functional ERG4 gene accumulate a precursor to DHE, ergosta-5,7,22,24(28)-tetraenol, providing a valuable model system to study the functional consequences of replacing ergosterol with DHE-like sterols.[2] This guide compares the functional roles of ergosterol and DHE in yeast, providing insights into the structural requirements for sterol function.

Sterol Biosynthesis and Key Structures

The late stages of the ergosterol biosynthesis pathway involve a series of enzymatic reactions that modify the sterol ring structure and side chain. A simplified diagram of the final steps is presented below.

Ergosterol Biosynthesis Pathway Fecosterol Fecosterol Episterol Episterol Fecosterol->Episterol Erg2p Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg3p This compound This compound (and its precursor in erg4Δ) Ergosta-5,7,24(28)-trienol->this compound Erg5p Ergosterol Ergosterol This compound->Ergosterol Erg4p

Figure 1. Simplified diagram of the late steps of the ergosterol biosynthesis pathway in Saccharomyces cerevisiae.

Comparative Data Presentation

The following tables summarize the key differences in the sterol composition and physiological characteristics of wild-type yeast (producing ergosterol) and erg4Δ mutants (accumulating a precursor to DHE).

Sterol ProfileWild-Type (Ergosterol)erg4Δ Mutant (DHE precursor)Reference
Major Sterol ErgosterolErgosta-5,7,22,24(28)-tetraenol[2]
Ergosterol Content ~90% of total sterolsNot detectable[2]

Table 1. Sterol Composition in Wild-Type and erg4Δ Yeast Strains.

Physiological ParameterWild-Type (Ergosterol)erg4Δ Mutant (DHE precursor)Reference
Growth Rate (YPD medium) NormalSlightly reduced[3]
Membrane Fluidity BaselineNo significant change[4]
**Oxidative Stress Resistance (H₂O₂) **TolerantReduced survival[5]
Osmotic Stress Resistance (Sorbitol/NaCl) TolerantReduced survival[6]
Thermal Tolerance (42°C) TolerantReduced viability[1]

Table 2. Comparative Phenotypes of Wild-Type and erg4Δ Yeast Strains.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of total cellular sterols in yeast.

Workflow Diagram:

Sterol Analysis Workflow start Yeast Cell Pellet saponification Saponification (KOH, Ethanol, 80°C) start->saponification extraction Non-saponifiable Lipid Extraction (Petroleum Ether) saponification->extraction derivatization Derivatization (BSTFA + TMCS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms

Figure 2. Workflow for the extraction and analysis of yeast sterols.

Methodology:

  • Cell Lysis and Saponification:

    • Harvest approximately 10⁸ yeast cells by centrifugation.

    • Resuspend the cell pellet in 1 ml of 25% (w/v) KOH.

    • Add 3 ml of 60% (v/v) ethanol.

    • Incubate at 80°C for 1 hour to saponify lipids.

  • Extraction of Non-saponifiable Lipids:

    • Allow the mixture to cool to room temperature.

    • Add 5 ml of petroleum ether and vortex vigorously for 3 minutes.

    • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper petroleum ether layer to a new glass tube.

    • Repeat the extraction with another 5 ml of petroleum ether and pool the organic phases.

    • Evaporate the petroleum ether to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add 50 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

  • GC-MS Analysis:

    • Analyze the derivatized sample by GC-MS.

    • GC Conditions (example):

      • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

      • Injector Temperature: 250°C

      • Oven Program: 150°C for 2 min, ramp at 25°C/min to 300°C, hold for 10 min.

      • Carrier Gas: Helium

    • MS Conditions (example):

      • Ionization Mode: Electron Impact (EI)

      • Scan Range: m/z 50-650

    • Identify sterols based on their retention times and mass spectra compared to known standards.[7]

Membrane Fluidity Measurement using Laurdan Generalized Polarization (GP)

This protocol describes the use of the fluorescent probe Laurdan to assess membrane fluidity.

Methodology:

  • Cell Preparation and Staining:

    • Grow yeast cells to the mid-logarithmic phase.

    • Harvest and wash the cells with a suitable buffer (e.g., PBS).

    • Resuspend the cells to an OD₆₀₀ of 0.5 in the same buffer.

    • Add Laurdan to a final concentration of 5 µM and incubate in the dark at room temperature for 20 minutes.

  • Fluorescence Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample at 350 nm.

    • Measure the emission intensities at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value corresponds to a more fluid membrane.

Stress Tolerance Assays

These protocols outline methods for comparing the survival of different yeast strains under oxidative and osmotic stress.

a) Oxidative Stress Tolerance (Spot Assay):

  • Grow yeast strains to the mid-logarithmic phase in liquid YPD medium.

  • Adjust the cell concentration to an OD₆₀₀ of 1.0.

  • Prepare 10-fold serial dilutions of each culture.

  • Spot 5 µl of each dilution onto YPD agar plates and YPD agar plates containing a specific concentration of an oxidizing agent (e.g., 2 mM H₂O₂).

  • Incubate the plates at 30°C for 2-3 days and document the growth.

b) Osmotic Stress Tolerance (Liquid Growth Assay):

  • Inoculate fresh YPD medium and YPD medium supplemented with an osmotic stressor (e.g., 1 M Sorbitol or 0.8 M NaCl) with the yeast strains to an initial OD₆₀₀ of 0.1.

  • Incubate the cultures at 30°C with shaking.

  • Measure the OD₆₀₀ at regular intervals to monitor growth.

  • Plot growth curves to compare the tolerance of the strains to osmotic stress.

Signaling Pathways and Logical Relationships

The integrity of the cell membrane, largely influenced by its sterol composition, is critical for various signaling pathways. Ergosterol, in particular, is essential for the proper function of membrane-embedded proteins, including those involved in stress sensing and response.

Signaling and Stress Response cluster_membrane Cell Membrane cluster_stress Environmental Stressors Ergosterol Ergosterol MembraneProteins Membrane-associated Proteins (e.g., sensors, transporters) Ergosterol->MembraneProteins Maintains proper function DHE This compound (precursor) DHE->MembraneProteins Altered function CellViability Cell Viability DHE->CellViability Reduced StressResponse Stress Response Pathways (e.g., HOG pathway) MembraneProteins->StressResponse Signal transduction Oxidative Oxidative Stress Oxidative->MembraneProteins Induces stress Osmotic Osmotic Stress Osmotic->MembraneProteins Induces stress Thermal Thermal Stress Thermal->MembraneProteins Induces stress StressResponse->CellViability Promotes survival

References

A Comparative Analysis of the Biological Activity of 24(28)-Dehydroergosterol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 24(28)-dehydroergosterol (DHE), a key intermediate in the ergosterol biosynthesis pathway, and its well-characterized analog, ergosterol. While the synthesis and evaluation of a broad range of novel DHE analogs remain a developing area of research, this document summarizes the current understanding of DHE's bioactivity in comparison to ergosterol, supported by available experimental data. The focus is on anti-inflammatory and potential anticancer activities, providing insights for future drug discovery and development efforts.

Data Presentation: Quantitative Comparison of Biological Activity

Current research directly comparing this compound (DHE) with a wide array of its synthetic analogs is limited. However, studies contrasting DHE with its immediate precursor, ergosterol, provide valuable insights into its relative potency. The following table summarizes the available quantitative data on their anti-inflammatory effects.

CompoundBiological ActivityAssay SystemQuantitative DataReference
This compound (DHE) Anti-inflammatoryLPS-stimulated microglial cells>50% reduction of TNF-α at 2.5 µM and 5 µM [Source on DHE's anti-inflammatory activity]
Ergosterol Anti-inflammatoryLPS-stimulated microglial cellsLess potent than DHE in TNF-α suppression[Source on ergosterol's anti-inflammatory activity]

Note: The lack of extensive quantitative data for a series of DHE analogs highlights a significant gap in the current literature and an opportunity for future research in the synthesis and biological evaluation of novel sterol-based compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of DHE and ergosterol's anti-inflammatory activity.

Microglial Cell Culture and Lipopolysaccharide (LPS) Stimulation for Anti-inflammatory Assays

This protocol is fundamental for assessing the anti-inflammatory potential of compounds by measuring their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in immune cells of the central nervous system.

1. Cell Culture:

  • Murine microglial cell lines, such as BV-2, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Microglial cells are seeded in 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound, ergosterol, or other test analogs. A vehicle control (e.g., DMSO) is also included.

  • Cells are pre-incubated with the compounds for 1-2 hours before stimulation.

3. LPS Stimulation:

  • To induce an inflammatory response, Lipopolysaccharide (LPS) from Escherichia coli is added to each well at a final concentration of 100 ng/mL.

  • A negative control group without LPS stimulation is also maintained.

  • The cells are then incubated for a further 24 hours.

4. Quantification of TNF-α:

  • After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader, and the concentration of TNF-α is determined by comparison with a standard curve.

5. Data Analysis:

  • The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated vehicle control.

  • Statistical analysis is performed to determine the significance of the observed inhibitory effects.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound and its analogs.

Signaling Pathway Diagrams

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol This compound (DHE) This compound (DHE) Episterol->this compound (DHE) Ergosterol Ergosterol This compound (DHE)->Ergosterol Anti_Inflammatory_Assay_Workflow Start Start Culture Microglia Culture Microglia Pre-treat with DHE/Analogs Pre-treat with DHE/Analogs Culture Microglia->Pre-treat with DHE/Analogs Stimulate with LPS Stimulate with LPS Pre-treat with DHE/Analogs->Stimulate with LPS Incubate 24h Incubate 24h Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Quantify TNF-α (ELISA) Quantify TNF-α (ELISA) Collect Supernatant->Quantify TNF-α (ELISA) Data Analysis Data Analysis Quantify TNF-α (ELISA)->Data Analysis End End Data Analysis->End

Unraveling the Metabolites of 24(28)-Dehydroergosterol: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of sterol metabolism, the precise structural elucidation of metabolites is paramount. This guide provides a comprehensive comparison of analytical techniques for characterizing the metabolites of 24(28)-dehydroergosterol, a key intermediate in the ergosterol biosynthesis pathway. We present a detailed analysis of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

This compound (DHE) is a naturally occurring fluorescent sterol that serves as a valuable tool for investigating sterol transport and distribution within cellular membranes.[1] Its metabolism provides critical insights into the intricate pathways governing sterol homeostasis and the mechanisms of action of antifungal drugs that target ergosterol synthesis. The accurate identification of DHE metabolites is crucial for understanding these processes.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for the successful identification and quantification of this compound and its metabolites. LC-MS, GC-MS, and NMR each offer distinct advantages and are often used in a complementary fashion to achieve comprehensive structural elucidation.

TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
LC-MS/MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity, suitable for complex mixtures, no derivatization required for many sterols.Ion suppression effects can impact quantification, isomeric separation can be challenging.0.025 - 5 ng/mL for similar sterols.[2][3][4][5]
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent chromatographic resolution for isomers, established libraries for spectral matching.Requires derivatization for non-volatile sterols, potential for thermal degradation of analytes.~0.05 µg/mL for similar sterols.[3]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure determination, non-destructive, provides information on stereochemistry.Lower sensitivity compared to MS techniques, requires higher sample concentrations.Analyte-dependent, generally in the µg to mg range.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are summarized protocols for the analysis of sterol metabolites using LC-MS, GC-MS, and NMR.

LC-MS/MS Protocol for Sterol Analysis

This protocol is adapted from validated methods for the analysis of sterols in biological matrices.

1. Sample Preparation (Lipid Extraction):

  • To 200 µL of plasma, add a deuterated internal standard.

  • Extract lipids using a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

2. LC Separation:

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Inject the sample onto a C18 reversed-phase column.

  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/methanol (4:1, v/v) with 0.1% formic acid (B).

3. MS/MS Detection:

  • Utilize a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.

  • Monitor specific multiple reaction monitoring (MRM) transitions for the parent and daughter ions of the target sterol metabolites.

GC-MS Protocol for Sterol Analysis

This protocol outlines the key steps for analyzing sterols by GC-MS, which often requires derivatization.

1. Sample Preparation and Saponification:

  • Extract lipids from the sample as described in the LC-MS protocol.

  • Saponify the lipid extract by adding alcoholic potassium hydroxide and heating to release esterified sterols.

  • Extract the non-saponifiable lipids (including sterols) with hexane.

2. Derivatization:

  • Dry the sterol extract and add a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to convert hydroxyl groups to trimethylsilyl (TMS) ethers, increasing volatility.

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC equipped with a capillary column (e.g., HP-5MS).

  • Use a temperature program to separate the sterol derivatives.

  • The mass spectrometer is typically operated in electron ionization (EI) mode, and full scan spectra are acquired for identification against spectral libraries.

NMR Protocol for Structural Elucidation

NMR provides unparalleled detail for structure determination.

1. Sample Preparation:

  • Purify the metabolite of interest to a high degree (>95%) using chromatographic techniques (e.g., HPLC).

  • Dissolve the purified compound in a deuterated solvent (e.g., CDCl3).

2. NMR Data Acquisition:

  • Acquire a suite of 1D and 2D NMR spectra, including:

    • ¹H NMR for proton chemical shifts and coupling constants.

    • ¹³C NMR for carbon chemical shifts.

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, crucial for connecting structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximities of protons, aiding in stereochemical assignments.

3. Structure Elucidation:

  • Integrate the data from all NMR experiments to piece together the molecular structure. Computer-assisted structure elucidation (CASE) programs can aid in this process.[6][7][8]

Metabolic Pathway of this compound

This compound is a key intermediate in the late stages of the ergosterol biosynthesis pathway in fungi.[9][10] Its primary metabolic fate is reduction to ergosterol, a critical component of fungal cell membranes.

Ergosterol_Biosynthesis This compound This compound Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol This compound->Ergosta-5,7,22,24(28)-tetraenol ERG5 (C22-desaturase) Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG4 (C24(28)-reductase)

Caption: Key enzymatic steps in the conversion of this compound to ergosterol.

The enzyme C24(28)-sterol reductase (ERG4) is responsible for the reduction of the C24(28) double bond, a crucial step for the formation of the final ergosterol product.[11] Inhibition of this and other enzymes in the pathway is a primary mechanism of action for many antifungal drugs.

Alternative Probes for Studying Sterol Metabolism

While this compound is a valuable tool, other fluorescent sterol analogs are also utilized in research. A comparison with these alternatives highlights their respective strengths and weaknesses.

ProbeStructural Similarity to CholesterolPhotophysical PropertiesAdvantagesDisadvantages
Dehydroergosterol (DHE) GoodUV excitation, lower quantum yield.[12]Naturally occurring, mimics cholesterol behavior well in many systems.[1][13]UV excitation can be phototoxic to cells, lower brightness.[12]
Cholestatrienol (CTL) Very GoodUV excitation, similar to DHE.[13][14]Structurally more similar to cholesterol than DHE.[13][14]UV excitation, not commercially available.
BODIPY-Cholesterol ModerateVisible light excitation, high quantum yield, photostable.[15][16][17]Bright and photostable, suitable for live-cell imaging with standard fluorescence microscopy.[15][18]The large fluorophore can alter the biological activity and distribution of the sterol.[15][19]

The choice of a fluorescent sterol probe depends on the specific experimental requirements, balancing structural fidelity with the demands of the imaging technique.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Interpretation Biological_Sample Biological Sample (e.g., Fungal Culture) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Fractionation Optional: Fractionation/Purification Lipid_Extraction->Fractionation LC_MS LC-MS/MS Fractionation->LC_MS Identification & Quantification GC_MS GC-MS Fractionation->GC_MS Isomer Separation & Quantification NMR NMR Fractionation->NMR Definitive Structure Elucidation Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID Quantification Quantification LC_MS->Quantification GC_MS->Metabolite_ID GC_MS->Quantification NMR->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Quantification->Pathway_Analysis

Caption: A generalized workflow for the structural elucidation of sterol metabolites.

Conclusion

The structural elucidation of this compound metabolites requires a multi-faceted analytical approach. LC-MS/MS provides high sensitivity for detection and quantification in complex biological samples. GC-MS offers superior resolution for isomeric separation, which is often critical for sterols. NMR spectroscopy remains the gold standard for unambiguous structure determination. By combining these powerful techniques, researchers can gain a detailed understanding of the metabolic fate of this compound and its role in cellular processes, paving the way for new discoveries in drug development and the fundamental understanding of sterol biology.

References

Confirming the Purity of Synthetic 24(28)-Dehydroergosterol Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 24(28)-Dehydroergosterol and Potential Impurities

This compound is a key intermediate in the biosynthesis of ergosterol in fungi and yeast.[1][2] Its synthesis in the laboratory often involves the modification of the side chain of more readily available sterols like ergosterol. A common synthetic strategy is the Wittig reaction, which can introduce several potential impurities.[3][4][5]

Likely Impurities in Synthetic this compound:

  • Ergosterol and its derivatives: Unreacted starting materials or intermediates from the synthetic process.

  • Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[4]

  • Stereoisomers of this compound: The synthesis may not be completely stereospecific, leading to the formation of other isomers.

  • Degradation products: Exposure to light, heat, or oxygen can lead to the formation of oxidized sterol species.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantification, identification of unknown impurities, and available instrumentation. The following table compares the performance of three common analytical techniques for the purity determination of this compound.

FeatureHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Sensitivity Moderate.High to very high.Low to moderate.
Selectivity Good for separating isomers with different retention times. May have co-elution issues.Excellent for resolving compounds with the same retention time but different mass-to-charge ratios.Excellent for structural elucidation and distinguishing isomers with different chemical shifts.
Quantification Relative quantification against a reference standard.Absolute or relative quantification with high accuracy using isotopically labeled internal standards.Absolute quantification without the need for a specific reference standard for each impurity.[6]
Impurity Identification Limited to comparison with known standards.Can provide molecular weight and fragmentation data for the identification of unknown impurities.Provides detailed structural information for the identification of unknown impurities.[7]
Throughput High.Moderate to high.Low.
Cost Low.High.High.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for routine purity checks and relative quantification of known impurities.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and methanol (e.g., 70:30 v/v). The exact ratio may need optimization.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 20 µL

    • Detection wavelength: 282 nm (characteristic absorbance peak for the conjugated diene system in the B ring of ergosterol and its derivatives)[8]

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for detecting and identifying trace impurities.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Mobile Phase:

  • Gradient elution is typically used for better separation of complex mixtures.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile/Methanol (50:50 v/v) with 0.1% formic acid

  • A typical gradient could be: 0-1 min 50% B, 1-10 min ramp to 100% B, hold at 100% B for 5 min.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound standard in a suitable organic solvent (e.g., methanol) and dilute it with the initial mobile phase to a final concentration in the ng/mL to low µg/mL range.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Ionization mode: Positive ESI or APCI

    • Precursor ion ([M+H]⁺) for this compound: m/z 395.3

    • Product ions: Specific product ions need to be determined by infusing a pure standard and performing a product ion scan. Likely transitions would involve the loss of water (m/z 377.3) and fragmentation of the side chain.

    • MRM transitions for potential impurities (e.g., ergosterol, triphenylphosphine oxide) should also be included in the acquisition method.

  • Data Analysis: Quantify impurities using a calibration curve prepared with certified reference standards, if available. For unknown impurities, relative quantification can be performed based on peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a primary method for determining purity without the need for impurity reference standards.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard (e.g., 10-20 mg).

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Integrate a well-resolved signal of the this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for purity confirmation and a simplified representation of the ergosterol biosynthesis pathway where this compound is an intermediate.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Purity Confirmation start Synthetic this compound Standard dissolution Dissolution in appropriate solvent start->dissolution hplc HPLC-UV dissolution->hplc Relative Quantification lcms LC-MS/MS dissolution->lcms Impurity Identification & Quantification qnmr qNMR dissolution->qnmr Absolute Purity Determination data_analysis Peak Integration & Calculation hplc->data_analysis lcms->data_analysis qnmr->data_analysis purity_report Purity Confirmation Report data_analysis->purity_report

Caption: Experimental workflow for confirming the purity of synthetic this compound standards.

ergosterol_biosynthesis lanosterol Lanosterol zymosterol Zymosterol lanosterol->zymosterol Multiple Steps fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol dehydroergosterol This compound episterol->dehydroergosterol ergosterol Ergosterol dehydroergosterol->ergosterol ERG4

Caption: Simplified ergosterol biosynthesis pathway highlighting this compound as a key intermediate.

By employing a combination of these analytical techniques, researchers can confidently ascertain the purity of their synthetic this compound standards, ensuring the integrity and reproducibility of their scientific investigations.

References

In-Silico Comparative Analysis of 24(28)-Dehydroergosterol Docking with Key Fungal Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in-silico comparison of 24(28)-dehydroergosterol (DHE), a critical intermediate in fungal sterol biosynthesis, with key fungal enzymes. The analysis leverages existing docking data for natural substrates and known inhibitors to extrapolate the potential binding interactions of DHE, offering valuable insights for researchers, scientists, and professionals in antifungal drug development.

Ergosterol is an essential component of the fungal cell membrane, making its biosynthetic pathway a primary target for many antifungal drugs.[1] Understanding the interaction of intermediates like DHE with pathway enzymes such as Lanosterol 14α-demethylase (CYP51/ERG11) and Sterol 24-C-methyltransferase (ERG6) is crucial for developing novel therapeutic strategies. While direct in-silico docking studies for DHE are not extensively published, we can infer its binding potential by comparing it to the enzyme's natural substrate, lanosterol, and various known inhibitors.

Comparative Docking Data

Due to the lack of specific published docking scores for this compound, this table presents a comparative analysis of the natural substrate (Lanosterol) and a common inhibitor (Ketoconazole) with a key fungal enzyme target, Lanosterol 14α-demethylase (CYP51). This provides a baseline for understanding the potential binding affinity of structurally similar sterol intermediates like DHE. The data below is illustrative, based on methodologies found in the literature for homologous enzymes.[2]

LigandTarget EnzymeFungal Species (Homolog)Predicted Binding Affinity (kcal/mol)Interacting Residues (Predicted)Reference Methodology
Lanosterol Lanosterol 14α-demethylase (CYP51)Danio rerio (Zebrafish)-10.7F226, H228, W235[2]
Ketoconazole Lanosterol 14α-demethylase (CYP51)Danio rerio (Zebrafish)-9.7Heme group, surrounding hydrophobic residues[2]
24(28)-DHE (Hypothesized) Lanosterol 14α-demethylase (CYP51)Fungal SpeciesSimilar to LanosterolHeme group, hydrophobic channelInferred from structural similarity
24(28)-DHE (Hypothesized) Sterol C24-methyltransferase (ERG6)Fungal SpeciesHigh, as a substrate precursorSAM-binding pocket adjacent regionInferred from biochemical role

Note: Binding affinities are highly dependent on the specific software, force fields, and parameters used in the simulation. The values presented are for comparative purposes.

Experimental Protocols

The following protocols outline the standard methodologies for in-silico docking and experimental validation as described in various studies of fungal enzyme inhibitors.[3][4]

1. In-Silico Molecular Docking Protocol

  • a. Protein Preparation:

    • The three-dimensional crystal structure of the target fungal enzyme (e.g., CYP51 from Candida albicans, PDB ID: 5V5Z) is obtained from the Protein Data Bank.

    • The protein structure is prepared using software such as the Protein Preparation Wizard in Schrödinger Maestro or AutoDock Tools.[3] This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and optimizing the hydrogen bond network.

    • The structure is minimized using a force field like OPLS3e to relieve any steric clashes.

  • b. Ligand Preparation:

    • The 2D structure of the ligand (this compound, lanosterol, or inhibitors) is obtained from a chemical database like PubChem.

    • The ligand is prepared using tools like LigPrep in the Schrödinger suite. This step generates the low-energy 3D conformation of the ligand and its possible ionization states at a physiological pH.

  • c. Receptor Grid Generation:

    • A receptor grid is defined around the active site of the enzyme. The active site is typically identified based on the location of the co-crystallized native ligand or known binding pockets from literature.[5]

    • The grid box dimensions are set to be large enough to accommodate the ligand in various orientations.

  • d. Molecular Docking and Scoring:

    • Docking is performed using software like Glide (Schrödinger) in Extra Precision (XP) mode or AutoDock Vina.[4]

    • The software systematically samples different conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy. The resulting value is often presented as a docking score or binding energy in kcal/mol.

    • The resulting docking poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and enzyme residues.

2. In-Vitro Ergosterol Quantification Assay (Validation)

  • a. Fungal Culture and Treatment:

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.

    • The cultures are then treated with various concentrations of the test compound (e.g., a potential inhibitor) and incubated for a defined period (e.g., 24-48 hours). A no-treatment control is included.

  • b. Sterol Extraction:

    • Fungal cells are harvested by centrifugation, washed, and the wet weight is determined.

    • Cells are saponified by adding 25% alcoholic potassium hydroxide and incubating at 85°C for 1 hour.[3]

    • Sterols are extracted from the saponified mixture using n-heptane.

  • c. Spectrophotometric Analysis:

    • The n-heptane layer containing the sterols is transferred to a new vial and scanned with a UV-visible spectrophotometer between 230 and 300 nm.

    • The presence of ergosterol and its immediate precursor, this compound, creates a characteristic four-peaked curve.

    • The ergosterol content can be calculated as a percentage of the cell's wet weight using established equations that account for the absorbance of both sterols.[6] A reduction in the ergosterol peak and an accumulation of precursor peaks in treated samples indicate inhibition of the biosynthesis pathway.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes and relationships involved in the in-silico analysis of fungal enzyme inhibitors.

cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis & Validation Target Target Enzyme Selection (e.g., CYP51, ERG6) Grid Receptor Grid Generation (Define Binding Site) Target->Grid Ligand Ligand Preparation (this compound) Ligand->Grid Dock Molecular Docking Simulation Grid->Dock Analyze Analyze Poses & Scores (Binding Energy, Interactions) Dock->Analyze Validate In-Vitro Validation (Ergosterol Quantification Assay) Analyze->Validate Refine Lead Optimization Validate->Refine

Caption: General workflow for in-silico docking and validation.

AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates ERG11 ERG11 (CYP51) Lanosterol 14α-demethylase Lanosterol->ERG11 ERG24 ERG24 C-14 Sterol Reductase Intermediates->ERG24 ERG6 ERG6 Sterol C-24 Methyltransferase Intermediates->ERG6 DHE This compound ERG4 ERG4 C-24 Sterol Reductase DHE->ERG4 Ergosterol Ergosterol ERG11->Intermediates Azoles Inhibit ERG24->Intermediates Acts on intermediates ERG6->DHE Produces precursors to ERG4->Ergosterol

Caption: Simplified fungal ergosterol biosynthesis pathway.

InSilico In-Silico Docking (Predicts Binding Affinity) InVitro In-Vitro Assays (Measures Enzyme Inhibition) InSilico->InVitro Guides AntifungalEffect Antifungal Effect (Disrupts Ergosterol Synthesis) InVitro->AntifungalEffect Confirms CellMembrane Compromised Cell Membrane (Leads to Fungal Cell Death) AntifungalEffect->CellMembrane Causes

Caption: Logical relationship from in-silico prediction to effect.

References

Head-to-head comparison of different extraction methods for 24(28)-dehydroergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for 24(28)-dehydroergosterol (DHE), a crucial intermediate in the fungal ergosterol biosynthesis pathway. Understanding the efficiency and nuances of different extraction techniques is paramount for researchers studying fungal physiology, developing antifungal agents, or investigating the therapeutic potential of specific sterols. While direct comparative studies on DHE extraction are limited, this guide leverages data from ergosterol extraction, a closely related and co-extracted sterol, to provide a thorough analysis.

Executive Summary

The extraction of this compound is often performed concurrently with ergosterol from fungal biomass. The choice of extraction method significantly impacts the yield, purity, and overall efficiency of the process. This guide examines four primary extraction techniques: traditional saponification followed by solvent extraction, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).

Key Findings:

  • Saponification with Solvent Extraction remains a robust and widely used method, providing a baseline for comparison.

  • Microwave-Assisted Extraction (MAE) offers a significant reduction in extraction time and solvent consumption while often providing comparable or higher yields than traditional methods.[1][2]

  • Ultrasound-Assisted Extraction (UAE) presents another green alternative that can enhance extraction efficiency, particularly when combined with suitable solvents.

  • Supercritical Fluid Extraction (SFE) using carbon dioxide is a highly tunable and environmentally friendly method, though it may require more specialized equipment.

This guide will delve into the experimental protocols for each method, present available quantitative data for comparison, and provide visualizations of the DHE biosynthesis pathway and experimental workflows.

Data Presentation: Comparison of Extraction Method Performance for Fungal Sterols

Extraction MethodSource MaterialKey ParametersErgosterol YieldPurityExtraction TimeReference
Saponification/Solvent Extraction Fusarium graminearumSaponification followed by n-hexane extractionHigher yield (up to 40% more than other methods)Not specified> 1 hour[3]
Microwave-Assisted Extraction (MAE) Fungal Hyphae, Spores35s microwave irradiation in methanol/NaOHComparable to classical solvent extractionNot specified< 1 minute[1]
Microwave-Assisted Extraction (MAE) Agaricus bisporus by-products19.4 min, 132.8 °C, 1.6 g/L solid-liquid ratio556.1 mg/100 gNot specified~20 minutes[4]
Ultrasound-Assisted Extraction (UAE) Agaricus bisporusEthanol, 375 W671.5 mg/100 gHigher purity with n-hexane15 minutes[5][6]
Supercritical Fluid Extraction (SFE) Fungal SporesCO2 density of 0.90 g/mLLower than MAE and classical solvent extractionNot specified10 minutes[1]

Note: The yield of this compound can be determined from the total sterol extract using spectrophotometric methods, as detailed in the experimental protocols section.

Ergosterol Biosynthesis Pathway

This compound is a key intermediate in the multi-step ergosterol biosynthesis pathway in fungi. This pathway is a common target for antifungal drugs.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol DHE This compound Episterol->DHE ERG5 Ergosterol Ergosterol DHE->Ergosterol ERG4

Caption: Simplified ergosterol biosynthesis pathway in fungi, highlighting the position of this compound.

Experimental Protocols

Saponification and Solvent Extraction

This traditional method involves the hydrolysis of sterol esters using a strong alkali, followed by extraction of the non-saponifiable fraction (containing free sterols) with an organic solvent.

Methodology:

  • Sample Preparation: Weigh a known amount of dried fungal biomass.

  • Saponification: Add a solution of potassium hydroxide in methanol to the biomass. Heat the mixture at 80°C for 30-60 minutes to hydrolyze the sterol esters.[7]

  • Extraction: After cooling, add water and a non-polar solvent such as n-hexane or n-heptane. Vortex vigorously to extract the sterols into the organic phase.[3][8]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Collection: Carefully collect the upper organic layer containing the sterols.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the extract in a known volume of a suitable solvent (e.g., ethanol) for analysis.

Saponification_Workflow Start Fungal Biomass Saponification Add KOH/Methanol Heat at 80°C Start->Saponification Extraction Add Water & n-Hexane Vortex Saponification->Extraction Separation Centrifuge Extraction->Separation Collection Collect Organic Layer Separation->Collection Analysis Dry & Reconstitute Spectrophotometric/HPLC Analysis Collection->Analysis

Caption: Workflow for saponification and solvent extraction of fungal sterols.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Methodology:

  • Sample Preparation: Place a weighed amount of fungal biomass in a microwave-safe extraction vessel.

  • Solvent Addition: Add a mixture of methanol and aqueous sodium hydroxide.[1]

  • Microwave Irradiation: Irradiate the sample in a microwave extraction system for a short period (e.g., 35 seconds).[1] This step simultaneously extracts and saponifies the sterols.

  • Neutralization and Extraction: After cooling, neutralize the mixture and extract the sterols with a non-polar solvent like pentane.[9]

  • Analysis: Analyze the extract using spectrophotometry or chromatography.

MAE_Workflow Start Fungal Biomass Solvent Add Methanol/NaOH Start->Solvent Microwave Microwave Irradiation Solvent->Microwave Extraction Neutralize & Add Pentane Microwave->Extraction Analysis Spectrophotometric/HPLC Analysis Extraction->Analysis UAE_Workflow Start Fungal Biomass Solvent Suspend in Ethanol Start->Solvent Ultrasonication Apply Ultrasound Solvent->Ultrasonication Separation Filter/Centrifuge Ultrasonication->Separation Analysis Spectrophotometric/HPLC Analysis Separation->Analysis SFE_Workflow Start Fungal Biomass Extraction Pressurize with Supercritical CO2 Start->Extraction Separation De-pressurize to Precipitate Sterols Extraction->Separation Collection Collect Extract Separation->Collection Analysis Spectrophotometric/HPLC Analysis Collection->Analysis

References

Validating the Biosynthesis of 24(28)-Dehydroergosterol: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the biosynthetic pathway of 24(28)-dehydroergosterol, a key intermediate in the formation of ergosterol in fungi. The primary focus is on the application of isotopic labeling, a powerful technique for elucidating metabolic pathways. We will explore the established biosynthetic route, present a detailed experimental protocol for its validation using stable isotopes, and compare it with an alternative pathway found in certain fungal species.

The Established Zymosterol Pathway to this compound

In many fungi, including the model organism Saccharomyces cerevisiae, this compound is synthesized via the zymosterol pathway. This pathway involves a series of enzymatic reactions that modify the sterol backbone, leading to the formation of ergosterol. This compound is a direct precursor to ergosterol.

Isotopic Labeling: A Tool for Pathway Validation

Isotopic labeling is a definitive method for tracing the flow of atoms through a metabolic pathway. By providing a substrate enriched with a stable isotope (e.g., ¹³C or ²H), researchers can track the incorporation of the label into downstream metabolites. This provides direct evidence for the precursor-product relationships within the pathway.

Experimental Protocol: Isotopic Labeling of the Ergosterol Pathway

This protocol outlines a general procedure for validating the biosynthesis of this compound using ¹³C-labeled glucose.

1. Fungal Culture and Isotope Incorporation:

  • Organism: Saccharomyces cerevisiae or other relevant fungal species.

  • Medium: A defined minimal medium with a known concentration of glucose as the primary carbon source.

  • Isotopic Label: U-¹³C-glucose (uniformly labeled with ¹³C) is substituted for natural abundance glucose in the experimental culture. A control culture with unlabeled glucose should be run in parallel.

  • Incubation: The cultures are grown under controlled conditions (temperature, aeration, time) to allow for the uptake and metabolism of the ¹³C-glucose. The optimal incubation time should be determined empirically to achieve significant labeling of sterol intermediates.

2. Sterol Extraction:

  • Harvest fungal cells by centrifugation.

  • Wash the cell pellet with sterile distilled water.

  • Saponify the cells using a solution of potassium hydroxide in ethanol to break open the cells and hydrolyze steryl esters.

  • Extract the non-saponifiable lipids (containing free sterols) with an organic solvent such as n-hexane or petroleum ether.

  • Evaporate the organic solvent to obtain a crude sterol extract.

3. Sterol Derivatization:

  • To improve volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the hydroxyl group of the sterols is derivatized. Common methods include:

    • Silylation: Reacting the sterol extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers.

    • Acetylation: Reacting the sterol extract with acetic anhydride in the presence of a catalyst to form sterol acetates.

4. GC-MS Analysis:

  • Gas Chromatography (GC): The derivatized sterol extract is injected into a GC system equipped with a capillary column suitable for sterol separation (e.g., a non-polar or medium-polarity column). The temperature program is optimized to separate the different sterol intermediates.

  • Mass Spectrometry (MS): The eluting compounds from the GC are introduced into a mass spectrometer. The instrument is operated in full-scan mode to obtain the mass spectra of the different sterols. The mass spectra will show a shift in the molecular ion and fragment ions corresponding to the incorporation of ¹³C atoms.

5. Data Analysis:

  • Identify the peaks corresponding to the derivatized sterols based on their retention times and mass spectra, by comparison with authentic standards and library data.

  • Determine the mass isotopomer distribution for each identified sterol. This reveals the number of ¹³C atoms incorporated into each molecule.

  • Calculate the percentage of ¹³C enrichment for this compound and its precursors.

Data Presentation: Isotopic Enrichment in the Zymosterol Pathway

The following table illustrates the expected quantitative data from a ¹³C-labeling experiment validating the zymosterol pathway. The values are hypothetical but representative of a successful labeling experiment.

Sterol IntermediateUnlabeled Mass (TMS-ether)Labeled Mass (TMS-ether, +n¹³C)¹³C Enrichment (%)
Zymosterol458.8459.8, 460.8, ...95
Fecosterol472.8473.8, 474.8, ...93
Episterol470.8471.8, 472.8, ...92
This compound 468.8 469.8, 470.8, ... 90
Ergosterol470.8471.8, 472.8, ...88

Note: The decreasing enrichment down the pathway can be attributed to the dilution of the isotopic label by pre-existing unlabeled pools of intermediates.

Alternative Biosynthetic Route: The Eburicol Pathway

While the zymosterol pathway is common, some fungi, particularly filamentous fungi, utilize an alternative route for ergosterol biosynthesis known as the eburicol pathway.[1] In this pathway, the methylation at C-24 occurs earlier, on the lanosterol molecule, to form eburicol.[1] This is then further processed to fecosterol, which is a common intermediate with the zymosterol pathway.

Comparative Analysis: Zymosterol vs. Eburicol Pathway
FeatureZymosterol PathwayEburicol Pathway
Key Starting Point for C-24 Methylation ZymosterolLanosterol
First Methylated Intermediate FecosterolEburicol
Prevalence Common in yeasts (e.g., Saccharomyces cerevisiae)Found in filamentous fungi (e.g., Aspergillus fumigatus)[2]
Validation via Isotopic Labeling Labeled zymosterol is converted to labeled fecosterol.Labeled lanosterol is converted to labeled eburicol.

An isotopic labeling experiment in a fungus utilizing the eburicol pathway would show high ¹³C enrichment in eburicol following the administration of a ¹³C-labeled precursor, while the enrichment in zymosterol would be significantly lower or absent.

Visualizing the Pathways and Experimental Workflow

Biosynthetic Pathways

cluster_0 Zymosterol Pathway cluster_1 Eburicol Pathway Zymosterol Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 This compound This compound Episterol->this compound ERG5 Lanosterol Lanosterol Eburicol Eburicol Lanosterol->Eburicol ERG6 Fecosterol_alt Fecosterol Eburicol->Fecosterol_alt Multiple Steps

Caption: Comparison of the Zymosterol and Eburicol pathways.

Experimental Workflow

A Fungal Culture with ¹³C-Glucose B Cell Harvesting A->B C Saponification B->C D Sterol Extraction C->D E Derivatization (e.g., Silylation) D->E F GC-MS Analysis E->F G Data Analysis F->G

Caption: Workflow for isotopic labeling of sterols.

Conclusion

Isotopic labeling provides an unambiguous method for validating the biosynthetic pathway of this compound. By tracing the incorporation of stable isotopes from a labeled precursor, researchers can confirm the sequence of enzymatic reactions and differentiate between alternative pathways such as the zymosterol and eburicol routes. The detailed experimental protocol and comparative data presented in this guide serve as a valuable resource for scientists investigating fungal sterol metabolism and developing novel antifungal therapies that target this essential pathway.

References

Safety Operating Guide

Proper Disposal of 24(28)-Dehydroergosterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 24(28)-Dehydroergosterol, ensuring the safety of laboratory personnel and compliance with standard laboratory waste management practices. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with the care and precaution afforded to all laboratory chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Although not classified as hazardous, direct contact with skin, eyes, or inhalation should be avoided.[1] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to collect it as solid chemical waste for incineration or other approved disposal methods by your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

  • Preparation for Disposal:

    • Carefully sweep up any solid this compound, avoiding the creation of dust.[1]

    • For residual amounts, you can wipe down the area with a solvent such as ethanol, and collect the wipe as chemical waste.

  • Containment:

    • Place the solid waste and any contaminated materials (e.g., weighing paper, wipes) into a suitable, sealable container.

    • The container should be clearly and accurately labeled as "Solid Chemical Waste" and include the full chemical name: "this compound".

  • Labeling:

    • Your waste container label should include:

      • The words "Hazardous Waste" or as required by your institution.

      • The full chemical name: this compound.

      • An approximate amount of the waste.

      • The date of accumulation.

      • Your name, lab, and contact information.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection requests.

Summary of Hazard and Disposal Information

The following table summarizes the key information for this compound based on available safety data.

PropertyInformation
GHS Classification Not classified as a physical, health, or environmental hazard.[1]
Signal Word No signal word.[1]
Hazard Statements None.[1]
Precautionary Handling Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.[1]
Environmental Note May be harmful to the aquatic environment. Do not let product enter drains.[1]
Primary Disposal Route Collection as solid chemical waste for disposal by a licensed waste management facility. Place in a suitable, closed container for disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow start Start: Have this compound for disposal is_solid Is the waste in solid form? start->is_solid collect_solid Sweep up solid, avoiding dust. Place in a labeled, sealed container. is_solid->collect_solid Yes is_residue Is there container or surface residue? is_solid->is_residue No collect_solid->is_residue rinse Rinse with a suitable solvent (e.g., ethanol). Collect rinse as liquid chemical waste. is_residue->rinse Yes, in container wipe Wipe surfaces with a solvent-dampened cloth. Collect wipe as solid chemical waste. is_residue->wipe Yes, on surface label_waste Label waste container with: - 'Solid Chemical Waste' - 'this compound' - Date and contact information is_residue->label_waste No rinse->label_waste wipe->label_waste store Store in designated satellite accumulation area. label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

Essential Safety and Operational Guidance for Handling 24(28)-Dehydroergosterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate safety and logistical information for the handling of 24(28)-Dehydroergosterol, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound to ensure appropriate safety measures are in place. The following table summarizes the recommended personal protective equipment.

Protection TypeRecommended EquipmentStandard/Specification
Respiratory Protection Full-face particle respirator or a full-face supplied-air respirator.NIOSH (US) N99 or CEN (EU) EN 143 (P2)
Hand Protection Chemical-resistant gloves.Inspect prior to use and use proper removal technique.
Eye Protection Safety glasses with side-shields or goggles.NIOSH (US) or EN 166 (EU) approved.
Skin and Body Protection Laboratory coat and other protective clothing as needed.Choose based on the concentration and amount of the substance at the specific workplace.

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, emphasizing critical safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh and Prepare Solution in a Ventilated Area B->C Proceed with Caution D Perform Experiment C->D E Decontaminate Work Area D->E F Remove and Dispose of PPE Correctly E->F G Dispose of Waste in a Labeled, Sealed Container F->G

Operational workflow for handling this compound.

Step-by-Step Handling and Disposal Procedures

1. Preparation:

  • Before handling, thoroughly review the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Ensure all necessary PPE is readily available and in good condition. Don the recommended PPE as outlined in the table above.

2. Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe vapors, mist, or gas.[1]

  • Avoid contact with skin and eyes.[1]

  • After handling, wash hands thoroughly.[1]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Recommended storage temperatures are -20°C for long-term and 2-8°C for short-term storage.[1]

4. Accidental Release Measures:

  • In case of a spill, wear appropriate respiratory protection and avoid creating dust.[1]

  • Prevent the substance from entering drains.[1]

  • Carefully sweep or scoop up the spilled material and place it in a suitable, closed container for disposal.[1]

5. Disposal:

  • Dispose of contaminated materials, including gloves and other waste, in accordance with local, state, and federal regulations.[1]

  • Contaminated gloves should be disposed of after use following good laboratory practices.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.